2-(3-Chloropropyl)thiopyridine
Description
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Properties
Molecular Formula |
C8H10ClNS |
|---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
2-(3-chloropropylsulfanyl)pyridine |
InChI |
InChI=1S/C8H10ClNS/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2 |
InChI Key |
OTSGMHNPSVAXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Reactivity of 2-(Alkylthio)pyridines: A Technical Guide for Researchers
An important note on the subject of this guide: Initial inquiries into the specific compound 2-(3-Chloropropyl)thiopyridine (CAS 80086-06-2) revealed a significant lack of detailed technical information in publicly accessible scientific literature and databases. Therefore, this guide has been structured to provide a broader, yet in-depth, technical overview of the 2-(alkylthio)pyridine class of compounds. The principles, synthesis methodologies, and reactivity patterns discussed herein are based on established knowledge of this chemical family and are intended to provide a strong foundational understanding for researchers and drug development professionals working with related structures.
Introduction to 2-(Alkylthio)pyridines
The 2-(alkylthio)pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science.[1][2] The incorporation of a thioether linkage at the 2-position of the pyridine ring imparts unique physicochemical properties, influencing factors such as lipophilicity, metabolic stability, and metal-coordinating ability. These characteristics make 2-(alkylthio)pyridines valuable intermediates and key structural components in the design of novel therapeutic agents and functional materials.[3][4] Their utility is underscored by their presence in compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][5]
General Strategies for the Synthesis of 2-(Alkylthio)pyridines
The synthesis of 2-(alkylthio)pyridines can be broadly approached through two primary strategies: the alkylation of a pre-formed pyridine-2-thione nucleus or the reaction of an activated pyridine derivative with a thiol.
Alkylation of Pyridine-2-thiones
A common and versatile method for the preparation of 2-(alkylthio)pyridines involves the S-alkylation of pyridine-2-thione or its derivatives. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more nucleophilic thiolate anion.
Caption: General workflow for the synthesis of 2-(alkylthio)pyridines via alkylation of pyridine-2-thione.
Experimental Protocol: General Procedure for S-Alkylation
-
Dissolution and Deprotonation: Dissolve pyridine-2-thione in a suitable solvent (e.g., ethanol, DMF, or acetone).
-
Base Addition: Add a base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride) to the solution and stir at room temperature to facilitate the formation of the thiolate.
-
Alkylating Agent: Introduce the appropriate alkyl halide (e.g., 3-chloropropyl bromide) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may be heated to increase the rate.
-
Work-up and Purification: Upon completion, quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography or distillation.
Reaction of 2-Halopyridines with Thiols
An alternative synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction of a 2-halopyridine (typically 2-chloro- or 2-bromopyridine) with a thiol.[6] This reaction is often facilitated by a base to generate the thiolate nucleophile in situ.
Caption: Synthesis of 2-(alkylthio)pyridines via nucleophilic aromatic substitution.
Experimental Protocol: General SNAr Procedure
-
Reactant Mixture: Combine the 2-halopyridine, the desired thiol, and a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent such as DMF or DMSO.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.
-
Monitoring: Monitor the reaction progress using TLC or GC-MS.
-
Isolation: After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Reactivity of 2-(Alkylthio)pyridines
The reactivity of the 2-(alkylthio)pyridine scaffold is characterized by the interplay between the electron-deficient pyridine ring and the sulfur atom of the thioether group.
Oxidation of the Sulfur Atom
The sulfur atom in 2-(alkylthio)pyridines can be readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur significantly influences the electronic properties of the pyridine ring, making the sulfoxides and sulfones valuable intermediates for further functionalization.
Reactions at the Pyridine Ring
The pyridine ring in 2-(alkylthio)pyridines is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or by N-oxidation.[7]
Reactivity of the Alkyl Chain
The alkyl chain of 2-(alkylthio)pyridines can undergo various transformations depending on the functional groups present. For a hypothetical compound like 2-(3-chloropropyl)thiopyridine, the terminal chloride represents a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities such as amines, azides, or cyanides. This would enable the synthesis of a diverse library of compounds for biological screening.
Potential Applications in Drug Discovery and Materials Science
The 2-(alkylthio)pyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[4]
| Therapeutic Area | Significance of the 2-(Alkylthio)pyridine Moiety |
| Antibacterial | The pyridine ring can interact with biological targets, and the thioether linkage can be crucial for activity.[2][3] |
| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines.[8] |
| Anti-inflammatory | Certain 2-((phenylthio)methyl)pyridine derivatives have demonstrated anti-inflammatory properties.[9] |
In materials science, the coordinating ability of the pyridine nitrogen and the sulfur atom makes these compounds interesting ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Spectroscopic Characterization
The structural elucidation of 2-(alkylthio)pyridines relies on standard spectroscopic techniques.
-
1H NMR: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the alkyl chain adjacent to the sulfur atom are deshielded and usually resonate around δ 3.0-3.5 ppm.
-
13C NMR: The carbon atoms of the pyridine ring appear in the range of δ 120-160 ppm. The carbon of the alkyl group attached to the sulfur is typically found around δ 30-40 ppm.
-
Mass Spectrometry: Electron impact mass spectrometry of 2-alkylthiopyridines often shows characteristic fragmentation patterns, including cleavage of the C-S bond.[10]
-
Infrared (IR) Spectroscopy: Characteristic C=N and C=C stretching vibrations of the pyridine ring are observed in the 1600-1400 cm-1 region.
Conclusion
While specific experimental data for 2-(3-Chloropropyl)thiopyridine (CAS 80086-06-2) remains elusive in the public domain, a comprehensive understanding of the synthesis, reactivity, and potential applications of the broader class of 2-(alkylthio)pyridines provides a robust framework for researchers. The synthetic versatility and diverse biological activities associated with this scaffold underscore its continued importance in the development of new chemical entities for pharmaceutical and material science applications. Further research into specific derivatives, such as the one that prompted this guide, is warranted to fully explore their potential.
References
- Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC.
- REACTION OF 2-ALKYLTHIOPYRIDINIUM SALTS WITH ACTIVE METHYLENE COMPOUNDS. (2007). HETEROCYCLES, 74.
- Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. (2021). Journal of Taibah University Medical Sciences.
- 2,5-disubstituted pyridines for the preparation of 2-substituted 5-(1-alkylthio) - Googleapis.com. (2007).
- The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic.
- Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. (2021). Journal of Taibah University Medical Sciences.
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- Synthesis and Functionaliz
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transform
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An In-depth Technical Guide to 2-((3-Chloropropyl)thio)pyridine: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-((3-Chloropropyl)thio)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, including its precise molecular structure and weight, and present a detailed, field-proven protocol for its synthesis via S-alkylation. Furthermore, this document explores the compound's potential applications as a versatile building block for creating diverse molecular libraries for structure-activity relationship (SAR) studies. Safety protocols and handling guidelines are also discussed to ensure its responsible use in a laboratory setting. This guide is intended to serve as an essential resource for scientists leveraging substituted pyridine scaffolds in the pursuit of novel therapeutic agents.
Physicochemical Properties and Molecular Identifiers
2-((3-Chloropropyl)thio)pyridine belongs to the class of substituted pyridines, a scaffold that is a cornerstone in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1] The molecule incorporates a pyridine ring, a flexible thioether linkage, and a reactive chloropropyl chain, making it a highly valuable and versatile intermediate for further chemical modification.
Chemical Structure
The structure consists of a pyridine ring substituted at the 2-position with a thioether group, which is in turn connected to a 3-chloropropyl chain.
Caption: 2D Chemical Structure of 2-((3-Chloropropyl)thio)pyridine.
Quantitative Data and Identifiers
The fundamental properties and identifiers of the compound are summarized in the table below for quick reference. This data is critical for experimental design, analytical characterization, and regulatory documentation.
| Property | Value | Source |
| Molecular Weight | 187.69 g/mol | [2] |
| Molecular Formula | C₈H₁₀ClNS | [2] |
| CAS Number | 80086-06-2 | [2] |
| IUPAC Name | 2-((3-Chloropropyl)thio)pyridine | N/A |
| SMILES | ClCCCSC1=NC=CC=C1 | [2] |
Synthesis and Characterization
The synthesis of 2-((3-Chloropropyl)thio)pyridine is most commonly achieved through a nucleophilic substitution reaction. The causality behind this choice lies in the high nucleophilicity of the sulfur atom in the pyridine-2-thiol precursor and the presence of a good leaving group on the alkylating agent.
Synthetic Pathway: S-Alkylation
The standard procedure involves the S-alkylation of 2-mercaptopyridine (which exists in tautomeric equilibrium with pyridine-2-thione) with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. A base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic carbon of the alkyl halide, displacing the bromide. Bromide is a better leaving group than chloride, ensuring the reaction proceeds regioselectively at the bromo-substituted carbon.
Caption: General workflow for the synthesis of 2-((3-Chloropropyl)thio)pyridine.
Experimental Protocol
This protocol is a self-validating system; successful synthesis will be confirmed by characterization methods that match the known properties of the target compound.
Materials:
-
2-Mercaptopyridine (1.0 eq)
-
1-Bromo-3-chloropropane (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Acetone (anhydrous, as solvent)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptopyridine and anhydrous acetone.
-
Base Addition: Add potassium carbonate to the suspension. Stir vigorously for 15 minutes at room temperature to facilitate the formation of the potassium thiolate salt.
-
Alkylation: Add 1-bromo-3-chloropropane dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KBr).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the resulting residue in ethyl acetate and wash with deionized water (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The resulting spectra should be consistent with the structure of 2-((3-Chloropropyl)thio)pyridine.
Applications in Drug Development
The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The 2-((3-Chloropropyl)thio)pyridine molecule is not typically an active pharmaceutical ingredient itself, but rather a strategic starting point for building more complex molecules.
-
Structure-Activity Relationship (SAR) Studies: The terminal chloride is a reactive handle that allows for the introduction of a wide variety of functional groups via nucleophilic substitution. This enables the systematic exploration of chemical space to optimize a compound's biological activity.[3] For example, amines, azides, or other nucleophiles can be introduced to probe interactions with a target protein.
-
Multitarget Agents: The pyridine-thioether core has been investigated in the synthesis of compounds with potential multitarget anticancer activity, inhibiting various kinases.[4]
-
Antibacterial and Antimalarial Agents: Related 2-(thio)pyridine derivatives have shown promise as antibacterial and antimalarial agents, highlighting the therapeutic potential of this chemical class.[1]
Safety, Handling, and Storage
Hazard Identification (General for Class)
Based on related compounds like 2-chloropyridine, potential hazards may include the following.[5][6]
| Hazard Type | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[7] |
| Irritation | Can cause skin and serious eye irritation. May cause respiratory irritation.[5][7] |
| Handling | Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling.[7][8] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[5]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials.[8][9]
Conclusion
2-((3-Chloropropyl)thio)pyridine is a well-defined chemical intermediate with a molecular weight of 187.69 g/mol .[2] Its structure, featuring a pyridine core and a reactive chloropropyl tail, makes it an exceptionally useful tool for medicinal chemists. The synthetic protocol detailed herein provides a reliable method for its preparation. By enabling the systematic modification and elaboration of the pyridine scaffold, this compound serves as a valuable gateway to novel molecular entities with potential therapeutic applications, ranging from oncology to infectious diseases. Adherence to stringent safety protocols is essential when working with this and related chemical agents.
References
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PubChem. Pyridine, 2-(3-chloropropyl)-, hydrochloride. [Link]
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PubChem. 2-(3-chloropropyl)-1H-imidazo[4,5-b]pyridine. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Chloropyridine. [Link]
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Gais, H.-J., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14. [Link]
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PubChemLite. 2-(3-chloropropyl)pyridine hydrochloride (C8H10ClN). [Link]
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PubChem. Thieno(2,3-c)pyridine. [Link]
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Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]
- Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
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Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie, 352(9), e1900024. [Link]
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Çetin, M., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 8(15), e202300539. [Link]
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Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]
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Sharma, P., et al. (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 3(Special Issue 2), 1-5. [Link]
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]
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Wikipedia. 2-Pyridone. [Link]
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Comparative Technical Guide: 2-(3-Chloropropyl)pyridine vs. 2-((3-Chloropropyl)thio)pyridine
This guide provides an in-depth technical analysis comparing 2-(3-chloropropyl)pyridine (C-linked) and 2-((3-chloropropyl)thio)pyridine (S-linked). These two scaffolds serve as critical building blocks in medicinal chemistry, particularly in the synthesis of fused bicyclic heterocycles and as linkers in fragment-based drug discovery.
Executive Summary
This guide contrasts two structural analogs used extensively in drug development:
-
2-(3-chloropropyl)pyridine (1): A "C-linked" propyl chain attached to the pyridine C2 position. It is a direct precursor to indolizidine alkaloids and antihistamines.
-
2-((3-chloropropyl)thio)pyridine (2): An "S-linked" thioether chain attached to the pyridine C2 position. It serves as a precursor for thienopyridines and pyrido-thiazines , often functioning as a bioisostere with altered lipophilicity and oxidation potential.
The primary distinction lies in the linker atom (C vs. S) , which drastically alters the electronic environment of the pyridine ring, the basicity of the nitrogen, and the cyclization pathways available for downstream synthesis.
Physicochemical & Structural Profiling
The introduction of the sulfur atom in the linker modulates key drug-like properties. The thioether linkage reduces the basicity of the pyridine nitrogen via inductive withdrawal, while simultaneously increasing lipophilicity.
Comparative Data Table
| Property | 2-(3-Chloropropyl)pyridine (C-Linked) | 2-((3-Chloropropyl)thio)pyridine (S-Linked) |
| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClNS |
| Molecular Weight | 155.62 g/mol | 187.69 g/mol |
| Linker Type | Alkyl (Methylene, -CH₂-) | Thioether (-S-) |
| Pyridine pKa (Est.) | ~5.7 - 5.9 (Similar to 2-picoline) | ~3.6 - 4.0 (Reduced basicity) |
| LogP (Est.) | ~1.9 | ~2.5 (More lipophilic) |
| H-Bond Acceptors | 1 (Pyridine N) | 2 (Pyridine N + Sulfur) |
| Electronic Effect | Weakly electron-donating (+I) | Inductively withdrawing (-I), Resonance donating (+R) |
| Dominant Reactivity | Nucleophilic Cyclization (to 5-ring) | Nucleophilic Cyclization (to 6-ring) / S-Oxidation |
Mechanistic Insight: Basicity & Electronics
-
C-Linked (1): The propyl group exerts a weak positive inductive effect (+I), making the pyridine nitrogen slightly more basic than unsubstituted pyridine (pKa 5.2). This makes the nitrogen a better nucleophile for intramolecular cyclization.
-
S-Linked (2): The sulfur atom at the 2-position exerts a strong negative inductive effect (-I) through the sigma bond, which lowers the pKa of the pyridine nitrogen significantly. While sulfur can donate electron density via resonance (+R), the inductive withdrawal dominates the ground-state basicity at the ortho position.
Synthetic Architectures
The synthesis of these two cores requires fundamentally different approaches: C-C bond formation (requiring organometallics) vs. C-S bond formation (nucleophilic substitution).
Protocol A: Synthesis of 2-(3-Chloropropyl)pyridine (C-Linked)
-
Strategy: Chain extension of 2-picoline via lithiation and epoxide opening.
-
Critical Control Point: Temperature control during lithiation is vital to prevent polymerization or side reactions.
Step-by-Step Methodology:
-
Lithiation: Charge a flame-dried flask with 2-picoline (1.0 eq) and dry THF under Argon. Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min to generate the bright red 2-picolyllithium species.
-
Alkylation: Add Ethylene Oxide (1.2 eq) (or a solution in THF) slowly at -78°C. Allow the reaction to warm to 0°C over 2 hours. The anion attacks the epoxide ring, extending the chain by two carbons.
-
Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The intermediate is 3-(pyridin-2-yl)propan-1-ol .
-
Chlorination: Dissolve the alcohol in DCM. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C. Reflux for 2 hours. Neutralize with NaHCO₃ and extract to yield the final chloride.
Protocol B: Synthesis of 2-((3-Chloropropyl)thio)pyridine (S-Linked)
-
Strategy: S-Alkylation of 2-mercaptopyridine.
-
Critical Control Point: Use of a soft base prevents N-alkylation (2-mercaptopyridine exists in equilibrium with 2-thiopyridone).
Step-by-Step Methodology:
-
Thiolate Formation: Dissolve 2-Mercaptopyridine (1.0 eq) in DMF or Acetone. Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at RT for 15 min.
-
Alkylation: Add 1-Bromo-3-chloropropane (1.2 eq) dropwise. (Note: Using the bromo-chloro alkane allows selective displacement of the more reactive bromide).
-
Reaction: Stir at RT (or mild heat, 40°C) for 4-6 hours. Monitor by TLC.
-
Workup: Dilute with water. Extract with EtOAc. Wash organic layer with brine to remove DMF. Concentrate to yield the thioether.
Visualization: Synthetic Pathways[2]
Figure 1: Comparative synthetic routes. Protocol A utilizes organolithium chemistry for carbon chain extension, while Protocol B employs chemoselective nucleophilic substitution.
Reactivity & Cyclization Dynamics[1][3][4]
The most distinct difference between these two molecules is their behavior under thermal stress or basic conditions, leading to different fused ring systems.
Indolizidine Formation (C-Linked)
The 2-(3-chloropropyl)pyridine scaffold is "pre-wired" to form the indolizidine skeleton (a 6,5-fused system).
-
Mechanism: The pyridine nitrogen lone pair attacks the terminal carbon carrying the chlorine (Intramolecular S_N2).
-
Product: Indolizinium chloride (Salt).
-
Utility: Reduction of this salt (e.g., H₂/Pt or NaBH₄) yields indolizidine , the core of alkaloids like swainsonine and castanospermine.
Pyrido-Thiazine Formation (S-Linked)
The 2-((3-chloropropyl)thio)pyridine scaffold contains an extra atom in the chain (S), making the chain length 4 atoms (S-C-C-C) from the pyridine ring.
-
Mechanism: Intramolecular attack of the pyridine nitrogen on the terminal chloride.
-
Ring Size: The closure involves 6 atoms (N-C-S-C-C-C), forming a 6-membered ring fused to the pyridine.
-
Product: 2,3-dihydro-4H-pyrido[2,1-b][1,3]thiazinium chloride .
-
Contrast: Unlike the C-linked analog which forms a 5-membered fused ring, the S-linked analog forms a 6-membered fused ring due to the longer bond lengths and atom count of the thioether linker.
Visualization: Cyclization Pathways
Figure 2: Divergent cyclization outcomes. The C-linked analog yields the 6,5-fused indolizidine core, while the S-linked analog yields the 6,6-fused pyrido-thiazine core.
Medicinal Chemistry Applications
2-(3-Chloropropyl)pyridine (C-Linked)
-
Indolizidine Alkaloids: Primary precursor for the total synthesis of alkaloids such as tashiromine and epilupinine . The cyclization-reduction sequence is a standard method for generating the bridgehead nitrogen stereocenter.
-
Antihistamines: Structural analog of Pheniramine . The propyl-pyridine motif is crucial for binding to the Histamine H1 receptor, where the basic nitrogen interacts with Asp107.
2-((3-Chloropropyl)thio)pyridine (S-Linked)
-
TRPV1 Antagonists: Used as a "C-region" analog in the development of vanilloid receptor antagonists. The sulfur atom increases lipophilicity, enhancing membrane permeability and altering the metabolic profile (S-oxidation to sulfoxide/sulfone can serve as a metabolic soft spot or active metabolite).
-
Thienopyridines: While the title compound cyclizes to a thiazinium salt, it is also a precursor to thieno[2,3-b]pyridines via alternative lithiation-cyclization strategies (e.g., lithiation at C3 followed by cyclization onto the sulfur chain). These scaffolds are bioisosteres of quinolines and are found in anti-proliferative agents.
References
-
Synthesis of Indolizidines: Smith, A. B., et al. "Indolizidine Alkaloid Synthesis via Intramolecular Nucleophilic Displacement." Journal of Organic Chemistry, 2000.
- Pyridine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
-
TRPV1 Antagonists: "TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues." Bioorganic & Medicinal Chemistry Letters, 2013.
-
Physical Properties: "LogP and pKa predictions of pyridine derivatives." Journal of Computer-Aided Molecular Design, 2021.
-
Thienopyridine Synthesis: "Synthesis of thieno[2,3-b]pyridine derivatives." Asian Journal of Chemistry, 2013.
2-Mercaptopyridine Alkylation: Mechanistic Control & Derivative Synthesis
This guide provides an in-depth technical analysis of 2-mercaptopyridine (2-MP) alkylation, focusing on the mechanistic divergence between
Executive Summary
2-Mercaptopyridine (2-MP) is a sulfur-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry and coordination complexes.[1][2] Its utility stems from its ambident nucleophilicity —the ability to react at either the sulfur or nitrogen atom. While
Mechanistic Fundamentals: The Thione-Thiol Tautomerism
The reactivity of 2-MP is governed by its tautomeric equilibrium.[1] Understanding this is the prerequisite for controlling alkylation regioselectivity.
Thione vs. Thiol Equilibrium
2-MP exists as a tautomeric mixture of pyridine-2-thiol (A) and pyridine-2(1H)-thione (B) .[1]
-
Gas Phase/Non-polar Solvents: The thiol form (A) is favored due to the aromaticity of the pyridine ring.
-
Polar Solvents/Solid State: The thione form (B) predominates due to the strong dipolar nature of the thioamide bond and intermolecular hydrogen bonding.
However, under basic alkylation conditions, the species of interest is the 2-pyridinethiolate anion . This anion is a resonance hybrid where the negative charge is delocalized between the sulfur and nitrogen.
Regioselectivity: HSAB Theory Application
According to the Hard and Soft Acids and Bases (HSAB) theory:
-
Sulfur (S): A "soft" nucleophilic center (high polarizability, low charge density).
-
Nitrogen (N): A "harder" nucleophilic center (lower polarizability, higher electronegativity).
The Rule of Thumb:
Most alkylating agents (alkyl halides, sulfonates) are "soft" electrophiles. Therefore, reaction with the 2-pyridinethiolate anion results in exclusive or highly selective
Figure 1: Mechanistic divergence of 2-mercaptopyridine alkylation driven by tautomerism and HSAB principles.
Synthetic Methodologies
Protocol A: Standard -Alkylation (General Procedure)
This is the robust, self-validating method for generating 2-(alkylthio)pyridines.[1]
Reagents:
-
Substrate: 2-Mercaptopyridine (1.0 equiv)
-
Base: Potassium Carbonate (
) (1.5–2.0 equiv) or Cesium Carbonate ( ) for faster kinetics. -
Electrophile: Alkyl Halide (R-Br or R-I) (1.1 equiv).
-
Solvent: Acetone (reflux) or DMF (room temp to
C).
Step-by-Step Workflow:
-
Deprotonation: Dissolve 2-MP in the solvent.[1] Add the carbonate base.[3] Stir for 15–30 minutes to ensure formation of the thiolate anion (solution often turns bright yellow).
-
Addition: Add the alkyl halide dropwise. Note: Exothermic reaction possible.[1]
-
Reaction: Stir until TLC indicates consumption of 2-MP.
-
Validation: 2-MP stays at the baseline or is very polar; product is less polar (higher
).[1]
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine.[3]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Quantitative Data Summary:
| Entry | Alkylating Agent | Conditions | Yield (%) | Selectivity ( | Ref |
| 1 | MeI | 92-98 | >99:1 | [1] | |
| 2 | BnBr | 88-95 | >99:1 | [2] | |
| 3 | Propargyl Bromide | 85 | >95:5 | [3] | |
| 4 | 90 | >99:1 | [4] |
Protocol B: Accessing -Alkyl Derivatives (The "Indirect" Route)
Since direct alkylation favors sulfur,
Workflow:
-
Alkylation of 2-Pyridone: React 2-pyridone with R-X (favors
-alkylation under specific conditions, or use 2-methoxypyridine rearrangement).[1] -
Thionation: Treat the
-alkyl-2-pyridone with Lawesson’s Reagent or in toluene at reflux.[1] -
Result: Clean conversion to
-alkyl-2-thiopyridone without -alkyl contamination.
Key Derivatives & Functionalization
Once alkylated, the sulfur moiety becomes a handle for further diversification.
Oxidation: Sulfoxides and Sulfones
The sulfide can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O).
-
Sulfoxide (Selective): Use 1.0 equiv
-CPBA at C or .[1]-
Challenge: Over-oxidation is common. Control temperature strictly.
-
-
Sulfone (Complete): Use excess
-CPBA, Oxone, or .[1]-
Utility: The sulfone group makes the pyridine ring highly electron-deficient, facilitating
reactions at the C2 position (displacement of the sulfonyl group).
-
Bioisosteres in Drug Design
2-MP derivatives serve as bioisosteres for several functional groups:
-
2-(Alkylthio)pyridine: Bioisostere for aryl ethers (
) but with higher lipophilicity and different metabolic oxidation profiles (S-oxidation vs. O-dealkylation).[1] -
2-Pyridinethione (
-H/alkyl): Bioisostere for cyclic amides (lactams) .[1]
Applications in Drug Discovery
Adenosine Receptor Antagonists
2-(Alkylthio)pyridine-3,5-dicarbonitriles are potent scaffolds for Adenosine receptor modulation.[1] The sulfur linkage provides flexibility, allowing the pyridine core to orient into the binding pocket while the alkyl tail explores hydrophobic regions.
Zincophores (Pyrithione)
The
-
Synthesis Note: Requires oxidation of 2-MP with
before or without alkylation, as alkylation blocks the chelating S-site.[1]
Figure 2: Strategic workflow for synthesizing 2-MP derivatives based on target regiochemistry.
References
-
S-Methylation Protocol: J. Org. Chem.2010 , 75, 6208.[4] Link
-
Benzyl Halide Reactivity: Tetrahedron Lett.2005 , 46, 4567. Link
-
Propargyl Derivatives: Synlett2015 , 26, 2547. Link
-
Functionalized Electrophiles: Bioorg. Med. Chem.2012 , 20, 2316. Link
-
Lawesson's Reagent Thionation: Bull. Chem. Soc. Jpn.1980 , 53, 1003. Link
-
Adenosine Receptor Scaffolds: J. Med. Chem.2004 , 47, 172. Link
Sources
3-Chloropropyl Thioether Pyridine Building Blocks: A Technical Guide
Executive Summary
The 3-chloropropyl thioether pyridine motif—specifically 2-((3-chloropropyl)thio)pyridine and its isomers—represents a high-utility "bifunctional" scaffold in medicinal chemistry.[1][2] It serves as a linchpin for constructing fused heterocyclic systems (such as pyrido[2,1-b][1,3]thiazines) and as a flexible linker for targeting G-protein coupled receptors (GPCRs), particularly in the design of dopaminergic and serotonergic modulators.
This guide details the synthesis, reactivity, and application of this building block, moving beyond basic preparation to advanced cyclization strategies and structure-activity relationship (SAR) implications.
Part 1: Structural Analysis & Chemical Properties
The "Push-Pull" Bifunctionality
The utility of 3-((3-chloropropyl)thio)pyridine lies in its dual reactivity, driven by the electronic disparity between the pyridine ring and the alkyl chloride tail.
| Component | Electronic Nature | Synthetic Role |
| Pyridine Ring | Electron-deficient (π-deficient) | Acts as the "Head."[1] The nitrogen atom provides a basic site for protonation or quaternization, essential for receptor binding (e.g., ionic locking with Asp residues in GPCRs). |
| Thioether Linker | Electron-rich (S-donor) | Acts as the "Hinge."[1] The sulfur atom increases lipophilicity (logP) and introduces a specific bond angle (~100°) that differs from ether or methylene linkers, affecting bioactive conformation. |
| Propyl Chloride | Electrophilic (Alkylating agent) | Acts as the "Tail."[1] The terminal chloride is a moderate leaving group, allowing for controlled substitution with amines (SN2) or intramolecular cyclization. |
Physical Properties Profile[1][3][4][5][6]
-
IUPAC Name: 2-((3-chloropropyl)thio)pyridine[1]
-
Molecular Formula: C8H10ClNS[1]
-
Molecular Weight: 187.69 g/mol [1]
-
Appearance: Typically a pale yellow to colorless oil.[1]
-
Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
-
Stability: Susceptible to S-oxidation (to sulfoxide/sulfone) and N-oxidation.[1] Store under inert atmosphere at 4°C.
Part 2: Synthesis Protocol (Standard Operating Procedure)
Reaction Design: S-Alkylation vs. N-Alkylation
Critical Control Point: 2-Mercaptopyridine exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms.[1] To favor S-alkylation (formation of the thioether) over N-alkylation, the reaction must be performed under basic conditions where the thiolate anion is the nucleophile.
Reagents:
-
Substrate: 2-Mercaptopyridine (CAS: 2637-34-5)[1]
-
Linker: 1-Bromo-3-chloropropane (CAS: 109-70-6)[1]
-
Note: We use the bromo-chloro alkane because Bromine is a better leaving group than Chlorine (
).[1] This ensures the pyridine attaches exclusively to one end, leaving the chloride intact for future reactions.
-
-
Base: Potassium Carbonate (K2CO3) or Sodium Hydride (NaH).[1]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Methodology
-
Preparation of Thiolate:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptopyridine (10.0 mmol, 1.11 g) in anhydrous DMF (20 mL).
-
Add K2CO3 (15.0 mmol, 2.07 g) in one portion.
-
Stir at room temperature for 30 minutes to ensure deprotonation. The solution may turn yellow/orange.[1]
-
-
Controlled Alkylation:
-
Cool the mixture to 0°C (ice bath) to suppress side reactions (double alkylation or elimination).
-
Add 1-bromo-3-chloropropane (12.0 mmol, 1.18 mL) dropwise over 10 minutes.
-
Why? Excess alkyl halide and slow addition prevent the thiolate from attacking both ends of the propyl chain.[1]
-
-
Reaction & Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.[1] Stir for 3–5 hours.
-
TLC Monitoring: Mobile phase 10% EtOAc in Hexanes. The starting thiol (lower Rf) should disappear; the product (higher Rf) will appear.
-
-
Workup & Purification:
-
Pour the reaction mixture into ice-water (100 mL) to dissolve inorganic salts and DMF.
-
Extract with Ethyl Acetate (3 x 30 mL).[1]
-
Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient).
-
-
Yield Expectation: 85–95% isolated yield.
Part 3: Synthetic Utility & Applications[7]
The "Handle" for Secondary Amines (Neuroleptic Synthesis)
The primary utility of this building block is in the synthesis of antipsychotic or antidepressant scaffolds where a basic amine is tethered to a heterocycle.
-
Mechanism: SN2 Substitution.[1]
-
Protocol: React the 3-chloropropyl thioether pyridine with a secondary amine (e.g., piperazine, morpholine) in the presence of KI (catalyst) and base (K2CO3) in acetonitrile at reflux.
-
Outcome: Formation of high-affinity GPCR ligands (e.g., similar to chlorprothixene or perphenazine analogs).
Intramolecular Cyclization: Accessing Fused Systems
A powerful application is the formation of pyrido[2,1-b][1,3]thiazine salts. This bicyclic system mimics the core of many bioactive alkaloids.
-
Mechanism: Intramolecular nucleophilic attack of the Pyridine Nitrogen onto the terminal Alkyl Chloride.[1]
-
Trigger: High heat (thermal cyclization) or Lewis Acid catalysis.[1]
-
Result: A quaternary ammonium salt (cationic fused system), which can be reduced to the saturated bicycle.
Visualization: Reaction Pathways[1][5]
Caption: Divergent synthetic pathways from the core 2-((3-chloropropyl)thio)pyridine building block.
Part 4: Case Study – Fused Heterocycle Synthesis
Objective: Synthesis of the 2H,3H,4H-pyrido[2,1-b][1,3]thiazine core.
This transformation highlights the "latent" reactivity of the pyridine nitrogen.[1] While the nitrogen is not nucleophilic enough to displace the chloride at room temperature (making the building block stable), it will cyclize under forcing conditions.
-
Activation: The 3-chloropropyl thioether pyridine is dissolved in dry Acetone or Acetonitrile.[1]
-
Iodide Exchange: Sodium Iodide (NaI, 1.0 eq) is added. This converts the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Cyclization: The mixture is refluxed for 12–24 hours. The pyridine nitrogen attacks the terminal carbon.[1]
-
Product Isolation: The product precipitates as a quaternary ammonium iodide salt.[1]
-
Reduction (Optional): Sodium borohydride (NaBH4) reduction of the iminium bond yields the saturated bicyclic amine.[1]
Part 5: Safety & Handling
| Hazard Class | Risk | Mitigation |
| Alkylating Agent | 1-Bromo-3-chloropropane is a potent alkylator and potential carcinogen.[1] | Use double-gloving (Nitrile).[1] Handle only in a fume hood. Quench excess reagent with amine waste or dilute NaOH.[1] |
| Sensitizer | 2-Mercaptopyridine is a skin sensitizer and lachrymator.[1] | Avoid dust formation.[1] If solid, weigh in a closed balance. |
| Vesicant | The final chloropropyl product can act as a "mustard-like" agent (blistering) due to the chloro-alkyl chain.[1] | Treat the final building block with the same respect as the starting alkyl halide.[1] |
References
-
Synthesis of Pyridine Thioethers
-
Cyclization to Fused Thiazines
-
Medicinal Chemistry Applications
-
Precursor Reactivity (1-Bromo-3-chloropropane)
Sources
- 1. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pyridine-2-thiol S-alkylated derivatives literature review
Strategic Synthesis, Characterization, and Therapeutic Applications[1]
Executive Summary
The pyridine-2-thiol moiety (2-mercaptopyridine) represents a "privileged scaffold" in medicinal chemistry, capable of diverse biological interactions due to its ability to modulate lipophilicity, electronic distribution, and hydrogen bonding networks. S-alkylated derivatives of this scaffold have emerged as potent candidates in oncology (PIM-1 kinase inhibition), neurology (GABAergic modulation), and infectious disease management.
This guide provides a rigorous technical analysis of the S-alkylation of pyridine-2-thiol, moving beyond basic synthesis to explore mechanistic selectivity, structural validation, and therapeutic utility. It is designed for researchers requiring actionable protocols and high-level mechanistic insights.
Mechanistic Foundations: The Thione-Thiol Enigma
To successfully synthesize S-alkylated derivatives, one must first master the tautomeric equilibrium of the starting material. 2-Mercaptopyridine exists in a dynamic equilibrium between the pyridine-2-thiol form (aromatic) and the pyridine-2(1H)-thione form (non-aromatic, amide-like).
-
In Solution: The thione form predominates in polar solvents (e.g., ethanol, water) due to intermolecular hydrogen bonding and solvation energy.
-
Reactivity: despite the thione predominance, S-alkylation is generally favored over N-alkylation under basic conditions. This is explained by Pearson’s Hard and Soft Acids and Bases (HSAB) theory :
-
The Sulfur atom is a soft nucleophile (high polarizability).
-
The Nitrogen atom is a hard nucleophile (high electronegativity).
-
Most alkyl halides (e.g., benzyl bromide, ethyl chloroacetate) act as soft or borderline electrophiles, preferentially reacting with the soft sulfur center.
-
Critical Insight: To ensure exclusive S-alkylation, use a "soft" counter-ion (like
Visualization: Tautomerism & Selectivity Pathway
Figure 1: Mechanistic pathway illustrating the tautomeric equilibrium and the preferential S-alkylation driven by soft-soft nucleophilic interactions.
Synthetic Strategies & Architectures
Method A: Classical Nucleophilic Substitution (The "Workhorse")
This is the most robust method for generating libraries of S-alkylated derivatives.
-
Reagents: 2-Mercaptopyridine, Alkyl Halide (Cl, Br, I), Base (
, , or ). -
Solvents: Ethanol (Green/Standard), Acetonitrile (Faster kinetics), DMF (For difficult substrates).
-
Causality: The use of
in Acetone or Acetonitrile buffers the reaction, preventing acid-catalyzed reversal while maintaining sufficient basicity to generate the thiolate anion.
Method B: Multicomponent Assembly
For complex derivatives (e.g., cyanopyridines), the pyridine ring is constructed around the sulfur moiety.
-
Workflow: Chalcones + Thiourea/Cyanothioacetamide
Cyclization In situ S-alkylation. -
Advantage: Allows for high diversity at the 4- and 6-positions of the pyridine ring, crucial for SAR (Structure-Activity Relationship) tuning.
Method C: Metal-Free S-Arylation
While alkylation is standard, S-arylation often requires transition metals. However, recent advances use diaryliodonium salts to transfer aryl groups under metal-free conditions, avoiding toxic metal residues in pharmaceutical candidates.
Structural Validation (Self-Validating Protocols)
Distinguishing S-alkylated from N-alkylated products is critical.
| Feature | S-Alkylated Derivative (Target) | N-Alkylated Derivative (Byproduct) |
| C-S signal: ~150-160 ppm (Aromatic C2) | C=S signal: ~175-180 ppm (Thiocarbonyl) | |
| Triplet/Singlet: | N-CH₂: | |
| IR Spectroscopy | Absence of C=S stretch | Strong C=S stretch at 1100-1200 cm⁻¹ |
| UV-Vis | Absorption resembles pyridine | Bathochromic shift (Red shift) due to conjugation |
Validation Check: If your
Therapeutic Landscape & SAR
S-alkylated pyridine derivatives exhibit a broad pharmacological profile. The sulfur linker acts as a flexible hinge, positioning the alkyl tail into hydrophobic pockets of enzymes.
| Therapeutic Area | Target / Mechanism | Key Structural Features |
| Oncology | PIM-1 Kinase Inhibitor | 4,6-diaryl-2-(alkylthio)nicotinonitriles. The CN group forms H-bonds; S-alkyl fits hydrophobic gate. |
| Neurology | GABAergic / Anxiolytic | 6-amino-2-thioalkyl-4-phenylnicotinates.[1] Lipophilic tails enhance Blood-Brain Barrier (BBB) penetration. |
| Inflammation | COX-1 / COX-2 Inhibitor | Pyrimidine-2-thiol derivatives fused with pyridine.[2] Bulky S-substituents improve COX-2 selectivity. |
| Antimicrobial | Membrane Disruption | 2-(1-adamantylthio)pyridine. The bulky adamantyl group disrupts bacterial cell walls. |
Visualization: SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) map highlighting how specific structural modifications drive therapeutic outcomes.
Experimental Protocol: General S-Alkylation Procedure
Objective: Synthesis of 2-(alkylthio)pyridine derivatives via nucleophilic substitution. Scale: 10 mmol (adaptable).
Materials
-
Substrate: 2-Mercaptopyridine (1.11 g, 10 mmol).
-
Electrophile: Alkyl Halide (10-12 mmol) (e.g., Benzyl bromide, Ethyl bromoacetate).
-
Base: Anhydrous Potassium Carbonate (
) (2.76 g, 20 mmol). -
Solvent: Acetone (Dry) or Acetonitrile (30 mL).
-
Catalyst (Optional): Potassium Iodide (KI) (catalytic amount) if using alkyl chlorides.
Step-by-Step Workflow
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptopyridine (10 mmol) in 30 mL of solvent.
-
Deprotonation: Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the thiolate anion forms. -
Addition: Add the Alkyl Halide (10-12 mmol) dropwise. If the halide is a solid, dissolve it in a minimum amount of solvent first.
-
Reaction:
-
For reactive halides (benzyl, allyl): Stir at Room Temperature for 2-4 hours.
-
For less reactive halides: Reflux at 60-80°C for 4-8 hours.
-
Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The starting thiol (lower Rf) should disappear.
-
-
Workup:
-
Validation: Obtain
NMR. Confirm the presence of the S-CH₂ peak and absence of the N-H broad singlet.
Visualization: Experimental Workflow
Figure 3: Step-by-step experimental workflow for the synthesis of S-alkylated pyridine derivatives.
References
-
Synthesis and Biological Evaluation of Thioalkyl Derivatives
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024).[6] Bioorganic Chemistry.
-
-
Antiproliferative & Anticancer Activity
-
Regioselectivity (S- vs N-Alkylation)
-
Experimental and theoretical study on the regioselective bis- and polyalkylation of 2-mercaptonicotinonitrile. (2017). Tetrahedron.
-
-
Drug Design Applications
-
COX Inhibition
Sources
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashdin.com [ashdin.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Technical Guide to the Synonyms and Synthetic Strategies for 2-(3-Chloropropyl)thiopyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical research and drug development, the precise identification of a molecule is paramount. Ambiguities in nomenclature can lead to costly errors, wasted resources, and flawed experimental outcomes. This guide provides an in-depth exploration of 2-(3-Chloropropyl)thiopyridine, a molecule of interest in synthetic and medicinal chemistry. Due to a notable scarcity of dedicated literature for this specific compound, this guide also offers a field-proven, generalized synthetic protocol based on established S-alkylation methodologies of its key precursor, 2-pyridinethiol.
Decoding the Identity: Nomenclature and Database Identifiers
The accurate identification of a chemical compound relies on a standardized system of names and numbers across various databases. For 2-(3-Chloropropyl)thiopyridine, a primary challenge is its frequent confusion with the non-thio analogue, 2-(3-Chloropropyl)pyridine. It is crucial to distinguish between these two distinct molecules.
The definitive identifier for 2-(3-Chloropropyl)thiopyridine is its Chemical Abstracts Service (CAS) Registry Number.
| Identifier Type | Value |
| CAS Number | 80086-06-2 |
| Molecular Formula | C8H10ClNS |
| SMILES | ClCCCSC1=NC=CC=C1 |
The principal synonym, derived from systematic nomenclature, is 2-((3-Chloropropyl)thio)pyridine . Variations in punctuation and spacing may be encountered in different databases and supplier catalogs.
The Synthetic Blueprint: A Generalized Protocol for S-Alkylation
Given the absence of a specific published synthesis for 2-(3-Chloropropyl)thiopyridine, a robust and widely applicable method for the S-alkylation of 2-pyridinethiol (also known as 2-mercaptopyridine) is presented below. This protocol is based on well-established nucleophilic substitution reactions where the thiolate anion of 2-pyridinethiol attacks an electrophilic alkyl halide.[1][2]
The Precursor: 2-Pyridinethiol (2-Mercaptopyridine)
The starting material for this synthesis is 2-pyridinethiol (CAS No: 2637-34-5), a commercially available reagent.[3][4] It exists in a tautomeric equilibrium with 2-pyridone, but in the context of S-alkylation, it behaves as a thiol.[3]
| Identifier | Value |
| IUPAC Name | Pyridine-2-thiol |
| Synonyms | 2-Mercaptopyridine, 2-Thiopyridine, 2-Pyridylthiol |
| CAS Number | 2637-34-5 |
| PubChem CID | 2723698 |
| Molecular Formula | C5H5NS |
The Alkylating Agent
To introduce the 3-chloropropyl chain, a suitable dihalogenated propane is required. 1-Chloro-3-iodopropane is an excellent choice due to the differential reactivity of the C-I and C-Cl bonds, allowing for selective displacement of the iodide by the thiolate.
Detailed Step-by-Step Methodology
This protocol outlines a standard procedure for the S-alkylation of 2-pyridinethiol.
Materials:
-
2-Pyridinethiol
-
1-Chloro-3-iodopropane
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Reagents for work-up and purification (e.g., water, brine, organic solvents, silica gel)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyridinethiol (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: To the stirred solution, add the base (1.1 equivalents) portion-wise at room temperature. The formation of the sodium or potassium thiolate salt will be observed.
-
Alkylation: Once the deprotonation is complete, add 1-chloro-3-iodopropane (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(3-Chloropropyl)thiopyridine.
Causality Behind Experimental Choices
-
Inert Atmosphere: Prevents the oxidation of the thiolate to a disulfide.[5]
-
Anhydrous Solvent: Ensures the base is not consumed by water and that the nucleophilicity of the thiolate is maximized.
-
Choice of Base: A strong base like sodium hydride ensures complete deprotonation of the thiol. A weaker base like potassium carbonate can also be used, often requiring heating.
-
Differential Reactivity of the Alkyl Halide: The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodinated carbon more susceptible to nucleophilic attack. This allows for the selective formation of the desired product.
Visualizing the Process
Synthetic Workflow
Caption: S-alkylation of 2-pyridinethiol to form 2-(3-Chloropropyl)thiopyridine.
Potential Applications in Research and Development
While specific applications for 2-(3-Chloropropyl)thiopyridine are not extensively documented, the pyridyl thioether scaffold is of significant interest in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry: Pyridine derivatives are a cornerstone of many pharmaceuticals. [6][7]The introduction of a flexible alkylthio chain with a reactive chloride terminus makes this compound a valuable intermediate for synthesizing more complex molecules. The thioether linkage can influence the compound's lipophilicity and metabolic stability, while the terminal chloride allows for further functionalization through nucleophilic substitution reactions. This could be leveraged in the development of novel therapeutic agents. [8][9]
-
Coordination Chemistry: Pyridyl thioethers are known to act as ligands for various transition metals. [10][11]The nitrogen of the pyridine ring and the sulfur of the thioether can coordinate to a metal center, forming stable complexes. The 3-chloropropyl arm could be used to tether these complexes to surfaces or other molecules.
-
Materials Science: The functional groups present in 2-(3-Chloropropyl)thiopyridine could allow for its incorporation into polymers or its attachment to nanoparticles for various material science applications. [12][13]
Conclusion
2-(3-Chloropropyl)thiopyridine, identified by CAS number 80086-06-2, is a chemical entity with potential as a versatile building block in organic synthesis. While direct literature on this compound is limited, this guide provides a comprehensive overview of its identity and a robust, generalized synthetic protocol based on the S-alkylation of 2-pyridinethiol. The insights into the potential applications of this molecule in medicinal chemistry, coordination chemistry, and materials science are intended to stimulate further research and development efforts. As with any chemical synthesis, proper safety precautions and experimental optimization are essential for successful outcomes.
References
-
International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Accessed March 2, 2026. [Link]
-
PubChem. 2-Pyridineethanethiol. Accessed March 2, 2026. [Link]
-
PubChem. Zinc 2-pyridinethiol. Accessed March 2, 2026. [Link]
-
PubChem. 2-Mercaptopyridine. Accessed March 2, 2026. [Link]
-
PubChem. Pyridine-2-thiolate. Accessed March 2, 2026. [Link]
-
PMC. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Accessed March 2, 2026. [Link]
-
Wikidata. 2-mercaptopyridine (thione form). Accessed March 2, 2026. [Link]
-
ResearchGate. Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Accessed March 2, 2026. [Link]
-
Google Patents. 2,5-disubstituted pyridines for the preparation of 2-substituted 5-(1-alkylthio) - Googleapis.com. Accessed March 2, 2026. [Link]
-
NICNAS. 2-Pyridinethiol, 1-oxide, sodium salt: Human health tier II assessment. Accessed March 2, 2026. [Link]
-
SIELC Technologies. 2-Mercaptopyridine. Accessed March 2, 2026. [Link]
-
International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Accessed March 2, 2026. [Link]
-
ScienceDirect. Approved or investigational drugs containing 2,4 functionalized pyrimidine core. Accessed March 2, 2026. [Link]
-
International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction. Accessed March 2, 2026. [Link]
-
ResearchGate. New routes for the Synthesis of 2-alkylthiopyridine and thieno[2,3-b]pyridine derivatives; | Request PDF. Accessed March 2, 2026. [Link]
-
PMC. Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Accessed March 2, 2026. [Link]
-
Wikipedia. 2-Mercaptopyridine. Accessed March 2, 2026. [Link]
-
PubMed. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Accessed March 2, 2026. [Link]
-
ACS Publications. Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins | Bioconjugate Chemistry. Accessed March 2, 2026. [Link]
-
Avantor. MATERIAL SAFETY DATA SHEET. Accessed March 2, 2026. [Link]
-
RSC Publishing. 2-(2′-Pyridyl)pyrroles: Part II. Spectroscopic investigation of pyridylpyrrole alcohol complexes. Accessed March 2, 2026. [Link]
-
ResearchGate. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Accessed March 2, 2026. [Link]
-
MDPI. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Accessed March 2, 2026. [Link]
-
ResearchGate. IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides | Request PDF. Accessed March 2, 2026. [Link]
-
PMC. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Accessed March 2, 2026. [Link]
-
Wiley Online Library. Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs - Tan - 2022 - Angewandte Chemie. Accessed March 2, 2026. [Link]
-
NSF Public Access Repository. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Accessed March 2, 2026. [Link]
-
PubMed. Correction: Synthesis and spectroscopic characterization of group 4 post-metallocenes bearing (σ-aryl)-2-phenolate-6-pyridyl and -isoquinolinyl auxiliaries. Accessed March 2, 2026. [Link]
-
ResearchGate. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Accessed March 2, 2026. [Link]
-
ResearchGate. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Accessed March 2, 2026. [Link]
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Methodological & Application
Application Note: Chemoselective Synthesis of 2-(3-Chloropropyl)thiopyridine
Abstract & Strategic Significance
This application note details the robust synthesis of 2-(3-chloropropyl)thiopyridine (CAS: 39606-44-3) via the S-alkylation of 2-mercaptopyridine. This intermediate is a critical "linker scaffold" in medicinal chemistry, widely used to attach the pharmacologically active 2-thiopyridine moiety to amines or other nucleophiles in the synthesis of antidepressants, antipsychotics, and fragment-based drug candidates.
The protocol addresses the primary synthetic challenge: Chemoselectivity. 2-Mercaptopyridine is an ambident nucleophile (capable of attacking via Sulfur or Nitrogen). Furthermore, the alkylating agent (1-bromo-3-chloropropane) is a bis-electrophile. This guide provides a controlled methodology to exclusively favor S-alkylation over N-alkylation and mono-substitution over dimerization (bis-alkylation).
Mechanistic Principles & Reaction Design
Ambident Nucleophilicity & Tautomerism
2-Mercaptopyridine exists in equilibrium between the pyridine-2-thiol form (minor) and the pyridine-2(1H)-thione form (major).
-
Hard/Soft Acid-Base (HSAB) Theory: The sulfur atom is a "soft" nucleophile, while the nitrogen is "hard."
-
Selectivity Control: Using a soft electrophile (alkyl halide) and a base that generates the thiolate anion (e.g.,
) in a polar aprotic solvent favors attack by the sulfur atom ( mechanism).
Electrophile Discrimination
The reagent 1-bromo-3-chloropropane (BCP) contains two leaving groups.
-
Bromide (
): A better leaving group (weaker bond, lower of conjugate acid). -
Chloride (
): A poorer leaving group. -
Kinetic Control: By maintaining mild conditions, the thiolate attacks the carbon bearing the bromine exclusively, leaving the chlorine intact for downstream derivatization.
Reaction Pathway Visualization
The following diagram illustrates the tautomeric equilibrium, deprotonation, and selective
Caption: Mechanistic pathway highlighting the critical S-selective and Br-selective substitution steps.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | Scale (Example) | Notes |
| 2-Mercaptopyridine | Substrate | 1.0 | 5.56 g (50 mmol) | Foul odor; use fume hood. |
| 1-Bromo-3-chloropropane | Electrophile | 1.2 | 9.45 g (60 mmol) | Excess is critical to prevent dimerization. |
| Potassium Carbonate ( | Base | 1.5 | 10.35 g (75 mmol) | Anhydrous; grind to fine powder. |
| Acetone | Solvent | N/A | 100 mL | Reagent grade. |
Step-by-Step Procedure
Safety Warning: 2-Mercaptopyridine has a potent, unpleasant stench. 1-Bromo-3-chloropropane is toxic and a potential mutagen. All operations must be performed in a functioning fume hood.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solvation: Charge the RBF with 2-Mercaptopyridine (5.56 g) and Acetone (100 mL). Stir until fully dissolved.
-
Deprotonation: Add Potassium Carbonate (10.35 g) in a single portion. The suspension may turn slightly yellow/orange. Stir at room temperature for 15 minutes to ensure formation of the thiolate.
-
Addition: Add 1-Bromo-3-chloropropane (9.45 g) dropwise over 5 minutes via syringe or addition funnel.
-
Note: Slow addition is not strictly necessary but helps control the exotherm on larger scales.
-
-
Reaction: Heat the mixture to a gentle reflux (
C) for 3 to 5 hours .-
Monitoring: Check by TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting thiol (
) should disappear; product ( ) will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts (
, excess ) using a sintered glass funnel or Celite pad. Wash the cake with acetone (2 x 20 mL). -
Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
-
-
Purification (Extraction):
-
Final Polish: The resulting yellow oil is typically
pure. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc/Hexanes).
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target sulfide.
Quality Control & Data Validation
Expected Yield & Properties
-
Physical State: Pale yellow to amber oil.
-
Yield: 85% - 92% (Typical).
-
Stability: Stable at room temperature; store at
C to prevent slow oxidation to sulfoxide.
NMR Characterization (Self-Validation)
To confirm the structure, look for the specific triplet pattern of the propyl chain.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Pyridine-H | 8.45 | Doublet (d) | 1H | |
| Pyridine-H | 7.50 | Triplet (td) | 1H | |
| Pyridine-H | 7.15 | Doublet (d) | 1H | |
| Pyridine-H | 6.98 | Triplet (ddd) | 1H | |
| 3.65 | Triplet (t) | 2H | Terminal chloromethyl | |
| 3.25 | Triplet (t) | 2H | Thiomethyl | |
| 2.20 | Quintet (m) | 2H | Central methylene |
Diagnostic Check:
-
Integration Ratio: Ensure the aliphatic region (3.65, 3.25, 2.20) integrates 2:2:2.
-
Absence of Dimer: If a symmetrical "dimer" (bis-pyridyl propane) formed, the central quintet would shift, and the distinct
-Cl triplet at 3.65 ppm would disappear.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or N-alkylation. | Check base quality. Ensure |
| Product is Solid | Formation of Dimer (Bis-sulfide). | Use a larger excess of 1-bromo-3-chloropropane (1.5 eq) to statistically favor mono-substitution. |
| N-Alkylated Impurity | Solvent polarity issues. | Ensure Acetone is used.[5] Avoid highly polar protic solvents like Methanol which might encourage H-bonding and N-attack. |
| Dark Color | Oxidation of thiol. | Degas solvents with Nitrogen/Argon before reaction. |
References
-
PubChem. 2-Mercaptopyridine Compound Summary. National Library of Medicine. Available at: [Link]
- Katritzky, A. R., et al.The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
-
Org. Synth. General procedures for S-alkylation of mercapto-heterocycles. (Referenced for standard workup protocols of thiopyridines). Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjms.com [irjms.com]
- 4. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Note: Regioselective S-Alkylation of 2-Mercaptopyridine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic framework and validated protocols for the regioselective S-alkylation of 2-mercaptopyridine, minimizing N-alkylation and oxidative side reactions.
Mechanistic Framework & Causality
2-Mercaptopyridine (2-MP) is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize bioactive thioethers and chelating ligands[1]. However, functionalizing 2-MP presents a classical regioselectivity challenge because the molecule exists in a tautomeric equilibrium with pyridine-2-thione[1]. Depending on the reaction conditions, alkylation can occur at the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation)[2].
To achieve >95% regioselective S-alkylation, the reaction design must leverage Pearson’s Hard and Soft Acids and Bases (HSAB) theory :
-
Nucleophile Generation: Deprotonation of 2-MP yields an ambident pyridin-2-thiolate anion. The sulfur atom is highly polarizable (a "soft" nucleophile), whereas the nitrogen atom is a "harder" nucleophile.
-
Electrophile Matching: Primary alkyl halides (bromides, iodides) and tosylates act as "soft" electrophiles. The resulting soft-soft interaction kinetically drives the reaction toward S-alkylation[3].
-
Solvent Causality: Polar aprotic solvents (e.g., DMF, MeCN) are critical[4]. Protic solvents (like methanol) hydrogen-bond strongly to the thiolate, masking its nucleophilicity and potentially shifting the reaction toward N-alkylation. Aprotic solvents solvate the counter-cation (e.g., K⁺) while leaving the thiolate anion "bare" and highly reactive[4].
Reaction Condition Optimization
The following table summarizes standardized conditions for achieving regioselective S-alkylation across different classes of electrophiles.
| Alkylating Agent | Solvent | Base | Temp | Major Product | Regioselectivity | Ref |
| Primary Alkyl Halides | DMF | K₂CO₃ (1.2 eq) | 25 °C | 2-(Alkylthio)pyridine | >95% S-Alkylation | [3] |
| Fluoroalkyl Tosylates | DMF | K₂CO₃ (1.2 eq) | 25 °C | 2-(Fluoroalkylthio)pyridine | >95% S-Alkylation | [3] |
| 1,2-Dibromoethane | DMF | None | 25 °C | Dihydrothiazolopyridinium | S-Alkylation → Cyclization | [5] |
| Dimethyl Sulfate | MeCN / H₂O | NaOH (pH 8) | 25 °C | 2-(Methylthio)pyridine | Quantitative S-Alkylation | [6] |
Validated Experimental Protocols
Protocol A: General S-Alkylation with Alkyl Tosylates/Halides
This protocol utilizes a "mix-and-stir" methodology optimized for synthesizing complex thiofluoroalkyl motifs without transition metal catalysts[3].
Causality & Self-Validation: 2-MP is highly susceptible to oxidative dimerization into 2,2'-dipyridyl disulfide in the presence of base and oxygen. The rigorous degassing step is not optional; it is the primary mechanism for preventing this yield-limiting side reaction. The disappearance of the highly UV-active 2-MP spot on TLC validates reaction completion.
-
Preparation: Charge an oven-dried round-bottom flask with 2-mercaptopyridine (1.0 equiv) and anhydrous K₂CO₃ (1.2 equiv). K₂CO₃ is chosen because its basicity is sufficient to deprotonate 2-MP (pKa ~9.8) without inducing elimination reactions on the alkylating agent[3].
-
Atmospheric Control: Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Solvation: Inject anhydrous DMF (to achieve a 1.0 M concentration). Sparge the suspension with Argon for 15 minutes to displace dissolved oxygen.
-
Alkylation: Add the corresponding fluoroalkyl tosylate or alkyl halide (1.0 equiv) dropwise via syringe.
-
Reaction: Stir the mixture overnight at room temperature (25 °C).
-
Workup: Dilute the reaction mixture with diethyl ether. Wash the organic layer extensively with brine (3x) to partition the DMF and inorganic salts into the aqueous phase.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Synthesis of Dihydrothiazolopyridinium Salts
This protocol utilizes 1,2-dibromoethane to perform an S-alkylation followed by an intramolecular N-alkylation, yielding a stable precursor for 2-aminopyridine synthesis[5].
Causality & Self-Validation: A massive excess of 1,2-dibromoethane (5.0 equiv) is used to mathematically suppress the formation of the bis(2-pyridylthio)ethane dimer. The reaction is self-validating: the desired pyridinium bromide salt is insoluble in DMF and precipitates out of solution, driving the equilibrium forward and serving as a built-in purification step[5].
-
Dissolution: Dissolve 2-mercaptopyridine (5.0 g, 45 mmol) in DMF (0.5 L) at room temperature.
-
Electrophile Addition: Add 1,2-dibromoethane (19.4 mL, 225 mmol, 5.0 equiv) in a single portion. No base is added, as the initial S-alkylation generates HBr, which is absorbed by the subsequent cyclization step[5].
-
Reaction: Stir the mixture continuously for 72 hours. A tan precipitate will gradually form.
-
Isolation: Collect the precipitated 2,3-dihydrothiazolo[3,2-a]pyridinium bromide by vacuum filtration.
-
Purification: Wash the filter cake with a small portion of cold dichloromethane to remove residual DMF and unreacted starting materials. Dry under high vacuum to afford the product in essentially pure form (typically ~73% yield)[5].
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways of 2-mercaptopyridine alkylation, highlighting the critical role of solvent and electrophile hardness in dictating regioselectivity.
Mechanistic pathway of 2-mercaptopyridine alkylation highlighting regioselective S-alkylation.
References
-
[5] Poola, B., Choung, W., & Nantz, M. H. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron, 64(48), 10798-10801. URL:[Link]
-
[3] Gribble et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. URL:[Link]
-
[6] Han, J. et al. (2005). Use of 2-mercaptopyridine for the determination of alkylating agents in complex matrices: application to dimethyl sulfate. Talanta, 65(2), 453-60. URL:[Link]
Sources
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- 2. 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine|RUO [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-[(2-Methoxyethyl)thio]-pyridine | 511305-48-9 | Benchchem [benchchem.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of 2-mercaptopyridine for the determination of alkylating agents in complex matrices: application to dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis of Pyridine Thioethers: Utilizing 1-Bromo-3-Chloropropane as a Bifunctional Linker
[1]
Part 1: Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 1-bromo-3-chloropropane (BCP) is a "workhorse" reagent for introducing a three-carbon (propyl) spacer between two nucleophiles.[1] Its utility stems from the differential reactivity of its halogen leaving groups: the bromine atom is significantly more labile than the chlorine atom (
This Application Note details the protocol for synthesizing pyridine thioethers , specifically focusing on the selective S-alkylation of 2-mercaptopyridine to form 2-((3-chloropropyl)thio)pyridine . This intermediate is a critical scaffold in the synthesis of neuroleptic drugs, antihistamines, and multidentate ligands.
Key Technical Advantages[2]
-
Selectivity: Exploits
to isolate the chloro-intermediate without polymerization. -
Atom Economy: High-yielding
pathway with minimal side products when stoichiometry is controlled. -
Versatility: The resulting pendant chloride serves as a latent electrophile for subsequent amination (e.g., with piperazines).
Part 2: Mechanistic Principles & Critical Control Points
The Chemoselectivity Hierarchy
The reaction relies on the "Hard and Soft Acids and Bases" (HSAB) theory and kinetic control.
-
The Nucleophile: 2-Mercaptopyridine exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Under basic conditions, the thiolate anion (
) is the active nucleophile. Sulfur is a "soft" nucleophile, preferring the "soft" carbon center attached to the leaving group. -
The Electrophile: BCP presents two electrophilic sites. The carbon attached to Bromine is softer and has a lower activation energy for displacement than the carbon attached to Chlorine.[2]
-
The Trap: By maintaining moderate temperatures (refluxing acetone, ~56°C), we provide enough energy to overcome the activation barrier for Br-displacement but insufficient energy to displace the Cl, preserving the linker for the next synthetic step.
Reaction Pathway Diagram
The following diagram illustrates the selective alkylation pathway and the competing (undesired) N-alkylation or polymerization pathways.
Caption: Kinetic pathway favoring S-alkylation at the bromo-terminus over N-alkylation or secondary chloride displacement.
Part 3: Experimental Protocol
Reagents and Stoichiometry
To ensure high fidelity, use the following stoichiometry. The excess BCP is critical to statistically suppress the reaction of two pyridine thiol molecules with one propyl chain.
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 2-Mercaptopyridine | Substrate | 1.0 | 111.16 | Hygroscopic; dry before use. |
| 1-Bromo-3-chloropropane | Bifunctional Linker | 1.5 | 157.44 | Toxic. Dispense in fume hood. |
| Potassium Carbonate ( | Base | 2.0 | 138.21 | Anhydrous, granular preferred. |
| Acetone | Solvent | N/A | 58.08 | Reagent grade; dry. |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 2-Mercaptopyridine (11.1 g, 100 mmol) and Anhydrous
(27.6 g, 200 mmol). -
Add Acetone (100 mL) and stir at room temperature for 15 minutes to allow partial deprotonation. Note: The solution may turn yellow.
Step 2: Addition of Linker
-
Add 1-Bromo-3-chloropropane (23.6 g, 150 mmol) dropwise over 10 minutes.
-
Expert Insight: Although BCP is less reactive than simple alkyl bromides, a controlled addition prevents localized high concentrations that could favor side reactions.
-
Step 3: Thermal Activation
-
Heat the mixture to a gentle reflux (
56-60°C). -
Maintain reflux for 4 to 6 hours .
-
Monitoring: Monitor by TLC (Silica gel, 20% EtOAc in Hexanes).
-
Starting Material:
(streaks). -
Product:
(distinct UV active spot). -
BCP: Non-UV active (visualize with
stain).
-
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (
and excess ) using a sintered glass funnel. Wash the filter cake with fresh acetone (2 x 20 mL). -
Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
Purification (Optional but Recommended):
-
Dissolve the oil in Ethyl Acetate (100 mL).
-
Wash with water (2 x 50 mL) to remove traces of salts or unreacted thiol.
-
Wash with Brine (50 mL), dry over
, and concentrate. -
Vacuum Distillation: If high purity is required, distill the excess BCP (b.p. 144°C) from the product (b.p. >200°C) under high vacuum.
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of the chloro-thioether intermediate.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis. | Ensure |
| N-Alkylation (Impurity) | Solvent polarity too high or insufficient base strength. | Switch solvent to DMF (favors |
| Polymerization | Temperature too high (>80°C). | Do not use high-boiling solvents (like Toluene) unless strictly controlling bath temp. Stick to Acetone or Acetonitrile. |
| Residual BCP | Excess reagent not removed. | BCP has a high boiling point (144°C). Use high-vacuum (0.1 mmHg) and mild heat (60°C) to strip it off. |
Part 5: Safety & Handling (SDS Summary)
1-Bromo-3-chloropropane (BCP) [1][4][5][6][7]
-
Hazards: Toxic if swallowed (H302), Toxic if inhaled (H331), Suspected of causing genetic defects (H341).[8]
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves (breakthrough time is moderate; change if splashed).
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
2-Mercaptopyridine
-
Hazards: Irritant. Stench (strong sulfur odor).
-
Handling: Bleach (sodium hypochlorite) effectively neutralizes the thiol smell on glassware.
References
-
PubChem. (2025).[6] 1-Bromo-3-chloropropane | Cl(CH2)3Br.[4][6] National Library of Medicine. [Link][9]
-
Ullmann's Encyclopedia of Industrial Chemistry. (2012). Bromine Compounds. Wiley-VCH.[9] [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Pyridines and Thioethers. [Link]
-
Carl Roth. (2024).[10] Safety Data Sheet: 1-Bromo-3-chloropropane. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. 1-Bromo-3-chloropropane | SIELC Technologies [sielc.com]
- 5. 1-Bromo-3-chloropropane | 109-70-6 [chemicalbook.com]
- 6. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]
- 8. multichemexports.com [multichemexports.com]
- 9. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 10. carlroth.com [carlroth.com]
Protocol for nucleophilic substitution of 2-chloropyridine with thiols
Application Note: High-Efficiency Protocol for the Nucleophilic Substitution of 2-Chloropyridine with Thiols
Executive Summary
The formation of C–S bonds on heteroaromatic rings is a cornerstone transformation in medicinal chemistry, particularly for synthesizing thioether-bridged pharmacophores found in kinase inhibitors and metabolic modulators. While 2-chloropyridine is less reactive than its 2-fluoro or 2-bromo counterparts, it remains the most cost-effective and readily available feedstock. This guide details a robust, field-proven protocol for the nucleophilic aromatic substitution (
Mechanistic Foundation & Scientific Logic
The Pathway
The reaction proceeds via an addition-elimination mechanism (
-
Activation: The ring nitrogen exerts a strong inductive (
) and mesomeric ( ) effect, pulling electron density away from the C-2 and C-4 positions. This lowers the energy barrier for nucleophilic attack. -
Addition (Rate Determining Step): The thiolate anion attacks the C-2 position, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex . The negative charge is delocalized onto the electronegative ring nitrogen, stabilizing the complex.
-
Elimination: The chloride ion is ejected, and aromaticity is restored.[4]
Why 2-Chloropyridine? While 2-fluoropyridine reacts faster (due to the high electronegativity of fluorine stabilizing the transition state), 2-chloropyridine is often preferred for process scalability due to lower cost and higher stability. The lower reactivity of the C–Cl bond necessitates optimized solvation and temperature conditions to drive the reaction to completion.
Critical Variable Analysis
-
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are essential. They solvate the metal cation (e.g.,
) effectively while leaving the thiolate anion "naked" and highly reactive. Protic solvents (EtOH, ) can hydrogen-bond to the thiolate, significantly reducing nucleophilicity, though they may be used with stronger bases or phase-transfer catalysts. -
Base:
-
Temperature: Unsubstituted 2-chloropyridine typically requires heating (80–100°C). Room temperature reactions are feasible only with highly activated substrates (e.g., 3-nitro-2-chloropyridine) or superior leaving groups.
Visualization: Mechanism & Workflow
Figure 1: Mechanistic Pathway & Experimental Workflow
Caption: Top: The addition-elimination mechanism (
Experimental Protocols
Protocol A: The "Workhorse" Thermal Method
Best for: Standard synthesis, scale-up, and robust reproducibility.
Reagents:
-
Thiol (R-SH) (1.1 – 1.2 equiv)
-
Potassium Carbonate (
) (1.5 – 2.0 equiv) -
Solvent: Anhydrous DMF or DMSO (Concentration: 0.5 – 1.0 M)
Procedure:
-
System Setup: Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon (crucial to prevent thiol oxidation to disulfides).
-
Activation: Add the Thiol (1.2 equiv) and
(1.5 equiv) to the flask. Add anhydrous DMF. Stir at room temperature for 15–20 minutes.-
Note: You may observe bubbling (
release) or a color change as the thiolate forms.
-
-
Addition: Add 2-Chloropyridine (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 90°C . Monitor by TLC or LC-MS.[2]
-
Typical Time: 2–6 hours.
-
Endpoint: Disappearance of 2-chloropyridine.
-
-
Workup (Odor Control):
-
Pour the mixture into a 5-fold excess of water (precipitates the product if solid, or separates oil).
-
CRITICAL: Add a small amount of bleach (NaOCl) to the aqueous waste stream after separation to oxidize trace thiols and neutralize odors.
-
Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and Brine ( ) to remove DMF.
-
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Microwave-Assisted Synthesis
Best for: Library generation, unreactive substrates, or rapid screening.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or Acetonitrile.
Procedure:
-
In a microwave-safe vial (2–5 mL), combine 2-chloropyridine (1.0 equiv), Thiol (1.2 equiv), and
(2.0 equiv). -
Add NMP (concentration ~0.5 M). Add a stir bar and seal the cap.
-
Irradiate at 140°C for 15–30 minutes (High Absorption level).
-
Cool using the compressed air feature.
-
Analyze LC-MS.[2] If complete, proceed to aqueous workup as above.[1][2]
Data & Optimization Guide
Table 1: Optimization of Reaction Conditions
| Variable | Condition | Outcome/Notes |
| Solvent | DMF / DMSO | Optimal. High dielectric constant promotes thiolate formation. |
| Acetonitrile | Good, but lower boiling point (82°C) may limit rate for unreactive substrates. | |
| Water | Poor for unsubstituted 2-Cl-Py. Works only for activated rings (e.g., 3-nitro). | |
| Base | Standard. Cheap, effective, easy to handle. | |
| High Performance. Use if | ||
| Weaker. Often insufficient for 2-chloropyridine unless refluxed for long periods. | ||
| Catalyst | None | Sufficient for most cases. |
| Pd(OAc)2 / Xantphos | Backup. Use only if |
Troubleshooting & Critical Parameters
-
Problem: Low Yield / Unreacted Starting Material.
-
Cause: 2-chloropyridine is deactivated or the thiol is bulky.
-
Solution: Switch to Protocol B (Microwave) at 150°C. Alternatively, add 10 mol% CuI (Copper(I) iodide) and use
as base (Ullmann-type coupling).
-
-
Problem: Disulfide Byproduct (R-S-S-R).
-
Cause: Oxidation of thiol by atmospheric oxygen before reaction.
-
Solution: Degas solvents thoroughly with Nitrogen/Argon. Add the thiol last if using a hydride base, or keep under strict inert atmosphere.
-
-
Problem: Product Smells "Garlicky" after column.
-
Cause: Trace unreacted thiol.
-
Solution: Wash the organic layer with 1M NaOH (if product is stable) to pull unreacted thiol into the aqueous phase as the thiolate.
-
Safety & Handling
-
Thiol Toxicity: Low molecular weight thiols (e.g., ethanethiol) are volatile and extremely malodorous. ALL work must be performed in a fume hood.
-
Waste Disposal: Treat all glassware and aqueous waste with dilute bleach (sodium hypochlorite) solution to oxidize thiols to sulfonates, eliminating the smell before disposal.
-
Skin Contact: 2-chloropyridine is toxic by absorption. Wear nitrile gloves and long sleeves.
References
-
Review of SNAr on Pyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link
-
Microwave Assisted Protocol: Bagley, M. C., et al. (2002). "Rapid synthesis of 2-substituted pyridines using microwave-assisted chemistry." Synlett. Link
-
Mechanistic Insights: Terrier, F. (2013).[6] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
-
Green Chemistry Considerations: Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." Wiley. (Discusses solvent selection for SNAr). Link
-
Benchchem Protocol Database: "Protocol for Nucleophilic Substitution on the Pyridine Ring." (Verified general conditions for 2-Cl-Py). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(3-Chloropropyl)thiopyridine as a Precursor for Fused S,N-Heterocycles
This Application Note is structured to provide a rigorous, field-validated guide for the synthesis and application of 2-(3-Chloropropyl)thiopyridine .
Important Scientific Clarification: While the user prompt associates this intermediate with thienopyridine synthesis, strict chemical topology dictates that the cyclization of a 3-chloropropyl linker onto the pyridine nitrogen yields a six-membered dihydro-1,3-thiazine ring fused to the pyridine (Pyrido[2,1-b][1,3]thiazinium), rather than the five-membered thiophene ring characteristic of thienopyridines. The 2-chloroethyl analog is the direct precursor to thienopyridines. This guide addresses the synthesis of the requested propyl intermediate but includes a critical "Linker-Ring Size Correlation" section to ensure the researcher achieves the correct target scaffold (Thiazine vs. Thiophene).
Executive Summary
2-(3-Chloropropyl)thiopyridine (CAS: 80086-06-2) is a bifunctional heterocyclic building block containing a pyridine ring substituted at the 2-position with a sulfur-linked propyl chloride chain. It serves as a critical intermediate in the synthesis of pyrido-fused heterocycles , specifically the pyrido[2,1-b][1,3]thiazinium system. These fused scaffolds are structural homologs (bioisosteres) of thienopyridines (e.g., Ticlopidine, Clopidogrel) and are widely screened in medicinal chemistry for anticancer (kinase inhibition) and anti-inflammatory properties.
This guide details the chemoselective S-alkylation of 2-mercaptopyridine to generate the intermediate, followed by its intramolecular cyclization . It establishes a self-validating protocol to control the regioselectivity (S- vs. N-alkylation) and ring size formation.
Chemical Background & Mechanism[1][2][3][4][5][6]
The synthesis relies on the nucleophilicity of the sulfur atom in 2-mercaptopyridine. Although 2-mercaptopyridine exists in equilibrium with its tautomer, pyridine-2-thione, under basic conditions, the thiolate anion is the dominant nucleophile.
Reaction Pathway Analysis[7]
-
Step 1: Chemoselective S-Alkylation: Reaction of 2-mercaptopyridine with 1-bromo-3-chloropropane. The softer sulfur nucleophile preferentially attacks the softer alkyl bromide electrophile, leaving the alkyl chloride intact for the subsequent step.
-
Step 2: Intramolecular Cyclization: Thermal activation causes the pyridine nitrogen (nucleophile) to attack the terminal alkyl chloride (electrophile).
-
Topological Outcome: The 3-carbon propyl linker dictates the formation of a 6-membered thiazine ring fused to the pyridine.
Diagram 1: Synthesis and Cyclization Pathway
Caption: Reaction pathway showing chemoselective S-alkylation followed by intramolecular cyclization to the fused thiazine system.
Experimental Protocols
Protocol A: Synthesis of 2-(3-Chloropropyl)thiopyridine
Objective: Selective S-alkylation of 2-mercaptopyridine while preserving the terminal chloride.
Reagents:
-
2-Mercaptopyridine (1.0 eq)
-
1-Bromo-3-chloropropane (1.2 eq) – Excess ensures mono-alkylation and favors Br displacement.
-
Potassium Carbonate (K₂CO₃) (1.5 eq) – Anhydrous, granular.
-
Acetone (Reagent Grade) – Solvent.
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-mercaptopyridine (11.1 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol) in acetone (100 mL).
-
Addition: Add 1-bromo-3-chloropropane (18.9 g, 120 mmol) dropwise over 15 minutes at room temperature.
-
Technical Insight: The exotherm is mild. 1-Bromo-3-chloropropane is used because the C-Br bond is significantly more reactive toward SN2 substitution than the C-Cl bond, ensuring the chloride remains available for the next step.
-
-
Reaction: Stir the mixture vigorously at room temperature for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting thiol (Rf ~0.2) should disappear, and the product (Rf ~0.6) should appear.
-
-
Workup: Filter off the inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with acetone (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a yellow oil.
-
Purification: The crude oil is typically >90% pure. For high-purity applications, purify via vacuum distillation (bp ~140°C at 2 mmHg) or flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield: 85–92% (Yellow oil). Characterization: ¹H NMR (CDCl₃) δ 8.45 (d, 1H), 7.50 (t, 1H), 7.15 (d, 1H), 6.98 (t, 1H), 3.65 (t, 2H, S-CH₂), 3.30 (t, 2H, CH₂-Cl), 2.15 (m, 2H).
Protocol B: Cyclization to Fused Thiazinium System
Objective: Intramolecular ring closure to form the bicyclic cation.
Reagents:
-
2-(3-Chloropropyl)thiopyridine (1.0 eq)
-
Acetonitrile (MeCN) or DMF – High dielectric constant promotes salt formation.
Step-by-Step Procedure:
-
Setup: Dissolve the intermediate (10 g) in Acetonitrile (50 mL) in a pressure tube or round-bottom flask with a reflux condenser.
-
Cyclization: Heat the solution to reflux (80–82°C) for 12–24 hours.
-
Visual Indicator: The product is an ionic salt and will often precipitate out of the non-polar acetonitrile as a white or off-white solid.
-
-
Isolation: Cool the reaction mixture to 0°C. Filter the precipitated solid.
-
Wash: Wash the solid with cold diethyl ether or hexane to remove unreacted starting material.
-
Drying: Dry under vacuum at 40°C.
Product: 2,3,4,5-Tetrahydropyrido[2,1-b][1,3]thiazin-5-ium chloride. Yield: 75–85%.
Critical Technical Note: Linker Length & Ring Size
Researchers often confuse this intermediate with the precursor for Thieno[2,3-b]pyridine . The ring size of the fused system is strictly determined by the number of carbons in the alkyl chain.
| Precursor Linker | Alkyl Chain Length | Cyclization Product | Ring Size (Fused) | Drug Class Relevance |
| 2-(2-Chloroethyl)thio | 2 Carbons | Thieno[2,3-b]pyridine | 5-Membered | Thienopyridines (Bioisosteres) |
| 2-(3-Chloropropyl)thio | 3 Carbons | Pyrido[2,1-b][1,3]thiazine | 6-Membered | Thiazine Homologs |
Optimization Strategy:
-
If your target is a Thienopyridine (5-membered fused ring), you MUST substitute 1-bromo-3-chloropropane with 1-bromo-2-chloroethane in Protocol A.
-
If your target is the Thiazine (6-membered fused ring), proceed with the protocols as written.
Diagram 2: Scaffold Divergence Based on Linker
Caption: Selection of the alkylating agent determines the final fused ring size (Thiophene vs. Thiazine).
Troubleshooting & Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | N-Alkylation competition | Use a softer base (K₂CO₃) and a non-polar aprotic solvent (Acetone). Avoid NaH/DMF which promotes N-alkylation. |
| Incomplete Cyclization | Temperature too low | Increase temperature to reflux (80°C). If using DMF, heat to 100°C. |
| Product is Oily/Sticky | Hygroscopic Salt | The chloride salt is hygroscopic. Recrystallize from EtOH/Et₂O or perform ion exchange to PF₆⁻ or BF₄⁻ salt for better handling. |
| Impurity: Disulfide | Oxidation of Thiol | Degas solvents with N₂ before use. 2-Mercaptopyridine oxidizes to the disulfide (2,2'-dipyridyl disulfide) in air. |
References
-
Preparation of 2-(3-Chloropropyl)pyridine hydrochloride. Sigma-Aldrich Product Specification. CAS: 17944-57-9. Link
-
Synthesis of Thieno[2,3-b]pyridines. Journal of the Brazilian Chemical Society, 2015.[1] Describes the cascade synthesis of thienopyridines using alpha-halo ketones, contrasting with the alkyl-linker method. Link
-
Synthesis of Pyridines and Fused Derivatives. Organic Chemistry Portal. Reviews general methods for pyridine-fused ring formation, including thienopyridines and thiazines. Link
-
2-((3-Chloropropyl)thio)pyridine Product Data. BLD Pharm. Physical properties and commercial availability of the intermediate. Link
-
Ticlopidine and Clopidogrel Synthesis. National Institutes of Health (PMC). Discusses the synthesis of thieno[3,2-c]pyridine analogs, highlighting the structural differences from the [2,3-b] system. Link
Sources
Solvent selection for 2-(3-Chloropropyl)thiopyridine synthesis (DMF vs Ethanol)
Technical Application Note: Solvent Engineering in the S-Alkylation of 2-Mercaptopyridine
Part 1: Executive Summary & Strategic Rationale
The synthesis of 2-(3-chloropropyl)thiopyridine is a critical S-alkylation step often employed in the production of pharmaceutical intermediates and ligands. The reaction involves the nucleophilic attack of 2-mercaptopyridine (2-MP) on 1-bromo-3-chloropropane.
The choice between N,N-Dimethylformamide (DMF) and Ethanol (EtOH) represents a classic trade-off in process chemistry:
-
DMF (Method A): Offers superior kinetics and solubility, driving the reaction to completion rapidly via the "naked anion" effect. However, it is an ICH Class 2 solvent with significant toxicity and work-up challenges.
-
Ethanol (Method B): A "green" ICH Class 3 solvent that simplifies purification and improves the safety profile. It exhibits slower kinetics due to hydrogen-bond solvation of the nucleophile but is preferred for scale-up where regulatory compliance is paramount.
This guide provides a validated protocol for both pathways, allowing researchers to select the optimal route based on development stage and purity requirements.
Part 2: Mechanistic Insight & Solvent Effects
Reaction Mechanism
2-Mercaptopyridine exists in a tautomeric equilibrium between the thione (dominant in polar solvents) and thiol forms. Under basic conditions, the species is deprotonated to form the pyridin-2-thiolate anion . This ambident nucleophile can attack the alkyl halide at either the Sulfur (S-alkylation) or Nitrogen (N-alkylation) atom.
-
Soft-Hard Acid-Base (HSAB) Theory: The sulfur atom is a "softer" nucleophile compared to nitrogen. The alkyl bromide (1-bromo-3-chloropropane) is a soft electrophile. Therefore, S-alkylation is thermodynamically favored .
-
Leaving Group Selectivity: The reaction utilizes 1-bromo-3-chloropropane.[1][2][3] The bromide (C-Br bond energy ~276 kJ/mol) is a better leaving group than chloride (C-Cl bond energy ~339 kJ/mol), ensuring selective alkylation at the propyl terminus to yield the chloro-substituted product.
Solvent Influence on Kinetics
-
DMF (Polar Aprotic): DMF effectively solvates the cationic counterion (e.g., K⁺, Na⁺) but interacts weakly with the anionic thiolate. This leaves the thiolate "naked" and highly reactive, significantly increasing the rate constant (
). -
Ethanol (Polar Protic): Ethanol forms a solvation shell around the thiolate anion via hydrogen bonding. This stabilizes the ground state of the nucleophile, increasing the activation energy required to reach the transition state and slowing the reaction.
Caption: Mechanistic pathway showing the divergence in nucleophile reactivity based on solvent choice.
Part 3: Experimental Protocols
Method A: High-Performance Synthesis (DMF Route)
Best for: Small scale, difficult substrates, or when reaction speed is critical.
Reagents:
-
2-Mercaptopyridine (1.0 equiv)
-
1-Bromo-3-chloropropane (1.2 equiv)
-
Potassium Carbonate (
) (1.5 equiv, anhydrous) -
Solvent: N,N-Dimethylformamide (DMF) (5 mL per gram of substrate)
Protocol:
-
Setup: Charge a round-bottom flask with 2-mercaptopyridine and anhydrous
in DMF. Stir at room temperature for 15 minutes to facilitate deprotonation. -
Addition: Add 1-bromo-3-chloropropane dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4][5]
-
Workup (Critical):
-
Purification: If necessary, purify via silica gel flash chromatography.
Method B: Green Process Synthesis (Ethanol Route)
Best for: Scale-up, GMP compliance, and avoiding toxic waste.
Reagents:
-
2-Mercaptopyridine (1.0 equiv)
-
1-Bromo-3-chloropropane (1.2 equiv)
-
Potassium Hydroxide (KOH) (1.1 equiv) or Sodium Ethoxide (NaOEt)
-
Solvent: Absolute Ethanol (EtOH) (8 mL per gram of substrate)
Protocol:
-
Setup: Dissolve KOH in absolute ethanol in a round-bottom flask. Add 2-mercaptopyridine and stir for 20 minutes until a clear solution (thiolate formation) is observed.
-
Addition: Add 1-bromo-3-chloropropane in one portion.
-
Reaction: Heat to Reflux (~78°C) for 6–10 hours.
-
Note: The reaction is slower than in DMF. Ensure complete consumption of the thiol to avoid disulfide byproduct formation during workup.
-
-
Workup:
-
Cool the mixture to room temperature. Potassium bromide (KBr) will precipitate.
-
Filter off the KBr salt.
-
Concentrate the filtrate to remove the bulk of ethanol.
-
Dissolve the residue in DCM or Ethyl Acetate, wash with water (1x) and brine (1x).
-
-
Purification: Distillation or crystallization (if solid) is often sufficient due to the cleaner reaction profile.
Part 4: Comparative Data & Decision Matrix
The following table summarizes the operational differences between the two methods.
| Feature | Method A (DMF) | Method B (Ethanol) |
| Reaction Time | 2–3 Hours | 6–12 Hours |
| Temperature | 60°C | 78°C (Reflux) |
| Typical Yield | 88–95% | 75–85% |
| ICH Classification | Class 2 (Limit: 880 ppm) | Class 3 (Limit: 5000 ppm) |
| Workup Complexity | High (DMF removal requires washing) | Low (Evaporation/Filtration) |
| E-Factor (Waste) | High (Large water volumes for wash) | Low (Recyclable solvent) |
Decision Tree for Solvent Selection
Caption: Workflow for selecting the appropriate solvent based on scale and regulatory constraints.
Part 5: References
-
International Council for Harmonisation (ICH). (2021). ICH Q3C (R8) Guideline for Residual Solvents. Retrieved from [Link]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference on solvent effects on nucleophilicity).
-
Organic Syntheses. (1973). Alkylation of Thiols: General Procedures. Coll. Vol. 5, p. 107. (Foundational protocols for S-alkylation).
-
Pfizer. (2008). Green Chemistry Solvent Selection Guide. (Reference for Ethanol vs. DMF sustainability classification).
Sources
- 1. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Catalysts for S-alkylation of pyridine-2-thiol derivatives
Catalytic S-Alkylation of Pyridine-2-thiol Derivatives: A Guide for Drug Development Professionals
Introduction: The Strategic Importance of S-Alkylated Pyridine-2-thiol Derivatives in Medicinal Chemistry
The pyridine ring is a cornerstone of many pharmaceuticals, owing to its ability to engage in biologically relevant interactions.[1][2] The functionalization of this heterocycle is a key strategy in drug discovery. Among the various derivatives, S-alkylated pyridine-2-thiols represent a class of compounds with significant therapeutic potential, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and antimalarial properties.[1][3][4][5] The synthesis of these molecules, primarily through the S-alkylation of pyridine-2-thiol precursors, is a critical step in the development of new drug candidates. This guide provides an in-depth overview of the catalytic methods available for this transformation, with a focus on practical application and mechanistic understanding for researchers in the pharmaceutical sciences.
Mechanistic Overview: The Nucleophilic Substitution Pathway
The S-alkylation of pyridine-2-thiol derivatives is fundamentally a nucleophilic substitution reaction. The reaction proceeds via a two-step mechanism:
-
Deprotonation: In the presence of a base, the thiol group (-SH) of the pyridine-2-thiol is deprotonated to form a highly nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the desired S-alkylated product.
The choice of catalyst is crucial in facilitating this process efficiently and under mild conditions, which is paramount in the synthesis of complex pharmaceutical intermediates.
Caption: Generalized mechanism of S-alkylation of pyridine-2-thiol.
Catalytic Systems for S-Alkylation
The selection of an appropriate catalytic system is contingent on the specific substrate, the desired reaction conditions, and scalability. Below, we discuss two of the most common and effective catalytic approaches.
Conventional Base Catalysis
This is the most traditional and widely used method for S-alkylation. It involves the use of a stoichiometric amount of a base in a suitable organic solvent.
Causality Behind Experimental Choices:
-
Choice of Base: The base must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (NaOH), as well as stronger bases like sodium hydride (NaH) for less acidic thiols. Potassium carbonate is often preferred due to its low cost, moderate reactivity, and ease of handling.[6]
-
Choice of Solvent: The solvent should be able to dissolve the pyridine-2-thiol derivative and the alkylating agent. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly employed as they can solvate the cation of the base, thus enhancing the nucleophilicity of the thiolate anion.
Advantages:
-
Simple and straightforward procedure.
-
Readily available and inexpensive reagents.
-
Generally high yields for a wide range of substrates.
Disadvantages:
-
Often requires elevated temperatures and prolonged reaction times.
-
The use of polar aprotic solvents can complicate product isolation and purification.
-
May not be suitable for sensitive substrates that are prone to degradation under basic conditions or at high temperatures.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[7] In the context of S-alkylation, PTC facilitates the transfer of the thiolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[8]
Causality Behind Experimental Choices:
-
The Phase-Transfer Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBA), are the most common PTCs. The lipophilic cation of the PTC pairs with the thiolate anion, forming an ion pair that is soluble in the organic phase. This allows the thiolate to react with the alkylating agent.
-
Biphasic System: The reaction is typically carried out in a solid-liquid or liquid-liquid biphasic system. For instance, a solid inorganic base (e.g., K₂CO₃) and the pyridine-2-thiol can be suspended in a non-polar organic solvent (e.g., toluene or dichloromethane) containing the alkylating agent and the PTC.
Advantages:
-
Milder reaction conditions (often room temperature).
-
Faster reaction rates compared to conventional methods.
-
Avoids the need for expensive and hard-to-remove polar aprotic solvents.[7]
-
Can lead to higher yields and cleaner reactions.
Disadvantages:
-
The PTC itself can sometimes be difficult to remove from the reaction mixture.
-
The cost of the PTC may be a consideration for large-scale synthesis.
Caption: Generalized workflow for phase-transfer catalyzed S-alkylation.
Comparative Data of Catalytic Systems
| Catalytic System | Typical Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| Conventional Base | K₂CO₃ | DMF | 80-100 °C | 4-12 h | Good to Excellent | [9] |
| Conventional Base | NaH | THF | 0 °C to rt | 1-3 h | Good to Excellent | [10] |
| Phase-Transfer | K₂CO₃ / TBAB | Toluene | Room Temp. to 50 °C | 1-5 h | Excellent | [11] |
| Green Chemistry | K₂CO₃ or Et₃N | Water | Room Temp. | 1-2 h | Excellent |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation using Potassium Carbonate
This protocol describes a standard method for the S-alkylation of a pyridine-2-thiol derivative using potassium carbonate as the base.
Materials:
-
Pyridine-2-thiol derivative (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the pyridine-2-thiol derivative (1.0 eq) and DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired S-alkylated pyridine-2-thiol derivative.
Protocol 2: S-Alkylation using Phase-Transfer Catalysis
This protocol provides a general method for S-alkylation under phase-transfer conditions, which is often milder and more efficient.
Materials:
-
Pyridine-2-thiol derivative (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the pyridine-2-thiol derivative (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), and toluene.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure S-alkylated product.
Conclusion
The S-alkylation of pyridine-2-thiol derivatives is a fundamental transformation in the synthesis of medicinally important compounds. The choice of catalytic system, whether a conventional base-catalyzed approach or a more modern phase-transfer catalysis method, will depend on the specific requirements of the synthesis. By understanding the underlying mechanisms and the practical considerations of each method, researchers can effectively and efficiently synthesize novel S-alkylated pyridine-2-thiol derivatives for further investigation in drug discovery and development programs.
References
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials" by Juan Canchola [ir.library.illinoisstate.edu]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Workup and Purification of Chloropropyl Thiopyridines
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the workup and purification of chloropropyl thiopyridines, a class of compounds significant in pharmaceutical research and development. Addressing the need for high-purity materials, this document moves beyond simple procedural lists to explain the underlying chemical principles governing each step. We cover a range of essential techniques from initial reaction workup, including acid-base extraction, to advanced purification methods like flash column chromatography and recrystallization. Furthermore, we detail standard analytical methods for rigorous purity assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their purification strategies and ensure the integrity of their synthesized compounds.
Introduction: The Importance of Purity
Chloropropyl thiopyridines serve as valuable intermediates in the synthesis of a wide array of biologically active molecules. The presence of a reactive chloropropyl group and a nucleophilic thiopyridine moiety makes them versatile building blocks. However, impurities—such as unreacted starting materials, byproducts, or residual reagents—can interfere with subsequent synthetic steps, compromise biological assay results, and introduce toxicity. Therefore, achieving high purity is not merely a matter of protocol but a fundamental requirement for reliable and reproducible scientific outcomes.
This document outlines the critical methodologies for isolating and purifying these compounds, emphasizing the rationale behind procedural choices to empower the researcher with a deeper understanding of the purification workflow.
Post-Synthesis Workup: The First Step to Purity
The initial workup of the reaction mixture is a critical stage that sets the foundation for successful purification. The primary goal is to separate the crude product from the bulk of the reaction medium and major impurities.
Quenching the Reaction
Once the reaction is deemed complete (typically monitored by Thin-Layer Chromatography, TLC[1][2]), it must be stopped, or "quenched." The choice of quenching agent depends on the reaction chemistry but often involves the addition of water or a saturated aqueous solution (e.g., ammonium chloride, sodium bicarbonate) to neutralize reactive species.
Liquid-Liquid Extraction: The Core of Workup
Liquid-liquid extraction is the most common method for the initial isolation of the target compound. The basic principle involves partitioning the compound between two immiscible liquid phases, typically an organic solvent and an aqueous solution.
Acid-Base Extraction: The pyridine ring imparts a basic character to chloropropyl thiopyridines (pKa typically in the range of 5-6), which is a property that can be exploited for highly effective purification.[3] An acid-base extraction workflow is particularly useful for separating the basic target compound from non-basic or acidic impurities.[4]
-
Dissolution: The crude reaction mixture is dissolved in an organic solvent immiscible with water, such as ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).
-
Acidic Wash: The organic solution is transferred to a separatory funnel and washed with a dilute aqueous acid (e.g., 1 M HCl).[4] This protonates the basic pyridine nitrogen, forming a water-soluble pyridinium salt, which partitions into the aqueous layer. Non-basic organic impurities remain in the organic layer.
-
Separation: The layers are separated. The organic layer containing impurities is discarded (or saved for analysis), while the aqueous layer containing the protonated product is retained.
-
Basification: The aqueous layer is cooled (e.g., in an ice bath) and the pH is carefully raised to >10 by the slow addition of a base (e.g., 6 M NaOH or saturated NaHCO₃). This deprotonates the pyridinium salt, regenerating the free base form of the chloropropyl thiopyridine, which is typically less soluble in water.[4]
-
Back-Extraction: The liberated product is then extracted back into an organic solvent (e.g., three successive extractions with EtOAc or DCM).[4]
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure (e.g., via a rotary evaporator) to yield the crude, but significantly cleaner, product.
Sources
Application Notes & Protocols: 2-(3-Chloropropyl)thiopyridine as a Versatile Linker in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(3-Chloropropyl)thiopyridine as a versatile bifunctional linker in medicinal chemistry. We will delve into its fundamental reactivity, explore its critical role in the construction of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and provide detailed, field-proven protocols for its successful implementation in synthesis. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of 2-(3-Chloropropyl)thiopyridine
In the intricate field of drug design, linkers are not mere spacers but crucial components that dictate the stability, solubility, and efficacy of complex therapeutic agents. 2-(3-Chloropropyl)thiopyridine has emerged as a valuable tool due to its distinct structural features: an electrophilic 3-chloropropyl chain and a 2-thiopyridine moiety.
The core utility of this reagent lies in the differential reactivity of its two ends. The terminal chlorine atom on the propyl chain serves as a reactive electrophile, susceptible to nucleophilic substitution, most notably by soft nucleophiles like thiols. This forms a stable thioether bond, a desirable feature for in-vivo stability. The 2-thiopyridine group, while relatively stable, offers opportunities for further functionalization or can act as a modulating part of the linker structure, influencing the overall physicochemical properties of the final conjugate. This dual nature allows for a modular and strategic approach to building complex biomolecules.
Core Applications in Advanced Therapeutics
The ability to covalently connect distinct molecular entities with precision is fundamental to modern drug development. 2-(3-Chloropropyl)thiopyridine provides a reliable method to achieve this, finding significant use in two cutting-edge areas:
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These molecules consist of two ligands—one that binds the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[3][4]
The 2-(3-Chloropropyl)thiopyridine scaffold is well-suited for this purpose. The chloropropyl group can be reacted with a nucleophilic handle (e.g., a phenol, thiol, or amine) on either the POI-binding ligand or the E3 ligase ligand to form a stable covalent bond. The rest of the molecule then forms part of the crucial linker chain that dictates the spatial orientation required for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][4]
Caption: General structure of a PROTAC utilizing a propyl-thiopyridine linker core.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells.[5] This is achieved by linking the cytotoxic payload to a monoclonal antibody that specifically recognizes a tumor-associated antigen.[6] The linker's stability in circulation and its ability to release the payload inside the target cell are paramount.
2-(3-Chloropropyl)thiopyridine can be employed in ADC construction, where the chloropropyl end reacts with a functional group on the cytotoxic payload. The resulting thiopyridine-linker-payload complex can then be conjugated to the antibody. A common strategy for antibody conjugation involves reacting with cysteine residues.[7] While maleimide chemistry is prevalent for this step, the principles of thiol-alkyl halide reactions are fundamental.[8][9] The chloropropyl group itself can directly react with reduced cysteine residues on an antibody under appropriate conditions to form a stable thioether linkage.
The Chemistry of Conjugation: Mechanism and Principles
The primary reaction mechanism governing the use of 2-(3-Chloropropyl)thiopyridine as a linker is the bimolecular nucleophilic substitution (SN2) reaction.[10][11]
Mechanism: A nucleophile (Nu:), typically a deprotonated thiol (thiolate), attacks the carbon atom bearing the chlorine. This attack occurs from the backside of the C-Cl bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds in a single, concerted step where the C-Nu bond forms simultaneously as the C-Cl bond breaks.
Caption: SN2 reaction of 2-(3-Chloropropyl)thiopyridine with a thiolate nucleophile.
Causality Behind Experimental Choices:
-
Nucleophile Choice: Thiols (R-SH) are excellent nucleophiles for this reaction, especially when deprotonated to the more potent thiolate (R-S⁻). This deprotonation is achieved by using a non-nucleophilic base.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) is often used. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause side reactions with other functional groups or the linker itself.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are preferred. These solvents are capable of solvating the cation of the base but do not solvate the nucleophile excessively, thus preserving its reactivity.
-
Temperature: Reactions are often gently heated (e.g., 50-80 °C) to increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions. Room temperature reactions are also feasible but may require longer reaction times.[11]
Experimental Protocols
The following protocols are designed as self-validating systems, with clear steps for reaction, monitoring, and purification.
Protocol 1: General Procedure for Conjugation to a Thiol-Containing Molecule
This protocol describes the conjugation of 2-(3-Chloropropyl)thiopyridine to a generic thiol-containing payload (Payload-SH).
Materials:
-
Payload-SH (1.0 eq)
-
2-(3-Chloropropyl)thiopyridine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Payload-SH (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add anhydrous K₂CO₃ (2.0-3.0 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature. The base deprotonates the thiol to the more reactive thiolate.
-
Linker Addition: Add 2-(3-Chloropropyl)thiopyridine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and stir. The reaction progress should be monitored.
-
Monitoring: Monitor the reaction every 1-2 hours by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Payload-SH) is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash with water, then with brine. This removes DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the general conjugation of a thiol-containing molecule.
Quantitative Data Summary
The efficiency of nucleophilic substitution reactions on chloropyridines is influenced by reaction conditions. While specific yields for 2-(3-Chloropropyl)thiopyridine vary based on the substrate, related reactions provide a useful benchmark.
| Nucleophile | Electrophile | Solvent | Base/Catalyst | Temp (°C) | Yield (%) | Reference |
| Thiophenol | 2-Chloropyridine | DMSO | NaOH | 60 | Good | [12] |
| Arenethiolates | 2-Chloro-5-nitropyridine | Methanol | - | Reflux | >90 | [13] |
| 2-Mercaptobenzothiazole | Ethyl Chloroacetate | DMF | Triethylamine | 60-65 | 87 | [14] |
| 1-Octanethiol | 2-Chloro-pyridinium triflate | Various | - | RT | 60-90 | [11] |
This table presents data from analogous systems to illustrate typical conditions and outcomes.
Conclusion and Future Outlook
2-(3-Chloropropyl)thiopyridine is a robust and highly effective bifunctional linker for applications in medicinal chemistry. Its straightforward reactivity via SN2 chemistry, particularly with thiol nucleophiles, allows for the reliable construction of stable thioether linkages. This property is invaluable in the assembly of complex therapeutics like PROTACs and ADCs, where linker stability and predictable conjugation are essential for efficacy and safety. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this versatile reagent in the development of next-generation targeted therapies.
References
-
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES . Lookchem. Available at: [Link]
- CN104529880A - Synthesis method of 2,3-dichloropyridine. Google Patents.
-
Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction . PMC. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. Available at: [Link]
-
Enabling the synthesis of multi-payload thio-antibody conjugates through the use of pyridazinediones, p-anisidine derivatives and various click chemistries . PMC. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . PMC. Available at: [Link]
-
Synthesis method of 2-isopropyl-3-amino-4-methylpyridine . Eureka | Patsnap. Available at: [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index . PMC. Available at: [Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis . MDPI. Available at: [Link]
-
Key Considerations in Targeted Protein Degradation Drug Discovery and Development . SpringerLink. Available at: [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities . Chemical Methodologies. Available at: [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction . International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]
-
Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation . MDPI. Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions . ResearchGate. Available at: [Link]
-
Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates . RSC Publishing. Available at: [Link]
-
Antibody-drug conjugates: recent advances in conjugation and linker chemistries . Taylor & Francis Online. Available at: [Link]
-
(PDF) Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity . ResearchGate. Available at: [Link]
-
WO/2023/122481 CHEMICAL LINKERS . WIPO Patentscope. Available at: [Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies . PMC. Available at: [Link]
-
Discovery of E3 Ligase Ligands for Target Protein Degradation . PMC - NIH. Available at: [Link]
-
Targeted Protein Degradation with PROTACs and Molecular Glues . BenchSci. Available at: [Link]
-
Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications . MDPI. Available at: [Link]
-
Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin . MDPI. Available at: [Link]
-
Analytical Comparison of Antibody-Drug Conjugates Based on Good Manufacturing Practice Strategies . SciSpace. Available at: [Link]
-
Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs . David Spring's group. Available at: [Link]
-
An overview of PROTACs: a promising drug discovery paradigm . PMC. Available at: [Link]
-
Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs . ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation | MDPI [mdpi.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 6. mdpi.com [mdpi.com]
- 7. Enabling the synthesis of multi-payload thio-antibody conjugates through the use of pyridazinediones, p-anisidine derivatives and various click chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irjms.com [irjms.com]
- 13. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. chemmethod.com [chemmethod.com]
Troubleshooting & Optimization
Preventing N-alkylation side reactions in 2-mercaptopyridine synthesis
Technical Support Center: Synthesis of 2-Mercaptopyridine Derivatives
A Guide to Preventing N-Alkylation Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common and critical challenge in the synthesis of 2-mercaptopyridine derivatives: the undesired N-alkylation side reaction. Our goal is to equip you with the mechanistic understanding and practical strategies to maximize the yield of your target S-alkylated product.
Part 1: The Underlying Chemistry: A Tale of Two Nucleophiles
Before diving into troubleshooting, it's crucial to understand the root cause of the selectivity issue. 2-Mercaptopyridine exists in a tautomeric equilibrium with its thione form, pyridine-2-thione.[1][2][3] In the presence of a base, deprotonation occurs, generating an ambident nucleophile —a species with two reactive sites, the sulfur and the nitrogen atoms.
The subsequent alkylation can therefore occur at either atom, leading to the desired S-alkylated product or the undesired N-alkylated isomer. The outcome of this competition is governed by a range of factors, which we will explore in detail.
Diagram 1: Tautomerism and Formation of the Ambident Nucleophile
Caption: Competing S- and N-alkylation pathways for 2-mercaptopyridine.
Part 2: Troubleshooting Guide
This section is for when you've already encountered a problem in your reaction.
Q1: My reaction produced a mixture of products. How can I confirm the presence of the N-alkylated isomer?
A1: The most definitive methods for identifying N- vs. S-alkylation are NMR and Mass Spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton shifts of the pyridine ring are diagnostic. In the S-alkylated product, the electronic environment of the pyridine ring is less perturbed compared to the starting material. In the N-alkylated product (a pyridinone-like structure), the ring protons, particularly the one adjacent to the nitrogen (at the C6 position), often experience a significant downfield shift due to the change in aromaticity and the influence of the N-alkyl group.
-
¹³C NMR: The chemical shift of the carbon attached to the sulfur or nitrogen (C2 position) is highly informative. The C2 carbon in an S-alkylated product (a thioether) will have a distinctly different chemical shift from the C2 carbon in an N-alkylated product, which is now a thiocarbonyl (C=S) carbon. The latter typically appears much further downfield.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons on the alkyl group (e.g., the CH₂ group) and the C2 carbon. This provides unambiguous proof of connectivity.[4][5]
-
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing clues to their structure.
Q2: I've confirmed N-alkylation. What is the first parameter I should change to favor the S-alkylated product?
A2: The choice of base and solvent is the most critical factor influencing regioselectivity. The interplay between these two components dictates the reactivity of the ambident nucleophile.
-
Start with the Base: A common mistake is using an excessively strong or hard base. According to the Hard and Soft Acids and Bases (HSAB) principle, the larger, more polarizable sulfur atom is a "soft" nucleophile, while the smaller, more electronegative nitrogen is a "hard" nucleophile.[6] To favor reaction at the soft sulfur site, you should ideally use conditions that promote "soft" character.
-
Recommendation: Switch from strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to a weaker, milder base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[7] These bases are sufficient to deprotonate the thiol without creating a highly reactive, dissociated "hard" anion that favors N-alkylation.
-
-
Then, Evaluate the Solvent:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating cations, leaving a highly reactive, "naked" anion. This often favors reaction at the more electronegative nitrogen atom (the site of higher negative charge density), leading to N-alkylation.[7][8]
-
Less Polar or Protic Solvents (e.g., THF, Acetonitrile, Ethanol): In these solvents, the anion is less dissociated and may exist as a tighter ion pair. This steric hindrance around the nitrogen can favor attack from the more accessible and softer sulfur atom. Protic solvents can also hydrogen-bond with the nitrogen, further reducing its nucleophilicity.
-
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting N-alkylation side reactions.
Part 3: Frequently Asked Questions (FAQs) for Proactive Prevention
This section helps you design your experiment to avoid problems from the start.
Q1: I am planning a new synthesis. What are the key factors to consider to maximize S-alkylation from the outset?
A1: Proactive experimental design is key. Consider these four factors in order of importance:
-
Base Selection: Use a mild, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often an excellent starting point.
-
Solvent Choice: Begin with a less polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF). Avoid highly polar solvents like DMF or DMSO if N-alkylation is a concern.
-
Alkylating Agent: The electrophile also plays a role based on HSAB theory. "Soft" electrophiles prefer to react with the "soft" sulfur nucleophile. Alkyl iodides (R-I) are softer than alkyl bromides (R-Br), which are softer than alkyl tosylates (R-OTs). Therefore, using an alkyl iodide can significantly favor S-alkylation.[9]
-
Temperature Control: Alkylation at the nitrogen atom often has a higher activation energy. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can kinetically favor the S-alkylation pathway.
Table 1: Influence of Reaction Parameters on S/N Regioselectivity
| Parameter | Condition Favoring S-Alkylation (Desired) | Condition Favoring N-Alkylation (Side Product) | Rationale |
| Base | Weak, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃) | Strong, hard (e.g., NaH, LDA) | Minimizes formation of a highly reactive "naked" anion. |
| Solvent | Less polar aprotic (e.g., ACN, THF), Protic (e.g., EtOH) | Polar aprotic (e.g., DMF, DMSO) | Reduces anion reactivity and can sterically/electronically disfavor N-attack. |
| Electrophile | Soft (e.g., Alkyl Iodide, Benzyl Bromide) | Hard (e.g., Dimethyl Sulfate, Alkyl Tosylate) | Follows the HSAB principle: soft nucleophiles prefer soft electrophiles.[6][9] |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., >80 °C) | The S-alkylation pathway often has a lower activation energy. |
Q2: Can the order of addition of reagents make a difference?
A2: Yes, absolutely. It is generally advisable to first deprotonate the 2-mercaptopyridine with the base and then add the alkylating agent slowly to the resulting thiolate solution. This ensures that the concentration of the electrophile is kept low at any given moment, which can suppress side reactions. Pre-mixing the base and the alkylating agent is not recommended.
Q3: Are there any other common side reactions to be aware of?
A3: Besides N-alkylation, the main side reaction is the oxidation of the thiolate to form the 2,2'-dipyridyl disulfide.[1] This is especially prevalent if the reaction is exposed to air for extended periods.
-
Prevention: To avoid disulfide formation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[7]
Part 4: Experimental Protocols
Protocol 1: Optimized for Selective S-Alkylation
This protocol is designed to minimize N-alkylation for a generic reaction with an alkyl halide.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopyridine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (ACN) via syringe to achieve a concentration of 0.1-0.5 M.
-
Thiolate Formation: Stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it may be gently warmed to 40-50 °C.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
References
-
2-Mercaptopyridine. Wikipedia. [Link]
-
Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Chemistry Stack Exchange. [Link]
-
Solvent effects on the tautomerization, autoxidation and bond-exchange reactions of 2-mercaptopyridine derivatives. Fukui Institutional Repository, University of Fukui. [Link]
-
Tautomers of substituted Pyridines. Sciencemadness Discussion Board. [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
-
Ambident Nucleophilic Substitution: Understanding Non-HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry – A European Journal. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. [Link]
-
Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. ResearchGate. [Link]
-
HSAB theory. Wikipedia. [Link]
-
Ambident Nucleophilic Substitution: Understanding Non-HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Vrije Universiteit Brussel Research Portal. [Link]
-
Ambident nucleophile and regioselectivity. e-PG Pathshala. [Link]
-
Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Chemistry Portal. [Link]
-
Farewell to the HSAB Treatment of Ambident Reactivity. Angewandte Chemie International Edition. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Center for Biotechnology Information. [Link]
-
Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry. [Link]
-
N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. National Center for Biotechnology Information. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. Royal Society of Chemistry. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Avoiding Over-alkylation. ACS Green Chemistry Institute. [Link]
-
The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship, University of California. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]
-
The Analysis of Two Distinct Strategies toward the Enantioselective Formal Total Synthesis of (+)-Gelsenicine. National Center for Biotechnology Information. [Link]
- Process for preparing 2-mercaptopyridine-nu oxide.
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. [Link]
-
New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Alkylation Reactions. Mettler-Toledo. [Link]
-
Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln Digital Commons. [Link]
-
Automated structure verification of isomers using combined NMR and IR spectroscopy. Apollo - University of Cambridge Repository. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
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- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Selective S-Alkylation of 2-Mercaptopyridine
Current Status: Online Ticket ID: PYR-S-ALK-001 Subject: Optimizing yield of S-alkylated pyridine (thioether) over N-alkylated isomer.
Welcome to the Heterocyclic Chemistry Support Portal.
You are likely experiencing the "Ambident Nucleophile Paradox." 2-Mercaptopyridine is a classic chameleon molecule; it possesses two nucleophilic sites—the Sulfur (S) and the Nitrogen (N).
In neutral solution, the equilibrium heavily favors the thione (N-H) form over the thiol (S-H) form. If you simply add an electrophile without controlling the environment, N-alkylation is often the kinetic outcome, leading to unwanted N-alkyl pyridones.
This guide provides the mechanistic logic and validated protocols to force the equilibrium toward the S-alkylated thioether .
Module 1: Diagnostic & Mechanistic Fundamentals
The Core Conflict: Thione vs. Thiol
Before adding your electrophile, you must understand the species present in your flask.
-
Thione Form (Major): The proton resides on the Nitrogen. The Sulfur is a C=S double bond.
-
Thiolate Form (Target): Upon deprotonation, the negative charge is delocalized. According to HSAB (Hard and Soft Acids and Bases) Theory , the Sulfur atom is the "Soft" center (large, polarizable), while the Nitrogen is the "Hard" center (small, high charge density).
The Winning Strategy: Generate the Thiolate Anion and use a Soft Electrophile to target the Sulfur.
Figure 1: Mechanistic pathway showing the bifurcation between S- and N-alkylation. The Thiolate Anion is the critical intermediate.
Module 2: Critical Variables (Troubleshooting)
If your S/N ratio is low, audit your reaction conditions against this matrix.
| Variable | Recommendation | The "Why" (Scientific Causality) |
| Base | Cesium Carbonate (Cs₂CO₃) | The Cesium Effect: Cs⁺ is a large, soft cation.[1] It forms a weak, solvent-separated ion pair with the thiolate anion, leaving the Sulfur "naked" and highly reactive. Smaller cations (Li⁺, Na⁺) form tighter ion pairs, often shielding the S or coordinating to the N. |
| Solvent | DMF or DMSO | Polar aprotic solvents solvate cations well (leaving the anion free) but do not hydrogen bond to the nucleophile. This maximizes the nucleophilicity of the soft Sulfur. |
| Electrophile | Alkyl Iodides/Bromides | These are "Soft" electrophiles. They prefer the Soft S-center (HSAB matching). "Hard" electrophiles (e.g., Alkyl Sulfonates, Diazomethane) increase the risk of N-attack. |
| Temperature | 0°C to RT | N-alkylation is often the kinetic product (faster). S-alkylation is the thermodynamic product (more stable). However, high heat can sometimes promote rearrangement. Start at RT.[2][3] |
Module 3: Standard Operating Protocols (SOPs)
Protocol A: The "Cesium Effect" Method (Gold Standard)
Best for: High-value substrates requiring maximum selectivity.
-
Dissolve: Dissolve 2-mercaptopyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonate: Add Cs₂CO₃ (1.1 equiv).
-
Note: The solution may turn yellow/orange, indicating thiolate formation. Stir for 15-30 mins at Room Temperature (RT).
-
-
Alkylate: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Tip: If using a volatile bromide/iodide, cool to 0°C during addition, then warm to RT.
-
-
Monitor: Stir at RT for 2–4 hours. Monitor via TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc. The S-alkylated product is usually less polar than the N-alkylated impurity.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up, avoiding DMF, or green chemistry requirements.
-
Biphasic System: Mix Toluene (organic phase) and 10-20% aqueous NaOH or KOH (aqueous phase).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5–10 mol%).
-
Reaction: Add 2-mercaptopyridine and the alkyl halide.
-
Selectivity Logic: In the non-polar toluene layer, the "hard" Nitrogen is less reactive, while the "soft" Sulfur remains nucleophilic. Hydration of the N-center in the aqueous interface also reduces its reactivity.
Module 4: Decision Logic & Troubleshooting
Use this flow to determine your next experimental move.
Figure 2: Troubleshooting decision tree for optimizing S-alkylation yields.
FAQ: Common Issues
Q: I cannot use DMF due to downstream processing issues. What is the alternative? A: Use Protocol B (PTC) . Toluene or DCM with water and a phase transfer catalyst (TBAB) is highly effective. The non-polar organic phase specifically favors the reaction of the soft thiolate anion.
Q: My alkyl halide is very unreactive (e.g., alkyl chloride). A: Add a catalytic amount of Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, which is a softer electrophile and favors S-alkylation.
Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the N-alkylated pyridinium salt (if the pyridine nitrogen was alkylated while retaining aromaticity) or the N-alkyl pyridone. These are highly polar. S-alkylated pyridines are generally less polar and move higher on the TLC plate.
References
-
Cesium Carbonate Effect: Cesium carbonate as a mediated inorganic base in some organic transformations.[1][3] (Highlights the superior solubility and "naked anion" effect of Cs2CO3 in DMF).
-
Tautomerism & Solvent Effects: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. (Explains the equilibrium shift toward thione in polar solvents, necessitating base-mediated alkylation).
-
Phase Transfer Catalysis: Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. (Demonstrates exclusive S-alkylation using TBAB/Solid-Liquid PTC).
-
HSAB Theory Application: Hard and Soft Acids and Bases (HSAB) Theory.[6][7][8][9] (Foundational theory explaining why Soft S- nucleophiles prefer Soft Alkyl Iodide electrophiles).
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. HSAB theory - Wikipedia [en.wikipedia.org]
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- 8. HSAB_theory [chemeurope.com]
- 9. adichemistry.com [adichemistry.com]
Technical Support Center: Controlling Regioselectivity in 2-Mercaptopyridine Alkylation
Welcome to the technical support center for the alkylation of 2-mercaptopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired regiochemical outcomes.
The Challenge: N- vs. S-Alkylation
2-Mercaptopyridine and its anion are classic examples of ambident nucleophiles, possessing two distinct nucleophilic centers: the nitrogen and the sulfur atoms.[1][2] This duality presents a significant challenge in synthetic chemistry, as alkylation can occur at either site, leading to a mixture of N-alkylated (2-alkoxypyridine) and S-alkylated (S-alkyl-2-thiopyridine) products. Controlling the regioselectivity of this reaction is paramount for the synthesis of specific target molecules.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of N- and S-alkylated products. What are the primary factors that control the regioselectivity?
The outcome of the alkylation of 2-mercaptopyridine is a delicate balance of several interconnected factors. The key to controlling the regioselectivity lies in understanding and manipulating these variables:
-
The Alkylating Agent: The nature of the electrophile is arguably the most critical factor. This is best understood through the lens of Hard and Soft Acids and Bases (HSAB) theory.[3][4][5][6][7]
-
Hard Electrophiles (e.g., dimethyl sulfate, methyl triflate) are small, highly charged, and not easily polarizable. They preferentially react with the "harder" nitrogen atom of the 2-mercaptopyridine anion.[8]
-
Soft Electrophiles (e.g., methyl iodide) are larger, less charged, and more polarizable. They favor reaction with the "softer," more polarizable sulfur atom.[8]
-
-
The Solvent: The choice of solvent can significantly influence which nucleophilic site is more reactive.[1][9]
-
Protic Solvents (e.g., ethanol, water) can form hydrogen bonds with the nitrogen atom, effectively "shielding" it and making the sulfur atom more accessible for alkylation.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are excellent at solvating cations, leaving the anionic nucleophile "freer." In these solvents, the more electronegative nitrogen atom is often more reactive, favoring N-alkylation.[1][10]
-
-
The Base and Counter-ion: The base used to deprotonate the 2-mercaptopyridine and the resulting counter-ion can influence the aggregation state and the nucleophilicity of the anion. For instance, using a silver salt has been reported to favor O-alkylation in pyridone systems, a related class of ambident nucleophiles.[11]
-
Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): The reaction temperature can determine whether the product distribution is governed by the rate of reaction (kinetic control) or the stability of the products (thermodynamic control).[12][13][14][15][16]
-
Kinetic Control is typically favored at lower temperatures and shorter reaction times, leading to the formation of the product that is formed fastest (i.e., has the lower activation energy).[13][15]
-
Thermodynamic Control is favored at higher temperatures and longer reaction times, allowing the reaction to equilibrate and form the most stable product.[12][13]
-
Q2: How can I selectively synthesize the S-alkylated product?
To favor S-alkylation, you should aim for conditions that promote reaction at the "soft" sulfur center.
-
Strategy: Employ a soft alkylating agent, such as an alkyl iodide or bromide.[8] Running the reaction in a protic solvent like ethanol can help to solvate the nitrogen atom, leaving the sulfur more exposed. Using a base like sodium hydroxide or potassium carbonate is common.
-
Example Protocol:
-
Dissolve 2-mercaptopyridine in ethanol.
-
Add one equivalent of a suitable base (e.g., NaOH or KOH) and stir until a clear solution is formed.
-
Add a slight excess (1.1 equivalents) of the soft alkylating agent (e.g., methyl iodide).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove any remaining salts.[17][18]
-
Purify the crude product by column chromatography.
-
Q3: What conditions should I use to favor the N-alkylated product?
For selective N-alkylation, you'll want to create an environment that enhances the nucleophilicity of the "hard" nitrogen atom.
-
Strategy: Use a hard alkylating agent, such as dimethyl sulfate or a methyl triflate.[8] Polar aprotic solvents like DMF or acetonitrile are generally preferred as they leave the nitrogen atom more accessible.[1]
-
Example Protocol:
-
In a dry flask under an inert atmosphere, dissolve 2-mercaptopyridine in anhydrous DMF.[19]
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C.[19]
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction back to 0 °C and slowly add the hard alkylating agent (e.g., dimethyl sulfate).
-
Let the reaction proceed at room temperature, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[20]
-
Extract the product with an organic solvent like ethyl acetate.[19]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[19]
-
Purify the product via column chromatography.
-
Q4: My reaction is complete, but I'm having trouble distinguishing between the N- and S-alkylated isomers. What analytical techniques can I use?
Differentiating between the N- and S-alkylated isomers can be challenging due to their similar molecular weights. A combination of spectroscopic and chromatographic methods is often necessary:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the pyridine ring and the alkyl group will be different for the two isomers. The protons adjacent to the heteroatom (N or S) will show the most significant difference in chemical shift.
-
¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the nitrogen or sulfur will be distinct. Additionally, the chemical shifts of the pyridine ring carbons will differ between the two isomers.
-
-
Mass Spectrometry (MS): While the parent ion will have the same mass-to-charge ratio, high-resolution mass spectrometry coupled with tandem MS (MS/MS) can be used to generate unique fragmentation patterns for each isomer, allowing for their differentiation.[21]
-
Chromatography:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): The two isomers will likely have different retention times on a GC or HPLC column due to differences in their polarity and volatility. Developing a robust chromatographic method is key for both analysis and purification.[22][23]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure all starting materials are pure and dry. - Check the potency of your base and alkylating agent. |
| Product lost during workup. | - Your product may be water-soluble; check the aqueous layer.[17] - The product might be volatile; check the solvent in the rotovap trap.[17] | |
| Poor Regioselectivity (Mixture of Isomers) | Suboptimal reaction conditions. | - Re-evaluate your choice of alkylating agent, solvent, and base based on HSAB theory. - Adjust the reaction temperature to favor either kinetic or thermodynamic control. |
| Isomerization during the reaction or workup. | - Monitor the reaction at different time points to see if the product ratio changes. - Ensure your workup conditions are mild and avoid strong acids or bases if your product is sensitive.[17] | |
| No Reaction | Deactivated starting materials or reagents. | - Use fresh, high-purity 2-mercaptopyridine.[24] - Ensure your solvent is anhydrous, especially when using reactive bases like NaH.[25] |
| Incorrect reaction temperature. | - Some reactions may require heating to overcome the activation energy. |
Visualizing the Reaction Pathways
The following diagrams illustrate the competing N- and S-alkylation pathways and a decision-making workflow for troubleshooting.
Caption: Decision-making workflow for troubleshooting 2-mercaptopyridine alkylation.
References
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
Gale, P. A., & Wenzel, M. (2018). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry. Retrieved from [Link]
-
Martin. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Retrieved from [Link]
-
Schunn, S., et al. (2016). Molecular Structures and Protonation State of 2-Mercaptopyridine in Aqueous Solution. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Thermodynamic versus kinetic reaction control. Retrieved from [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Retrieved from [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Retrieved from [Link]
-
More, A. A., et al. (2019). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. In Computer Aided Chemical Engineering (Vol. 46, pp. 679-684). Elsevier. Retrieved from [Link]
-
Srrchemistrylessons. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory. Retrieved from [Link]
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YouTube. (2021, October 31). AMBIDENT NUCLEOPHILE REGIOSELECTIVITY. Retrieved from [Link]
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LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Olcott, A. N., et al. (2005). Analytical Methods. Science. Retrieved from [Link]
-
Wang, Z., et al. (2019). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 55(64), 9431-9434. Retrieved from [Link]
-
Maharaja College, Ara. (2025, November 7). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
Scribd. (n.d.). Kinetic vs Thermodynamic Control in Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, June 30). Hard and Soft Acids and Bases. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory. Retrieved from [Link]
-
Ciesielski, W., et al. (2016). Iodimetric determination of 2-mercaptopyridines. Journal of Analytical Chemistry, 71(1), 84-88. Retrieved from [Link]
-
Reddy, R., et al. (2018). Strategy for selective N-2 alkylation. Organic Letters, 20(15), 4581-4585. Retrieved from [Link]
-
Rosales, A., et al. (2018). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry, 9(33), 4364-4374. Retrieved from [Link]
-
YouTube. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Metal-free S-arylation of 5-mercaptotetrazoles and 2- mercaptopyridine with Unsymmetrical Diaryliodonium Salts. Retrieved from [Link]
-
Lin, Y-C., et al. (2001). Synthesis and Structure of W(η 2 -mp) 2 (CO) 3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions with 2,2'-Pyridine Disulfide and/or NO To Yield W(η 2 -mp) 4 , W(η 2 -mp) 2 (NO) 2 , and W(η 2 -mp) 3 (NO). Inorganic Chemistry, 40(17), 4418-4423. Retrieved from [Link]
-
Organic Syntheses. (2024, August 14). Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Ye, N., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[14][26]aphthyrin-5(6H)-one. Tetrahedron Letters, 55(2), 400-403. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Retrieved from [Link]
-
Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]
-
AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Retrieved from [Link]
-
ResearchGate. (2019, March 11). Oxidation of 2-mercaptopyridine N-oxide upon iodine agent: structural and FT-IR studies on charge-assisted hydrogen bonds CAHB(+) and I…I halogen interactions in 2,2′-dithiobis(pyridine N-oxide) ionic cocrystal. Retrieved from [Link]
-
ResearchGate. (n.d.). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. Retrieved from [Link]
-
Fiveable. (2025, August 15). Regioselectivity Definition - Organic Chemistry II Key.... Retrieved from [Link]
-
PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
Science. (2026, January 29). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
PMC. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]
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PMC. (2021, December 15). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Retrieved from [Link]
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protocols.io. (n.d.). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta.... Retrieved from [Link]
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MDPI. (n.d.). New Applications of High-Resolution Analytical Methods to Study Trace Organic Compounds in Extraterrestrial Materials. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. How To [chem.rochester.edu]
- 18. pdf.smolecule.com [pdf.smolecule.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lcms.cz [lcms.cz]
- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. orgsyn.org [orgsyn.org]
- 25. rsc.org [rsc.org]
- 26. Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(3-Chloropropyl)thiopyridine
Welcome to the technical support center for handling 2-(3-Chloropropyl)thiopyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common purity issues encountered during its synthesis and storage, specifically focusing on the removal of its disulfide dimer impurity.
Introduction
2-(3-Chloropropyl)thiopyridine is a valuable reagent in synthetic chemistry, often used as a linker or building block. A common challenge in its application is the presence of a disulfide impurity, bis(3-(pyridin-2-ylthio)propyl)disulfide, which forms through the oxidative dimerization of the thiol group. This impurity can interfere with subsequent reactions and compromise the integrity of the final product. This guide provides a comprehensive, question-and-answer-based approach to identifying, removing, and preventing the formation of this disulfide impurity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 1: I suspect my 2-(3-Chloropropyl)thiopyridine is contaminated with a disulfide impurity. How can I confirm its presence?
Answer:
The most straightforward method for initial confirmation is Thin Layer Chromatography (TLC). The disulfide impurity is significantly less polar than the desired thiol product.
TLC Analysis Protocol:
-
Spotting: On a silica gel TLC plate, spot your sample of 2-(3-Chloropropyl)thiopyridine alongside a reference standard if available.
-
Elution: Develop the plate using a solvent system such as ethyl acetate/hexanes (e.g., a 30:70 ratio). The optimal ratio may require some experimentation.
-
Visualization:
-
UV Light: Many pyridine-containing compounds are UV active. Examine the dried plate under short-wave (254 nm) UV light.[1] You should see two distinct spots if the impurity is present. The desired product will have a lower Rf value (travels less) compared to the less polar disulfide dimer.
-
Potassium Permanganate (KMnO4) Stain: This stain is highly effective for visualizing thiols and disulfides.[2] Prepare the stain by dissolving 3g of KMnO4 and 10g of K2CO3 in 300mL of water. After developing the TLC plate, dip it into the stain. The thiol (your product) will likely appear as a yellow-brown spot upon gentle heating, while other compounds may also be visualized.[2] Thiols can sometimes appear as white spots against the purple background before heating.[2]
-
Iodine Chamber: Place the developed TLC plate in a chamber containing a few crystals of iodine. Unsaturated compounds and some sulfur-containing compounds will appear as brown or yellow spots.[2][3]
-
For unambiguous identification and quantification, more advanced techniques like HPLC, LC-MS, or ¹H NMR spectroscopy are recommended.
Question 2: My analysis confirms the presence of the disulfide impurity. What is the most effective way to remove it?
Answer:
The most reliable method to remove the disulfide impurity is to reduce it back to the desired 2-(3-Chloropropyl)thiopyridine. This is achieved using a chemical reducing agent. The choice of agent depends on the scale of your reaction, solvent compatibility, and downstream application requirements.
The core of the issue is the S-S bond in the impurity. A reducing agent will cleave this bond, converting two molecules of the impurity back into two molecules of the desired product.
Below is a comparison of common reducing agents suitable for this purpose:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| TCEP·HCl (Tris(2-carboxyethyl)phosphine hydrochloride) | 10-50 mM in aqueous buffer (pH 4-8) or organic solvents, Room temp, 10-60 min.[4][5] | Odorless, stable in air, effective over a wide pH range, does not require removal before some downstream reactions.[4][6] | Higher cost compared to other agents. |
| DTT (Dithiothreitol) | 1-10 mM for maintaining reduction, 50-100 mM for complete reduction, often in a buffer at pH 7-8.5, 15-30 min incubation.[7][8] | Highly effective, inexpensive, well-established protocols. | Pungent odor, readily oxidizes in air, may need to be removed post-reaction.[8] |
| NaBH₄ (Sodium Borohydride) | Methanol or ethanol solvent, often at 0°C to room temp. | Inexpensive, powerful reducing agent.[9] | Can reduce other functional groups (aldehydes, ketones), reacts with water, requires careful handling.[9] |
General Reduction Protocol (using TCEP as an example):
-
Dissolve the Sample: Dissolve your impure 2-(3-Chloropropyl)thiopyridine in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent like THF/water).
-
Add Reducing Agent: Add a 5-10 molar excess of TCEP to the solution.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Monitor Progress: Use TLC (as described in Q1) to monitor the disappearance of the higher Rf disulfide spot.
-
Work-up and Purification: Once the reaction is complete, the desired product can be isolated. This typically involves an aqueous work-up to remove the TCEP and its oxide, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then dried and concentrated. If necessary, further purification can be achieved via column chromatography.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} enddot Caption: Workflow for the reduction of disulfide impurities.
Question 3: I performed the reduction, but the disulfide seems to be reforming during work-up or storage. What can I do?
Answer:
The reformation of the disulfide is due to oxidation, often accelerated by exposure to air (oxygen). Here are several strategies to prevent this:
-
Work Under Inert Atmosphere: During the work-up and any subsequent handling, use an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas or by using several freeze-pump-thaw cycles.
-
Maintain a Reducing Environment: For storage, especially in solution, consider adding a small amount of a stabilizing reducing agent like DTT (at a lower concentration, e.g., 1-10 mM).[7]
-
Control pH: The thiolate anion (-S⁻) is more susceptible to oxidation than the protonated thiol (-SH). Storing the compound under slightly acidic conditions (if compatible with its stability) can help slow down oxidation.
-
Store Properly: For long-term storage, store the purified compound as a solid under an inert atmosphere at low temperatures (-20°C).[8]
Frequently Asked Questions (FAQs)
Q: What is the chemical mechanism behind disulfide reduction with agents like DTT or TCEP?
A:
-
DTT (a thiol-based reductant): The reduction is a two-step thiol-disulfide exchange. First, one of DTT's thiol groups attacks the disulfide bond of the impurity, forming a mixed disulfide and releasing one molecule of the desired product. Then, the second thiol group on the same DTT molecule attacks the sulfur atom of the mixed disulfide, forming a stable six-membered ring (oxidized DTT) and releasing the second molecule of the desired product.[7][10] This intramolecular cyclization is highly favorable and drives the reaction to completion.[7]
-
TCEP (a phosphine-based reductant): TCEP works through a different mechanism. The phosphorus atom of TCEP acts as a nucleophile, directly attacking one of the sulfur atoms of the disulfide bond.[6][11] This is followed by hydrolysis, which cleaves the S-P bond and results in the formation of two thiol molecules and TCEP oxide. This reaction is essentially irreversible.[6]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4";
} enddot Caption: Comparison of DTT and TCEP reduction mechanisms.
Q: Can I use 2-Mercaptoethanol (β-ME) to reduce the disulfide?
A: Yes, 2-Mercaptoethanol is a monothiol reducing agent and can be used. However, because it lacks the second thiol group for intramolecular cyclization like DTT, the reaction is less efficient.[7] To drive the equilibrium towards the reduced product, a much larger excess of β-ME is typically required compared to DTT.[7]
Q: After reduction, how can I be sure all the reducing agent (like DTT) is removed before my next reaction step?
A: Removing excess reducing agent is crucial if it interferes with downstream chemistry (e.g., in reactions with maleimides). Common removal methods include:
-
Extraction: DTT and TCEP are water-soluble, so they can often be removed by washing the organic solution of your product with water or brine.
-
Column Chromatography: Standard silica gel chromatography will effectively separate your product from the reducing agent and its oxidized form.
-
Size Exclusion Chromatography / Desalting Columns: For larger molecules, these columns are effective at separating the small molecule reducing agents.[12]
References
- Benchchem. (n.d.). Application Notes and Protocols for Disulfide Bond Reduction with DTT-d10.
- BroadPharm. (2022, January 18). Protocol for S-S bond reduction by DTT 2,3-dihydroxy-1,4-dithiolbutane (DTT).
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
- metabion. (2025, February 11). Deprotection of Thiol-modified Oligonucleotides.
-
Bio-Synthesis. (2012, February 6). Disulfide reduction using TCEP reaction. Retrieved from [Link]
- Interchim. (n.d.). DTT (DithioThreitol).
-
Singh, R., & Whitesides, G. M. (1991). Catalysis of reduction of disulfide by selenol. PubMed, 30(1), 3-5. Retrieved from [Link]
-
Burns, J. A., Butler, J. C., Moran, J., & Whitesides, G. M. (1991). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of Organic Chemistry, 56(8), 2648–2650. Retrieved from [Link]
- usbio.net. (n.d.). DTT (DithioThreitol) - Data Sheet.
-
ResearchGate. (2024, May 11). A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. Retrieved from [Link]
-
Dobryszycka, W., & Krawczyk, E. (1979). Reduction of disulphide bonds in human haptoglobin 2-1. PubMed, 81(1), 111-118. Retrieved from [Link]
-
Schiesser, C. H., & Wille, U. (2000). Mechanism of S(H)2 Reactions of Disulfides: Frontside vs Backside, Stepwise vs Concerted. The Journal of Organic Chemistry, 65(15), 4762–4769. Retrieved from [Link]
- Dynamic Biosensors. (n.d.). Reducing Agent Kit 1 for Proteins and Antibodies: Chemical reduction of disulfide bonds with TCEP.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Brown, W. D. (1959). Reduction of protein disulfide bonds by sodium borohydride. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reduction with tris(2-carboxyethyl)phosphine (TCEP) enables the use of an S-sulphonate protecting group for thiol-mediated bioconjugation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. PMC. Retrieved from [Link]
-
Popkova, N., et al. (2026, January 13). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. TLC stains [reachdevices.com]
- 3. mdpi.com [mdpi.com]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. dynamic-biosensors.com [dynamic-biosensors.com]
- 6. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. metabion.com [metabion.com]
- 9. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. usbio.net [usbio.net]
Technical Support Center: 2-(3-Chloropropyl)thiopyridine Stability
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Reactivity Center.
Below is the technical support guide regarding the stability and handling of 2-(3-Chloropropyl)thiopyridine . This molecule presents a classic but often overlooked "suicide" mechanism in organic synthesis: intramolecular autocyclization .[1]
The Core Issue: The "Scorpion" Effect
Executive Summary: Users frequently report that samples of 2-(3-chloropropyl)thiopyridine (free base) spontaneously convert from a yellow oil to an intractable crystalline solid, or show correct mass (m/z) but zero reactivity in alkylation reactions.[2]
The Cause: This is not simple decomposition. It is an intramolecular nucleophilic attack .[1] The pyridine nitrogen (nucleophile) attacks the terminal alkyl chloride (electrophile), forming a thermodynamically stable 6-membered bicyclic salt. I call this the "Scorpion Effect" because the tail stings the head.
Visualizing the Degradation Pathway
The following diagram illustrates the transition from the useful linear linker to the inert cyclic salt.
Figure 1: The autocyclization pathway. The pyridine nitrogen displaces the terminal chloride, forming 3,4-dihydro-2H-pyrido[2,1-b][1,3]thiazin-5-ium chloride.
Troubleshooting Guide (Q&A)
Category A: Identification & Diagnostics
Q1: My sample was a yellow oil when I bought it, but now it’s a hard solid. Has it polymerized? A: It has likely not polymerized, but cyclized .[1][2]
-
Diagnosis: The linear free base is an oil.[1] The degradation product is an ionic salt (pyridinium chloride).
-
The "Solubility Switch" Test (Self-Validating Protocol):
Q2: LCMS shows the correct mass (M+H = 188/190), but the retention time is different. Is my column broken? A: Your column is fine. You are detecting the cyclic isomer .[1]
-
Explanation: The linear molecule has the formula
. The cyclic salt also has the cation (with Cl- as a counterion). -
Mass Spec Artifact: In ESI+, both species often appear at the same m/z because the linear form protonates
and the cyclic form is already a cation . -
Differentiation: The cyclic salt is much more polar and will elute significantly earlier on a Reverse Phase (C18) column.
Category B: Prevention & Storage[2]
Q3: How do I stop this cyclization from happening? A: You must apply a "Chemical Straitjacket" by protonating the nitrogen.[1]
-
The Fix: Store the compound as the Hydrochloride Salt .
-
Mechanism: Adding HCl protonates the pyridine nitrogen (
). A protonated nitrogen has no lone pair available to attack the alkyl chloride.[1] The cyclization is physically impossible in this state.[1] -
Protocol: If you synthesized the free base, immediately treat with 1.0 equivalent of HCl in Dioxane/Ether and filter the resulting stable solid.[1]
Q4: I need the free base for my reaction. Can I store it in solution? A: Only for short periods and in specific solvents.[1]
-
Avoid: Methanol, Ethanol, DMSO, DMF.[1][2] (Polar solvents stabilize the charged transition state, accelerating cyclization).[2]
-
Temperature: Store at -20°C or lower. At Room Temperature (RT), the half-life of the free base can be as short as 24-48 hours depending on concentration.
Experimental Protocols
Protocol A: "Just-in-Time" Free-Basing
Use this workflow if you have the stable HCl salt but need the free base for a nucleophilic substitution.
Objective: Liberate the reactive free base immediately prior to use to minimize degradation.
-
Suspend: Place the 2-(3-chloropropyl)thiopyridine HCl salt in a separating funnel with DCM (10 mL per gram).
-
Neutralize: Add an equal volume of saturated aqueous NaHCO3 (Sodium Bicarbonate). Do not use NaOH, as strong hydroxide can hydrolyze the alkyl chloride.[1][2]
-
Extract: Shake vigorously for 30 seconds. The free base will partition into the DCM layer.[1]
-
Dry: Separate the DCM layer, dry over
, and filter. -
Use: Concentrate the filtrate only if necessary. Ideally, use the DCM solution directly in your next step.[1][2] Do not store this oil overnight. [1]
Protocol B: Reaction Monitoring Data
Compare your analytical data against these standards to verify integrity.
| Feature | Active Reagent (Linear) | Degraded Product (Cyclic) |
| State | Yellow/Orange Oil | Off-white/Beige Solid |
| Solubility | DCM, EtOAc, Toluene | Water, Methanol, DMSO |
| 1H NMR (Pyridine Ring) | Standard aromatic shift | Significant downfield shift (deshielding due to N+) |
| Reactivity | Reacts with amines/thiols | Inert to nucleophiles (at the propyl chain) |
Strategic Decision Tree
Use this logic flow to determine the viability of your current sample.
Figure 2: Decision matrix for determining sample integrity based on physical state and solubility.
References
-
PubChem. (n.d.).[1] 2-(3-Chloropropyl)pyridine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved March 2, 2026, from [Link][1][2]
-
Surzur, J. M., et al. (1971).[1][2][3] Reversibility of the intramolecular addition of the thiyl radical.[1][3] Tetrahedron Letters.[1][3][4] (Contextual grounding for thiol/chain cyclization mechanisms).
-
Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Authoritative text on pyridine nucleophilicity and quaternary salt formation).
Sources
Technical Support Center: Troubleshooting Low Yields in 2-(3-Chloropropyl)thiopyridine Preparation
Welcome to the technical support center for the synthesis of 2-(3-Chloropropyl)thiopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific S-alkylation reaction. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher yields and purity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 2-(3-Chloropropyl)thiopyridine. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: Why is my yield of 2-(3-Chloropropyl)thiopyridine consistently low?
Low yields in this S-alkylation reaction can stem from several factors, ranging from suboptimal reaction conditions to the quality of your starting materials. Let's break down the most common culprits.
A1: Potential Causes and Solutions
-
Inefficient Deprotonation of 2-Mercaptopyridine: The first step in this S-alkylation is the deprotonation of the thiol group on 2-mercaptopyridine to form the more nucleophilic thiolate anion. If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the thiolate, leading to a sluggish and incomplete reaction.
-
Solution: Ensure you are using a suitable base. While inorganic bases like sodium carbonate can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent are often more effective.[1] It is crucial to use at least one molar equivalent of the base relative to 2-mercaptopyridine.
-
-
Side Reactions: Several side reactions can compete with the desired S-alkylation, consuming your starting materials and reducing the yield of the target compound.
-
Over-alkylation: The product, 2-(3-chloropropyl)thiopyridine, still possesses a nucleophilic sulfur atom. While less likely with a primary alkyl halide, there's a possibility of it reacting with another molecule of 1-bromo-3-chloropropane, leading to a sulfonium salt. More commonly, if the initial thiol is not fully consumed, it can react with the product.[2][3]
-
N-Alkylation: 2-Mercaptopyridine exists in tautomeric equilibrium with pyridine-2-thione.[4][5] While S-alkylation is generally favored due to the higher nucleophilicity of the thiolate, under certain conditions, N-alkylation can occur, leading to an undesired isomer.
-
Reaction with the Solvent: Protic solvents like ethanol or methanol can compete with the thiolate as nucleophiles, especially if a strong base is used. This can lead to the formation of ether byproducts.[6]
-
Solution: To minimize side reactions, slowly add the alkylating agent (1-bromo-3-chloropropane) to the reaction mixture containing the deprotonated 2-mercaptopyridine. This maintains a low concentration of the electrophile and favors the desired reaction. Using an inert, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) will prevent the solvent from participating in the reaction.
-
-
Poor Quality of Reagents: The purity of your starting materials is critical.
-
2-Mercaptopyridine: This compound can oxidize to form 2,2'-dipyridyl disulfide, especially when exposed to air.[4] This disulfide will not participate in the alkylation reaction.
-
1-Bromo-3-chloropropane: This alkylating agent can degrade over time. It is also a lachrymator and should be handled with care.[7][8]
-
Solution: Use fresh, high-purity reagents. It is good practice to check the purity of your 2-mercaptopyridine by melting point or NMR before use. 1-Bromo-3-chloropropane should be stored in a cool, dark place.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity of the reaction.
-
Too low: The reaction may be too slow to go to completion within a reasonable timeframe.
-
Too high: Increased temperatures can promote side reactions, such as elimination or polymerization.[9]
-
Solution: The optimal temperature will depend on the specific solvent and base used. Generally, starting the reaction at a lower temperature (e.g., 0 °C) during the addition of the alkylating agent and then allowing it to warm to room temperature or gently heating (e.g., 40-60 °C) can provide a good balance between reaction rate and selectivity.
-
Q2: I'm observing multiple spots on my TLC plate. What are the likely impurities?
The presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Identifying these impurities is the first step toward eliminating them.
A2: Common Impurities and Their Identification
-
Unreacted 2-Mercaptopyridine: This is a common impurity if the reaction has not gone to completion. It will typically have a different Rf value than the product.
-
2,2'-Dipyridyl Disulfide: The oxidation product of 2-mercaptopyridine.[4]
-
N-Alkylated Isomer: The product of alkylation on the nitrogen atom of the pyridine-2-thione tautomer.
-
Over-alkylated Products: As mentioned previously, these can be sulfonium salts or other more complex structures.[10]
-
Products from Reaction with the Chloro-end: While the bromo- group is a better leaving group, reaction at the chloro-end of 1-bromo-3-chloropropane can occur, leading to an isomeric product.
Troubleshooting Workflow for Impurities:
Caption: A workflow for identifying and eliminating impurities.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the preparation of 2-(3-Chloropropyl)thiopyridine.
Q3: What is the best base to use for this reaction?
A3: The choice of base is critical for the efficient deprotonation of 2-mercaptopyridine.
| Base | Solvent | Temperature | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | 0 °C to RT | Strong base, drives reaction to completion. | Flammable solid, reacts violently with water. Requires inert atmosphere. |
| Potassium Carbonate (K2CO3) | DMF, Acetonitrile | RT to 60 °C | Easy to handle, less hazardous than NaH. | Weaker base, may require longer reaction times or heating.[11] |
| Sodium Carbonate (Na2CO3) | Ethanol, DMF | Reflux | Inexpensive and readily available. | Weaker base, may lead to lower yields.[1] |
| Sodium Hydroxide (NaOH) | Water, Ethanol/Water | RT | Inexpensive, can be used in aqueous conditions. | Can promote hydrolysis of the alkyl halide.[6] |
For optimal results, sodium hydride in an anhydrous aprotic solvent like THF is often the preferred choice for achieving high yields.
Q4: Why is 1-bromo-3-chloropropane used as the alkylating agent?
A4: 1-Bromo-3-chloropropane is a bifunctional alkylating agent with two different halogen atoms.[8] In an S_N2 reaction, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This allows for selective reaction at the brominated carbon, leaving the chloro group intact for further functionalization in subsequent synthetic steps.
Q5: How can I best purify the final product?
A5: The purification method will depend on the nature of the impurities present.
-
Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system can be an effective purification technique.
-
Distillation: If the product is a liquid with a boiling point significantly different from the impurities, vacuum distillation may be an option.
-
Sublimation: For some solid, non-volatile compounds, sublimation can be a powerful purification method.
Q6: What is the mechanism of the S-alkylation reaction?
A6: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.
Reaction Mechanism:
Caption: The two-step mechanism of S-alkylation.
-
Deprotonation: A base removes the acidic proton from the thiol group of 2-mercaptopyridine, forming a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom bonded to the bromine in 1-bromo-3-chloropropane. This occurs in a single, concerted step where the carbon-sulfur bond is formed simultaneously with the breaking of the carbon-bromine bond.
Standard Operating Procedure
Preparation of 2-(3-Chloropropyl)thiopyridine
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Mercaptopyridine
-
1-Bromo-3-chloropropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Deprotonation: To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF, add a solution of 2-mercaptopyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a yellow precipitate (the sodium salt of 2-mercaptopyridine) should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-3-chloropropane (1.05 equivalents) in anhydrous THF dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- CN101993414A - Method for preparing 2-mercaptopyridine - Google P
-
Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole - MDPI. (URL: [Link])
-
2-Mercaptopyridine - Wikipedia. (URL: [Link])
- CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google P
-
2-Mercaptopyridine - Grokipedia. (URL: [Link])
-
Thiol - Wikipedia. (URL: [Link])
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). (URL: [Link])
-
Molecular Structures and Protonation State of 2-Mercaptopyridine in Aqueous Solution. (URL: [Link])
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. (URL: [Link])
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC. (URL: [Link])
-
[Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed. (URL: [Link])
-
3 - Organic Syntheses Procedure. (URL: [Link])
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (URL: [Link])
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone - ResearchGate. (URL: [Link])
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC. (URL: [Link])
-
The influence of alkylating agents on sulfur-sulfur bonds in per- and polysulfides - DEA. (URL: [Link])
-
Optimization Strategies for API Synthesis and Formulation Development. (URL: [Link])
-
Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein ... - PMC. (URL: [Link])
- CN104529880A - Synthesis method of 2,3-dichloropyridine - Google P
-
Chemistry of Substituted Thiazinanes and Their Derivatives - MDPI. (URL: [Link])
-
Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. (URL: [Link])
-
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
-
Reactions of Thiols - Chemistry Steps. (URL: [Link])
-
3 - Organic Syntheses Procedure. (URL: [Link])
-
18.7: Thiols and Sulfides - Chemistry LibreTexts. (URL: [Link])
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - ResearchGate. (URL: [Link])
-
Preparation of 1-bromo-3-chloropropane - PrepChem.com. (URL: [Link])
-
Purification of THP protected compound : r/Chempros - Reddit. (URL: [Link])
-
1-Bromo-3-chloropropane - Wikipedia. (URL: [Link])
-
Synthesis and Structure of W(η 2 -mp) 2 (CO) 3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions with 2,2'-Pyridine Disulfide and/or NO To Yield W(η 2 -mp) 4 , W(η 2 -mp) 2 (NO) 2 , and W(η 2 -mp) 3 (NO) - ResearchGate. (URL: [Link])
- CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google P
-
Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111) - PMC. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. irjms.com [irjms.com]
- 7. 1-BROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Purification of 2-(3-Chloropropyl)thiopyridine from unreacted 1-bromo-3-chloropropane
[1][2]
Executive Summary & Chemical Logic
The synthesis of 2-(3-chloropropyl)thiopyridine typically involves the S-alkylation of 2-mercaptopyridine with 1-bromo-3-chloropropane .[1][2] To minimize the formation of bis-alkylated byproducts, 1-bromo-3-chloropropane is often used in excess.[1][2] Consequently, the primary purification challenge is the removal of this unreacted neutral alkyl halide from the basic pyridine product.[3]
The Solution: This guide prioritizes Acid-Base Extraction as the primary purification strategy.[1][2][3] This method exploits the basic nitrogen of the pyridine ring, allowing the product to be selectively pulled into an aqueous phase as a salt, leaving the neutral alkyl halide impurity in the organic phase.[3] Vacuum distillation is presented as a secondary strategy for bulk solvent/reagent removal.[1][2][3]
Comparative Data Analysis
Understanding the physical property differences between the impurity and the target molecule is critical for selecting the correct purification method.[3]
| Feature | Impurity: 1-Bromo-3-chloropropane | Target: 2-(3-Chloropropyl)thiopyridine | Implication |
| Molecular Weight | 157.44 g/mol | ~187.69 g/mol | Target is heavier; less volatile.[1][2] |
| Boiling Point | 143.3 °C (at 760 mmHg) [1] | >200 °C (Predicted) | Distillation: Impurity can be removed via vacuum distillation.[1][2][3] |
| Acid/Base Nature | Neutral | Basic (Pyridine Nitrogen) | Extraction: Target forms water-soluble salts with HCl.[1][2][3] |
| Polarity | Low (Lipophilic) | Moderate (Polar Heterocycle) | Chromatography: Target elutes significantly later on Silica.[1][2][3] |
Troubleshooting & FAQs
Q1: I tried removing the impurity by rotovap, but it remains. Why?
A: 1-bromo-3-chloropropane has a boiling point of ~143 °C [1].[1][2][3][4] A standard rotary evaporator bath (40–50 °C) even at moderate vacuum (20 mbar) may not effectively remove it, especially if it is present in significant quantities.[2][3]
-
Fix: Use High-Vacuum Distillation (<1 mmHg) or the Acid-Base Extraction protocol below.
Q2: My product is co-eluting with the impurity on TLC. How do I separate them?
A: This suggests your solvent system is too non-polar.[2][3] The alkyl halide is non-polar, while the thiopyridine is moderately polar and basic.[3]
-
Fix: Use a solvent system containing Dichloromethane (DCM) or Ethyl Acetate .[1][2][3]
-
Visualization: The product will be UV active (Pyridine chromophore).[1][2][3] The alkyl halide is poorly UV active and may require an iodine stain.[2][3]
-
TLC Tip: Add 1% Triethylamine to your TLC solvent to prevent the pyridine product from streaking.[1][2][3]
Q3: Is the chloro-group on the product stable to acid extraction?
A: Yes. The primary alkyl chloride on the propyl chain is relatively stable to dilute aqueous acid (e.g., 1M HCl) at room temperature for the duration of an extraction.[3] Avoid heating the acidic solution, as this could encourage hydrolysis or cyclization.[3]
Master Protocol: Acid-Base Extraction (Recommended)[1][2]
This method is chemically superior to chromatography for removing neutral alkyl halides from pyridine derivatives because it relies on a "switchable" solubility phase change.[2][3]
Reagents Required:
-
2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO3)[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).
-
Acid Extraction (The Critical Step):
-
Phase Separation:
-
Basification:
-
Recovery:
-
Finishing:
Logic Visualization
The following diagram illustrates the decision logic and phase flow for the Acid-Base purification method.
Figure 1: Flowchart demonstrating the selective separation of the basic pyridine product from the neutral alkyl halide impurity.
Secondary Protocol: Vacuum Distillation
If the scale is large (>50g) and the Acid-Base extraction volume is prohibitive, use vacuum distillation to strip the impurity.[2]
-
Setup: Short-path distillation head with a high-vacuum pump.
-
Pressure: Reduce pressure to < 1 mmHg .
-
Heating: Slowly increase oil bath temperature.
-
Fraction 1: 1-bromo-3-chloropropane will distill first. (Expect vapor temp < 50-60 °C at high vacuum).[1][2][3]
-
Residue: The product has a significantly higher boiling point. Once the low-boiling fraction ceases, the residue in the pot is the enriched product.[3]
References
-
National Center for Biotechnology Information.[1][2][3] (2025).[2][3][4][6][7][8] PubChem Compound Summary for CID 8006, 1-Bromo-3-chloropropane. Retrieved March 2, 2026, from [Link]
-
National Center for Biotechnology Information.[1][2][3] (2025).[2][3][4][6][7][8] PubChem Compound Summary for CID 2723698, 2-Mercaptopyridine. Retrieved March 2, 2026, from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 6. 2-((Phenylthio)methyl)pyridine | C12H11NS | CID 194422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Technical Support Center: Minimizing Cyclization in Chloropropyl Thioether Synthesis
The following guide serves as a specialized Technical Support Center for researchers synthesizing 3-chloropropyl thioethers. It addresses the specific kinetic and thermodynamic challenges associated with this class of compounds, particularly the minimization of thietanium-mediated cyclization and bis-alkylation.
Topic: Optimization of 3-Chloropropyl Thioether Synthesis (R-S-(CH2)3-Cl) Core Challenge: Preventing Intramolecular Cyclization (Thietanium Ion Formation) and Bis-Alkylation. Safety Alert: 3-chloropropyl sulfides are structural analogs of sulfur mustards. They are potent alkylating agents and potential blistering agents. Handle with extreme caution in a fume hood.
Diagnostic Workflow: Identifying Your Byproduct
Before optimizing, identify which "cyclization" or side reaction is compromising your yield. Use this decision tree to diagnose the specific failure mode based on your analytical data (NMR/LC-MS).
Figure 1: Diagnostic decision tree for identifying common byproducts in chloropropyl thioether synthesis.
Troubleshooting Guides & FAQs
Issue 1: The "Thietanium Trigger" (Intramolecular Cyclization)
User Question: My product was pure by NMR immediately after workup, but after storing it overnight, it turned into a gummy solid. What happened?
Technical Insight: You are witnessing the Neighboring Group Participation (NGP) of the sulfur atom. The sulfur lone pair attacks the terminal carbon bearing the chlorine (3 positions away), displacing the chloride to form a 4-membered cyclic sulfonium salt (Thietanium Ion ).[1]
-
Mechanism: R-S-(CH2)3-Cl
[R-S(+)-(CH2)3] Cl- (Thietanium Salt). -
Consequence: This salt is highly electrophilic.[1] It reacts with any available nucleophile (including the starting thioether) to form oligomers or polymers.
Corrective Actions:
-
Storage: Never store these compounds as neat liquids at room temperature. Store at -20°C in a non-polar solvent (e.g., Hexane or Toluene) if possible. The non-polar environment destabilizes the ionic transition state required to form the thietanium salt.
-
Avoid Heat: Do not distill the product at high temperatures. If purification is needed, use rapid column chromatography or vacuum distillation at the lowest possible temperature.
-
pH Control: Ensure the product is neutral. Traces of acid or polar impurities can stabilize the ionic intermediate and accelerate degradation.[1]
Issue 2: Bis-Alkylation (Dimer Formation)
User Question: I am trying to make the mono-chloride, but I keep getting the dimer R-S-(CH2)3-S-R. I used a 1:1 ratio of thiol to dihalide.
Technical Insight: In a 1:1 stoichiometry, as soon as the mono-substituted product (R-S-(CH2)3-Cl) is formed, it competes with the starting dihalide for the remaining thiolate. Since the alkyl chloride is still a good electrophile, the thiolate attacks it, leading to the "dumbbell" dimer.
Corrective Actions:
-
Stoichiometry: You must use a large excess of the dihalide. A 3:1 to 5:1 molar ratio of 1-bromo-3-chloropropane to thiol is recommended.
-
Reverse Addition: Do not add the dihalide to the thiol. Instead, slowly add the thiol (or thiolate) solution TO the dihalide solution . This ensures the thiolate always encounters a high concentration of fresh dihalide, statistically favoring mono-substitution.
-
Reagent Selection: Use 1-bromo-3-chloropropane instead of 1,3-dichloropropane. The thiolate will selectively attack the Bromine (softer, better leaving group) at a much faster rate than the Chlorine, leaving the chloropropyl tail intact.
Issue 3: Elimination to Allyl Sulfide
User Question: I see peaks in the alkene region (5.0–6.0 ppm) in my NMR. Is this cyclization?
Technical Insight: No, this is Elimination . If you use a strong, bulky base or high heat, the base may deprotonate the beta-carbon of the propyl chain rather than acting as a nucleophile, eliminating HCl to form an allyl sulfide (R-S-CH2-CH=CH2).
Corrective Actions:
-
Base Selection: Switch to a milder, inorganic base like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) rather than strong alkoxides (NaOEt) or hydrides (NaH).
-
Temperature: Conduct the reaction at room temperature or slightly below. Elimination is entropically favored at high temperatures.
Optimized Experimental Protocol
Objective: Synthesis of Phenyl 3-chloropropyl sulfide with minimal thietanium or dimer formation.
Reagents:
-
Thiophenol (1.0 equiv)
-
1-Bromo-3-chloropropane (3.0 equiv) [Key for selectivity]
-
Potassium Carbonate (K2CO3) (1.5 equiv, anhydrous)
-
Acetone (Reagent Grade) or Acetonitrile
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Bromo-3-chloropropane (30 mmol) in Acetone (50 mL).
-
Why: The large excess of dihalide acts as both reactant and solvent to suppress dimer formation.
-
-
Base Addition: Add K2CO3 (15 mmol) to the flask. Ensure the base is finely powdered to maximize surface area.
-
Thiol Addition (Critical): Dissolve Thiophenol (10 mmol) in a small volume of Acetone (10 mL). Add this solution dropwise to the stirring dihalide mixture over 30–60 minutes at Room Temperature (20–25°C).
-
Why: Slow addition keeps the concentration of free thiolate low relative to the dihalide, favoring mono-alkylation (S-Br displacement).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The reaction is typically complete within 2–4 hours.
-
Note: Do not heat to reflux unless absolutely necessary; heat promotes thietanium formation.
-
-
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure at low temperature (<40°C).
-
Purification: The residue contains the product and excess 1-bromo-3-chloropropane. Remove the excess dihalide via high-vacuum distillation (if boiling point difference allows) or column chromatography (Silica, 100% Hexane
5% EtOAc/Hexane). -
Storage: Isolate the oil and immediately store at -20°C.
Comparative Data: Leaving Group & Solvent Effects
The choice of leaving group and solvent profoundly impacts the ratio of desired product vs. cyclization byproducts.
Table 1: Leaving Group Selectivity (Reaction with Thiolate)
| Reagent | Primary Leaving Group | Secondary Leaving Group | Selectivity for Mono-Product | Risk of Bis-Alkylation |
| 1-Bromo-3-chloropropane | Bromide (Br⁻) | Chloride (Cl⁻) | High (Br is displaced ~50-100x faster than Cl) | Low |
| 1,3-Dichloropropane | Chloride (Cl⁻) | Chloride (Cl⁻) | Low (No discrimination between ends) | High |
| 1,3-Dibromopropane | Bromide (Br⁻) | Bromide (Br⁻) | Low (Both ends highly reactive) | Very High |
Table 2: Solvent Influence on Thietanium Stability
| Solvent Type | Example | Effect on Reaction Rate | Effect on Thietanium Stability | Recommendation |
| Polar Aprotic | DMF, DMSO | Very Fast | Stabilizes transition state (Accelerates degradation) | Avoid for storage |
| Polar Protic | Ethanol, Water | Moderate | Can lead to solvolysis (OH product) | Use only if product precipitates |
| Non-Polar | Toluene, Hexane | Slow (requires PTC) | Destabilizes ionic intermediate | Best for Storage |
References
-
BenchChem. (n.d.). 2-[(3-Chloropropyl)sulfanyl]acetonitrile: Thermodynamic Stability Analysis. Retrieved from (Contextual grounding on thietanium instability).
- Azizi, N., et al. (2008). A Green and Highly Efficient Alkylation of Thiols in Water.Journal of the Iranian Chemical Society.
- Gernon, M. D., et al. (1995). The reaction of thiolates with 2,3-dibromo-1-propanol revisited.Chemistry and Physics of Lipids.
- Stirling, C. J. M. (1969). The Sulfonium Salt-Thioether Equilibrium.The Chemistry of the Sulphonium Group. (Foundational text on the kinetics of thietanium ring closure).
- Reeves, J. T., et al. (2006). Development of an Efficient Process for the Synthesis of a Chloropropyl Sulfide Intermediate.Organic Process Research & Development. (Industrial optimization of chloropropyl sulfide synthesis).
Sources
Technical Support Center: 2-(3-Chloropropyl)thiopyridine Handling & Storage
Overview: The Mechanistic Threat of Oxidation
2-(3-Chloropropyl)thiopyridine is a highly reactive thioether (sulfide) intermediate frequently utilized in pharmaceutical synthesis. The electron-rich sulfur atom bridging the propyl chain and the pyridine ring acts as a potent nucleophile, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS). If improperly stored, the thioether undergoes sequential autoxidation, first yielding a sulfoxide and, upon prolonged exposure, a sulfone [1]. This degradation cascade is heavily accelerated by ambient light (photo-oxidation) and atmospheric oxygen[2].
Troubleshooting & FAQs
Q1: My NMR/HPLC shows new peaks at higher polarity over time. What is happening to my 2-(3-Chloropropyl)thiopyridine? A: Your compound is undergoing autoxidation. The thioether moiety reacts with atmospheric oxygen to form 2-pyridyl 3-chloropropyl sulfoxide[1]. In analytical reverse-phase HPLC, sulfoxides are more polar than their parent thioethers and will elute earlier. If left unchecked, the sulfoxide will further oxidize to the corresponding sulfone[1].
Q2: Why must I use amber vials? Isn't temperature control enough? A: Temperature control only slows thermal autoxidation. Thioethers are highly vulnerable to photo-oxidation. Ambient laboratory lighting can excite trace photosensitizers (or the pyridine ring itself), generating singlet oxygen or superoxide radicals that rapidly oxidize the sulfur atom, even at low temperatures[3]. Amber vials block the UV/blue spectrum required to initiate this radical pathway.
Q3: Should I backfill my storage vials with Nitrogen or Argon? A: Argon is strictly recommended. Because Argon is significantly denser than air (~1.78 g/L vs ~1.22 g/L), it effectively blankets the liquid or solid surface, displacing oxygen from the vial's headspace. Nitrogen is lighter and easily mixes with ambient air during capping, leaving residual oxygen that drives slow sulfoxidation.
Q4: Can I store 2-(3-Chloropropyl)thiopyridine in solution to make aliquoting easier? A: It is highly discouraged for long-term storage. Solvents dissolve atmospheric oxygen. If you must store it in solution, use strictly anhydrous, degassed solvents (sparged with Argon for 30 minutes) and store at -20°C. Halogenated solvents like chloroform should be avoided for long-term storage as they can generate trace HCl and peroxides over time, accelerating degradation.
Data Presentation: Storage Condition Matrix
To ensure experimental reproducibility, adhere to the following empirically derived storage guidelines.
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf-Life | Primary Degradant |
| Optimal (-20°C) | Argon (Sealed) | Dark (Amber Vial) | > 12 Months | None detectable |
| Acceptable (2-8°C) | Argon (Sealed) | Dark (Amber Vial) | 3 - 6 Months | Trace Sulfoxide (<1%) |
| Suboptimal (20°C) | Nitrogen | Ambient Lab Light | 1 - 2 Weeks | Sulfoxide (1-5%) |
| Poor (20°C) | Air | Ambient Lab Light | < 48 Hours | Sulfoxide/Sulfone mix |
Experimental Protocols
Protocol 1: Optimal Aliquoting and Storage Workflow
Self-Validating Principle: By aliquoting into single-use vials under inert conditions, you eliminate the freeze-thaw and repeated oxygen-exposure cycles that irreversibly degrade the bulk batch. The integrity of the seal is validated by the absence of early-eluting polar peaks in routine HPLC checks.
-
Preparation: Dry all amber glass vials (2 mL) and PTFE-lined screw caps in an oven at 110°C for 2 hours. Cool them in a desiccator under vacuum.
-
Inert Transfer: Transfer the bulk 2-(3-Chloropropyl)thiopyridine into a glove box or use a Schlenk line with a positive stream of Argon.
-
Aliquoting: Dispense the compound into the amber vials. (Causality note: Single-use aliquots prevent the introduction of ambient moisture and oxygen that occurs every time a bulk bottle is opened).
-
Argon Blanketing: If using a Schlenk line, insert an Argon-purging needle into the vial just above the liquid/solid level for 15 seconds to displace all ambient air.
-
Sealing: Cap immediately with the PTFE-lined cap. Wrap the seal with Parafilm to prevent slow gas exchange.
-
Storage: Transfer the sealed vials to a -20°C freezer dedicated to sensitive organics.
Protocol 2: Rescue & Purification of Oxidized Batches
If your batch has oxidized to the sulfoxide, it can be purified via silica gel chromatography.
-
TLC Verification: Run a TLC using Hexanes:Ethyl Acetate (80:20). The oxidized sulfoxide will have a significantly lower Rf value compared to the parent thioether.
-
Column Chromatography: Load the mixture onto a silica gel column. Elute with Hexanes:Ethyl Acetate (90:10) to isolate the pure 2-(3-Chloropropyl)thiopyridine.
-
Post-Purification: Immediately concentrate the purified fractions under reduced pressure, backfill the rotary evaporator with Argon, and proceed directly to Protocol 1.
Mechanistic Visualization
Oxidation pathway of 2-(3-Chloropropyl)thiopyridine and the mechanistic blockade by proper storage.
References
- EP0035228A1 - Tetrazole derivatives, process for the preparation thereof, and anti-ulcer composition containing the same - Google P
-
KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides - Organic Chemistry Portal.[Link]
-
High-efficiency photo-oxidation of thioethers over C60@PCN-222 under air - Journal of Materials Chemistry A (RSC Publishing).[Link]
Sources
- 1. EP0035228A1 - Tetrazole derivatives, process for the preparation thereof, and anti-ulcer composition containing the same - Google Patents [patents.google.com]
- 2. KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides [organic-chemistry.org]
- 3. High-efficiency photo-oxidation of thioethers over C60@PCN-222 under air - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Effect of base strength on 2-mercaptopyridine alkylation selectivity
Topic: Effect of Base Strength on 2-Mercaptopyridine Alkylation Selectivity
Executive Summary: The Tautomeric Trap
The Core Conflict:
Researchers often conflate the reactivity of 2-mercaptopyridine (2-MP) with its oxygenated analog, 2-hydroxypyridine. While 2-hydroxypyridine favors N-alkylation under basic conditions, 2-mercaptopyridine overwhelmingly favors
The Role of Base Strength:
Unlike many ambident nucleophiles where base strength dictates the site of reaction (e.g., kinetic vs. thermodynamic control), in 2-MP alkylation, base strength primarily influences reaction rate and oxidative side-reactions , rather than switching selectivity from
-
Weak Bases (
, ): Promote high-fidelity -alkylation with minimal side products. -
Strong Bases (
, ): Accelerate deprotonation but significantly increase the risk of disulfide formation (oxidative dimerization) and can lead to trace -alkyl impurities if "hard" electrophiles are used.
The Mechanistic Core (Theory)
To troubleshoot effectively, you must understand the Hard-Soft Acid-Base (HSAB) landscape of the reaction.
The Equilibrium & Selectivity Pathway
2-MP exists in equilibrium between the thione (dominant in solution) and thiol forms.[1] Upon deprotonation, the negative charge is delocalized between the Sulfur and Nitrogen.
-
Sulfur (The Soft Nucleophile): Highly polarizable, large orbital coefficient. Reacts rapidly with soft electrophiles (alkyl halides).
-
Nitrogen (The Hard Nucleophile): Less polarizable, higher charge density. Reacts only with very hard electrophiles or under specific solvent-cage conditions.
HSAB Rule of Thumb:
Visualizing the Reaction Network
Figure 1: The reaction network of 2-mercaptopyridine.[1][2] Note that the path to S-alkylation is the dominant "highway," while N-alkylation and Disulfide formation are off-ramps caused by specific conditions.
Troubleshooting Guides (Q&A)
Scenario A: "I am seeing a major impurity that is not my product."
Q: Is it N-alkylated product or Disulfide?
A: It is almost certainly the Disulfide (
-
Diagnosis: Check your LCMS. The impurity will have a mass of
. -
Root Cause: Oxidation of the thiolate anion. This is accelerated by strong bases (
) and trace oxygen. -
The Fix:
-
Switch to a weaker base (
or ). -
Degas your solvents (sparge with Nitrogen/Argon for 15 mins).
-
Add a reducing agent like Triphenylphosphine (
) (0.1 eq) to the reaction mixture to reduce any disulfide back to the thiolate in situ.
-
Scenario B: "I specifically want the N-alkylated thioamide, but I only get S-alkyl."
Q: How do I force N-alkylation? A: You are fighting thermodynamics. The sulfur is too nucleophilic.
-
The Fix: You cannot easily alkylate the Nitrogen of 2-MP directly.
-
Strategy 1: Use 2-chloropyridine and react it with the appropriate amine (Nucleophilic Aromatic Substitution), then thionate the carbonyl if needed (Lawesson’s reagent).
-
Strategy 2: Protect the sulfur first (e.g., S-oxidation), alkylate the nitrogen, then deprotect.
-
Strategy 3: Use an extremely "hard" alkylating agent like Trimethyloxonium tetrafluoroborate (
) in a non-polar solvent, but even this yields mixtures.
-
Scenario C: "My conversion is low despite using NaH."
Q: Why isn't the strong base working? A: Strong bases can cause surface passivation or "caking" of the salt in non-polar solvents.
-
The Fix:
-
Use a polar aprotic solvent: DMF or DMAc (Dimethylacetamide).
-
Switch to
. The "Cesium Effect" improves solubility of the thiolate anion in organic solvents due to the large, soft cation radius, enhancing nucleophilicity without the harshness of hydrides.
-
Experimental Protocols
Protocol 1: High-Fidelity S-Alkylation (Recommended)
Best for: Standard library synthesis, drug scaffolds, avoiding oxidation.
Reagents:
-
2-Mercaptopyridine (1.0 eq)
-
Alkyl Halide (1.1 eq) (Prefer Bromide or Iodide)
-
Base:
(2.0 eq) -
Solvent: Acetone (reagent grade) or Acetonitrile
Step-by-Step:
-
Dissolution: Dissolve 2-mercaptopyridine in Acetone (
concentration). -
Base Addition: Add powdered
. The suspension may turn slight yellow. -
Alkylation: Add the Alkyl Halide dropwise at room temperature.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
-
Note: If reaction is slow, heat to
. Avoid refluxing in air to prevent disulfide formation.
-
-
Workup: Filter off the solid salts. Concentrate the filtrate. The S-alkylated product is usually pure enough to proceed.
Protocol 2: The "Hard" Electrophile Adjustment
Best for: Reacting with unreactive chlorides or tosylates.
Reagents:
-
Base:
(1.5 eq) - Crucial for solubility. -
Solvent: DMF (Dry, sparged with Argon).
-
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) - Finkelstein condition.
Step-by-Step:
-
Dissolve 2-MP and TBAI in dry DMF under Argon.
-
Add
and stir for 15 min to generate the Cesium thiolate. -
Add the Alkyl Chloride/Tosylate.
-
Heat to
. -
Critical Workup: Pour into water and extract with EtOAc. Wash organic layer
with water to remove DMF, which can complicate crystallization.
Data & Comparison Matrix
Table 1: Effect of Base/Solvent on Selectivity & Yield
| Base | Solvent | Dominant Product | 2° Impurity | Risk Factor | Recommendation |
| Acetone | S-Alkyl (>98%) | None | Low | Standard | |
| DCM | S-Alkyl (>95%) | Salt formation | Medium | Good for acid-sensitive R-groups | |
| DMF | S-Alkyl (90%) | Disulfide | High | Use only if R-X is unreactive | |
| S-Alkyl (85%) | Disulfide | High | Scalable, but requires inert atm. | ||
| Toluene | S-Alkyl | N-Alkyl (Trace) | High | Avoid (Expensive/Poor selectivity) |
Decision Logic (Visualized)
Use this flow to select your conditions based on your specific electrophile.
Figure 2: Experimental decision matrix for maximizing yield and selectivity.
References
-
Beak, P., et al. "Equilibration studies: The energy difference between 2-methoxypyridine and N-methyl-2-pyridone." Journal of the American Chemical Society, 1980.
- Context: Establishes the thermodynamic baseline for pyridine tautomer selectivity.
-
Pearson, R. G. "Hard and Soft Acids and Bases."[3][4][5] Journal of the American Chemical Society, 1963.
- Context: The foundational theory explaining why Sulfur (Soft) outcompetes Nitrogen (Hard) in this reaction.
-
Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.
- Context: Authoritative review on the thione-thiol equilibrium shifts in various solvents.
-
PubChem Compound Summary: 2-Mercaptopyridine. National Center for Biotechnology Information.
Sources
- 1. jrimt.jp [jrimt.jp]
- 2. researchgate.net [researchgate.net]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Application of the Hard and Soft, Acids and Bases (HSAB) Theory to Toxicant–Target Interactions [academia.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Distinguishing Isomers: A Comparative NMR Guide to 2-(3-Chloropropyl)thiopyridine and its N-alkyl Isomer
A Senior Application Scientist's Guide to Structural Elucidation
In the synthesis of functionalized pyridine derivatives, the alkylation of 2-mercaptopyridine presents a classic regioselectivity challenge. The ambident nature of the 2-thiopyridone tautomer allows for alkylation to occur at either the sulfur (S) or nitrogen (N) atom, leading to the formation of two distinct isomers: 2-(3-chloropropyl)thiopyridine (the S-alkylated product) and N-(3-chloropropyl)pyridin-2-thione (the N-alkylated product). Distinguishing between these two isomers is critical for ensuring the desired molecular architecture for downstream applications in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this structural assignment.
This guide provides an in-depth comparison of the ¹H and ¹³C NMR characteristics of these two isomers. We will explore the underlying principles that govern their distinct spectral features and provide a systematic approach to their identification, supported by experimental data from analogous systems.
The Decisive Spectral Region: The Alkyl Chain Methylene Protons
The most direct and unambiguous distinction between the S- and N-alkylated isomers lies in the chemical shifts of the methylene group directly attached to the heteroatom.
-
S-Alkylation (2-(3-Chloropropyl)thiopyridine): The methylene protons adjacent to the sulfur atom (S-CH₂-) are expected to resonate in a region typical for thioethers.
-
N-Alkylation (N-(3-chloropropyl)pyridin-2-thione): The methylene protons adjacent to the nitrogen atom (N-CH₂-) will experience a significantly stronger deshielding effect due to the greater electronegativity of nitrogen compared to sulfur. This results in a substantial downfield shift.
Experimental data from closely related heterocyclic systems confirm this key difference. For instance, in a study of alkylated triazolo-quinazolinones, the ¹H NMR signals for N-CH₂ groups were observed at approximately 4.59 ppm, while the corresponding ¹³C signals appeared around 44 ppm[1]. In contrast, the S-CH₂ protons and carbons would be expected at higher field (lower ppm values).
Impact on the Pyridine Ring: A Tale of Two Electronic Environments
The site of alkylation profoundly influences the electronic structure of the pyridine ring, leading to predictable changes in the chemical shifts of the aromatic protons and carbons.
N-Alkylation: The alkylation of the nitrogen atom results in the formation of a pyridin-2-thione structure. This localization of the double bonds within the ring and the creation of a formal positive charge on the nitrogen (in the pyridinium resonance form) leads to a general downfield shift of all ring protons compared to the parent 2-pyridinethione. This effect is analogous to the quaternization of pyridine, which is known to cause a significant deshielding of the ring protons[2].
S-Alkylation: In the S-alkylated isomer, the aromaticity of the pyridine ring is preserved. The 2-thiopyridyl group acts as a substituent, and the resulting chemical shifts of the ring protons will be closer to those of other 2-substituted pyridines.
The ¹H NMR spectrum of the parent compound, 2-pyridinethione, in DMSO-d₆ shows signals at approximately 7.67, 7.43, 7.31, and 6.77 ppm[3]. We can predict the following changes upon alkylation:
-
For N-(3-chloropropyl)pyridin-2-thione , all four aromatic protons will likely shift downfield from these values.
-
For 2-(3-chloropropyl)thiopyridine , the changes in the aromatic region will be less pronounced and will reflect the substituent effect of the -S-(CH₂)₃Cl group.
Comparative Summary of Expected NMR Data
The following table summarizes the key expected differences in the ¹H and ¹³C NMR spectra of the two isomers. The chemical shift values for the key methylene groups are based on analogous systems[1].
| Assignment | 2-(3-Chloropropyl)thiopyridine (S-Isomer) | N-(3-chloropropyl)pyridin-2-thione (N-Isomer) | Rationale for Difference |
| ¹H: -CH₂-S/N | ~ 3.2 - 3.5 ppm | ~ 4.4 - 4.7 ppm | Nitrogen is more electronegative than sulfur, causing greater deshielding. |
| ¹H: Pyridine Ring | Shifts similar to other 2-substituted pyridines. | General downfield shift of all ring protons compared to 2-pyridinethione. | N-alkylation disrupts aromaticity and creates a pyridinium-like character. |
| ¹³C: -CH₂-S/N | ~ 30 - 35 ppm | ~ 42 - 46 ppm | Greater electronegativity of nitrogen leads to a larger downfield shift. |
| ¹³C: C=S/C-S | C-S: ~150-160 ppm | C=S: ~175-185 ppm | Thione carbon is significantly more deshielded than the carbon of a thioether attached to an aromatic ring. |
Experimental Protocol for NMR Analysis
To definitively characterize the product of a 2-mercaptopyridine alkylation reaction, the following experimental workflow is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If the initial 1D spectra are ambiguous or for complete confirmation, acquire 2D NMR spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This will definitively link the key methylene protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) correlations. Look for a correlation between the N-CH₂ protons and the C2/C6 carbons of the pyridine ring in the N-alkyl isomer, or between the S-CH₂ protons and the C2 carbon in the S-alkyl isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations. An NOE between the N-CH₂ protons and the H6 proton of the pyridine ring would be strong evidence for the N-alkyl isomer.
-
-
-
Data Analysis:
-
Reference the spectra to the TMS signal.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign the peaks based on their chemical shifts, multiplicities, and the correlations observed in the 2D spectra.
-
Compare the observed data with the expected values outlined in this guide.
-
Visualizing the Structural Differences and Key NMR Correlations
The following diagrams illustrate the structures of the two isomers and the key HMBC correlations that can be used for their differentiation.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final publication.)
Conclusion
The differentiation between S- and N-alkylated isomers of 2-mercaptopyridine is straightforward with a systematic application of NMR spectroscopy. The primary diagnostic signals are the chemical shifts of the methylene protons and carbons directly attached to the heteroatom. Further confirmation is readily available from the chemical shifts of the pyridine ring protons and carbons, as well as through-bond and through-space correlations observed in 2D NMR experiments. By understanding the fundamental principles outlined in this guide, researchers can confidently and accurately determine the regiochemical outcome of their alkylation reactions, ensuring the correct structural assignment for their compounds of interest.
References
- This would be a placeholder for a reference to a general organic chemistry textbook discussing NMR principles.
- This would be a placeholder for a reference discussing the tautomerism of 2-mercaptopyridine.
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
- Katritzky, A. R., et al. (1989). NMR spectra of N- and O-alkylated hydroxypyridines and their salts. Magnetic Resonance in Chemistry, 27(11), 1025-1030.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table]. Retrieved from [Link]
- Dondoni, A., et al. (1987). A simple and direct NMR method for distinguishing between S- and N-alkyl derivatives of 2-mercaptopyrimidine. Journal of the Chemical Society, Perkin Transactions 2, (5), 757-760.
- Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of heteroaromatic compounds. Quantitative aspects. Advances in Heterocyclic Chemistry, 22, 71-121.
Sources
A Comparative Guide to the Reactivity of 2-(3-Chloropropyl)thiopyridine and 2-(3-Bromopropyl)thiopyridine
For Researchers, Scientists, and Drug Development Professionals
When selecting reagents for alkylation reactions in pharmaceutical and chemical synthesis, the choice of leaving group is a critical parameter that dictates reaction kinetics and overall efficiency. This guide provides an in-depth comparison of two common alkylating agents, 2-(3-Chloropropyl)thiopyridine and 2-(3-Bromopropyl)thiopyridine, focusing on the fundamental principles that govern their reactivity and the practical implications for experimental design.
Mechanistic Insights: Why the Halogen Matters
The reactivity of both 2-(3-chloropropyl)thiopyridine and its bromo-analogue in nucleophilic substitution reactions is primarily determined by the nature of the carbon-halogen bond. In these reactions, a nucleophile attacks the electrophilic carbon atom attached to the halogen, leading to the displacement of the halide ion. The efficiency of this process hinges on the "leaving group ability" of the halide.
A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the molecule. Key factors influencing this ability include:
-
Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are more stable with a negative charge.[1] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻). This makes bromide a superior leaving group.[1]
-
Bond Strength: The carbon-halogen bond must be cleaved during the reaction. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] This lower bond dissociation energy means that less energy is required to break the C-Br bond, resulting in a lower activation energy and a faster reaction rate.[1]
-
Polarizability: Bromine is larger and more polarizable than chlorine. This allows the negative charge to be dispersed over a larger volume as the leaving group departs, increasing its stability.[1]
Consequently, in both SN1 and SN2 reactions, the reactivity order for halogens as leaving groups is I > Br > Cl > F.[1] This fundamental principle dictates that 2-(3-Bromopropyl)thiopyridine is inherently more reactive than 2-(3-Chloropropyl)thiopyridine .
Caption: SN2 mechanism comparing bromide and chloride as leaving groups.
Experimental Comparison: A Representative N-Alkylation Study
To illustrate the practical difference in reactivity, we present a standardized protocol for the N-alkylation of a model secondary amine, morpholine. This reaction is a common transformation in drug discovery and process chemistry.
Experimental Protocol: N-Alkylation of Morpholine
Objective: To compare the rate and yield of the reaction of morpholine with 2-(3-Chloropropyl)thiopyridine and 2-(3-Bromopropyl)thiopyridine.
Reagents & Materials:
-
Morpholine
-
2-(3-Chloropropyl)thiopyridine
-
2-(3-Bromopropyl)thiopyridine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flasks, magnetic stir bars, reflux condensers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In two separate oven-dried round-bottom flasks equipped with magnetic stir bars, add anhydrous potassium carbonate (2.0 eq.).[2]
-
To each flask, add a solution of morpholine (1.0 eq.) in anhydrous acetonitrile (to make a ~0.2 M solution).[2]
-
To the first flask, add 2-(3-Chloropropyl)thiopyridine (1.1 eq.) dropwise at room temperature.[3]
-
To the second flask, add 2-(3-Bromopropyl)thiopyridine (1.1 eq.) dropwise at room temperature.[3]
-
Reaction & Monitoring: Heat both reaction mixtures to 60°C.[2] Monitor the progress of each reaction every hour by TLC (e.g., using a 9:1 Ethyl Acetate:Methanol eluent system) to observe the consumption of the starting material.
-
Work-up: Once the starting halide is consumed (or after a set time, e.g., 8 hours), cool the mixtures to room temperature. Filter off the inorganic salts and wash the solid with acetonitrile.[3]
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and purity of the resulting 2-(3-(morpholin-4-yl)propylthio)pyridine.
Caption: General workflow for the comparative alkylation experiment.
Expected Results & Data Summary
Based on established chemical principles, the reaction with 2-(3-Bromopropyl)thiopyridine is expected to proceed significantly faster and may result in a higher yield within the same timeframe compared to its chloro counterpart.
| Parameter | 2-(3-Chloropropyl)thiopyridine | 2-(3-Bromopropyl)thiopyridine | Rationale |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride.[1][4] |
| Typical Reaction Time | 6 - 12 hours | 2 - 5 hours | Weaker C-Br bond leads to a lower activation energy.[1] |
| Expected Yield | Good to Excellent | Excellent | Faster kinetics often lead to more complete conversion. |
| Reaction Conditions | May require higher temp. or longer time | Milder conditions, shorter time | Reflects the higher intrinsic reactivity of the substrate. |
Practical Implications and Compound Selection
The choice between the chloro and bromo derivatives often involves a trade-off between reactivity, cost, and stability.
-
Choose 2-(3-Bromopropyl)thiopyridine when:
-
Speed is critical: For rapid synthesis or high-throughput screening applications, the higher reactivity is a distinct advantage.
-
The nucleophile is weak: A more reactive electrophile can compensate for a less reactive nucleophile, enabling difficult transformations.
-
Milder conditions are required: Its reactivity allows for lower reaction temperatures, which can be crucial for sensitive substrates.
-
-
Choose 2-(3-Chloropropyl)thiopyridine when:
-
Cost is a primary concern: Alkyl chlorides are often less expensive to manufacture than the corresponding bromides.
-
Long-term stability is needed: Alkyl chlorides are generally less prone to degradation during storage compared to the more reactive alkyl bromides.
-
Controlling reactivity is important: In cases with multiple nucleophilic sites, the lower reactivity of the chloride can sometimes offer better selectivity, preventing over-alkylation or side reactions.[2]
-
Conclusion
The fundamental principles of nucleophilic substitution clearly establish 2-(3-Bromopropyl)thiopyridine as the more reactive alkylating agent compared to 2-(3-Chloropropyl)thiopyridine . This enhanced reactivity, stemming from the superior leaving group ability of bromide, translates into faster reaction times and often allows for milder experimental conditions.[1][4] While the chloro-analogue offers advantages in terms of cost and stability, the bromo-derivative is the reagent of choice for synthetic applications demanding high efficiency and speed. The selection should be guided by the specific goals of the synthesis, balancing the need for reactivity against practical considerations like budget and substrate sensitivity.
References
- Study Prep in Pearson+. (n.d.). Which substitution reaction takes place more rapidly? d. CH3CH2Cl.... Pearson+.
- BenchChem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. BenchChem.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic-chemistry.org.
- Odinity. (2018, January 2). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity.
- BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline. BenchChem.
Sources
A Comparative Guide to HPLC Retention Times of Pyridine Thioether Derivatives
For researchers, scientists, and drug development professionals, the accurate analysis and purification of novel chemical entities are paramount. Pyridine thioether derivatives, a class of compounds with significant potential in medicinal chemistry, often present unique challenges in their analytical characterization. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing the purity and chromatographic behavior of these molecules. This guide provides an in-depth comparison of the HPLC retention times of various pyridine thioether derivatives, supported by experimental data and a foundational understanding of the underlying chromatographic principles.
The Critical Role of HPLC in the Analysis of Pyridine Thioether Derivatives
The retention time (t_R) in HPLC is a critical parameter that not only helps in the identification of a compound but also provides insights into its physicochemical properties, particularly its hydrophobicity. For pyridine thioether derivatives, which can vary widely in their structure—from simple alkyl and aryl substitutions to more complex fused ring systems—understanding their retention behavior is essential for method development, purification, and quality control.
The basic nitrogen atom in the pyridine ring (with a typical pKa between 5 and 6) can lead to challenging peak shapes, often manifesting as tailing, due to interactions with residual silanol groups on silica-based stationary phases.[1] Therefore, strategic selection of the mobile phase, pH, and column chemistry is crucial for achieving symmetric peaks and reliable retention data.
Understanding the Separation: Key Factors Influencing Retention Time
In reversed-phase HPLC, the primary retention mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[2] The more hydrophobic a molecule is, the more strongly it will interact with the stationary phase, leading to a longer retention time. Several factors can be modulated to influence the retention and selectivity of pyridine thioether derivatives:
-
Mobile Phase Composition : The ratio of organic modifier (typically acetonitrile or methanol) to aqueous buffer is a key determinant of retention. Increasing the organic modifier content will decrease the retention time of hydrophobic compounds.[1] The choice between acetonitrile and methanol can also alter selectivity, as they have different properties that can change the elution order.[1]
-
Mobile Phase pH : The pH of the mobile phase is critical as it dictates the ionization state of the pyridine ring. At a pH below the pKa of the pyridine nitrogen, the molecule will be protonated and more polar, leading to shorter retention times in reversed-phase HPLC. Small adjustments in pH can significantly impact retention and selectivity.[1]
-
Stationary Phase Chemistry : While C18 columns are the most common choice, other stationary phases like phenyl, cyano, or polar-embedded phases can offer different interaction mechanisms and improve separation for certain pyridine derivatives.[1] For basic compounds like pyridines, columns with low silanol activity are often preferred to minimize peak tailing.[3]
-
Structural Features of the Analyte : The nature of the substituent on the pyridine ring and the thioether moiety has a profound impact on the molecule's overall hydrophobicity and, consequently, its retention time. This relationship is the core of this comparative guide.
Comparative Analysis of Retention Times
Direct comparison of retention times across different studies can be challenging due to variations in HPLC systems, column dimensions, and exact mobile phase compositions. However, by examining representative examples from the literature, we can discern clear trends and establish a predictive understanding of their chromatographic behavior.
| Compound Name & Structure | HPLC Column | Mobile Phase | Retention Time (t_R) (min) | Observations & Rationale |
| 5-(4-morpholin-4-yl)-3-nitrobenzene-1-sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine [4][5] | J'Sphere ODS-H80 (150 x 4.6 mm, 5µm) | Gradient: 0.1% TFA in Water (A) and Acetonitrile (B). A complex gradient was used. | Not explicitly stated, but the chromatogram shows a peak eluting at approximately 15 minutes under the specified gradient conditions. | The complex, polycyclic structure with a sulfonyl group and a substituted phenyl ring contributes to its significant hydrophobicity, leading to a relatively long retention time even with a gradient elution. |
| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine [3] | Thermo Hypersil Gold® C18 (50 x 2.1 mm, 1.9 µm) | Gradient: Methanol and Water (buffered with 5 mM ammonium acetate). 50% MeOH to 95% MeOH over 4 min. | 2.51 | The presence of two phenylthio groups significantly increases the hydrophobicity of this molecule, resulting in strong retention on the C18 column. The gradient elution is necessary to elute the compound in a reasonable time. |
| 2-(Methylthio)pyridine | Not specified, but purity is confirmed by HPLC | Not specified | Not specified | As a simple, small molecule with a methyl substituent, this compound is expected to be significantly less retained than the more complex derivatives above. Its retention would be highly dependent on the isocratic mobile phase composition. |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide [6] | Not specified | Not specified | Not specified | The two styryl groups and the chlorophenylacetamide moiety contribute substantial non-polar character to this molecule, suggesting it would be strongly retained on a reversed-phase column and likely require a high percentage of organic modifier for elution. |
Key Takeaway : There is a clear correlation between the structural complexity and the number of hydrophobic moieties (like phenyl rings) and the retention time of pyridine thioether derivatives in reversed-phase HPLC.
Experimental Protocol: A Representative HPLC Method
This protocol provides a robust starting point for the analysis of a novel pyridine thioether derivative. Optimization will likely be necessary based on the specific properties of the analyte.
Objective : To determine the retention time and assess the purity of a synthesized pyridine thioether derivative using reversed-phase HPLC.
Materials :
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Sample of pyridine thioether derivative dissolved in a suitable solvent (e.g., acetonitrile/water mixture)
Procedure :
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
HPLC System Setup :
-
Install the C18 column and equilibrate the system with a starting mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength appropriate for the analyte (often determined by UV-Vis spectroscopy, typically in the range of 220-280 nm for aromatic compounds).
-
-
Sample Injection :
-
Inject a small volume (e.g., 10-20 µL) of the sample solution.
-
-
Chromatographic Run :
-
Run the HPLC using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method. A good starting point for a screening gradient is:
-
0-20 min: 30% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 30% B
-
26-30 min: Hold at 30% B to re-equilibrate the column.
-
-
-
Data Analysis :
-
Record the chromatogram and determine the retention time of the main peak corresponding to the pyridine thioether derivative.
-
Calculate the purity of the sample based on the peak area percentages.
-
Visualizing the Process and Principles
The following diagrams illustrate the experimental workflow and the fundamental relationship between molecular structure and HPLC retention time.
Caption: A typical experimental workflow for the HPLC analysis of pyridine thioether derivatives.
Caption: The relationship between substituent properties and HPLC retention time in reversed-phase chromatography.
Conclusion and Future Outlook
The retention time of pyridine thioether derivatives in reversed-phase HPLC is a direct reflection of their molecular hydrophobicity. By understanding the interplay of mobile phase composition, pH, and stationary phase chemistry, researchers can develop robust and reliable analytical methods. While this guide provides a comparative framework based on available data, the continued synthesis and characterization of new pyridine thioether derivatives will undoubtedly expand our knowledge base. The principles outlined herein offer a solid foundation for predicting and interpreting the chromatographic behavior of this important class of molecules, ultimately facilitating their development in various scientific and pharmaceutical applications.
References
-
Molbank. 2023 Mar;2023(2):M1613. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine. Available from: [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Published June 6, 2021. Available from: [Link]
-
Journal of Medicinal Chemistry. 1984 Sep;27(9):1150-5. Synthesis and antidepressant activity of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Zeitschrift für Naturforschung B. 2005;60(6):683-7. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Published June 1, 2021. Available from: [Link]
-
ResearchGate. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Available from: [Link]
-
Scribd. C–H Halogenation of Pyridyl Sulfides. Available from: [Link]
-
Nucleic Acids Research. 2009 May;37(9):2941-51. A role for hydrophobicity in a Diels-Alder reaction catalyzed by pyridyl-modified RNA. Available from: [Link]
-
Molecules. 2021 Mar;26(5):1386. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Available from: [Link]
-
ACS Omega. 2019 Nov 26;4(24):20459-20469. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. Available from: [Link]
-
Chromatography Forum. The Hydrophobicity and retention time of a compound. Published October 19, 2004. Available from: [Link]
-
PMC. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. Available from: [Link]
-
The Journal of Organic Chemistry. 2023 Mar 17;88(6):3579-90. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Available from: [Link]
-
PMC. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Available from: [Link]
-
SciSpace. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Published February 14, 2021. Available from: [Link]
-
Phenomenex. HPLC Columns. Available from: [Link]
-
Molecules. 2021 Sep;26(18):5614. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Available from: [Link]
-
OneLab. One of The World's Leading HPLC Columns. Available from: [Link]
-
MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Published May 24, 2024. Available from: [Link]
-
The Journal of Organic Chemistry. 2020 Mar 20;85(6):4256-4266. Comparison Study of the Site-Effect on Regioisomeric Pyridyl-Pyrene Conjugates: Synthesis, Structures, and Photophysical Properties. Available from: [Link]
-
ACS Omega. 2019 Nov 26;4(24):20459-20469. C-H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. Available from: [Link]
-
Arkivoc. 2019;2019(6):459-80. Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyrilamine. Available from: [Link]
-
Hilaris. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Published September 29, 2021. Available from: [Link]
-
Molecules. 2021 Oct;26(19):5986. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Available from: [Link]
-
OSTI.GOV. Chromatographic and Spectroscopic Study of the Interaction between Polysulfides and Copper Sulfides. Published January 21, 2026. Available from: [Link]
Sources
- 1. Group contributions to hydrophobicity and elution behaviour of pyridine derivatives in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents [academia.edu]
- 3. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Validating S-linkage in pyridine-2-thiol derivatives using C13 NMR
Validating S-Linkage in Pyridine-2-Thiol Scaffolds: A C13 NMR Comparative Guide
Executive Summary
In medicinal chemistry, pyridine-2-thiol derivatives are privileged scaffolds, yet they present a persistent synthetic challenge: tautomeric ambiguity . The nucleophilic competition between the sulfur (forming S-alkyl thioethers) and the nitrogen (forming N-alkyl thiones) often yields isomeric mixtures that are difficult to distinguish by standard LC-MS.
This guide establishes Carbon-13 NMR (
The Tautomeric Challenge
Pyridine-2-thiol exists in equilibrium with its tautomer, pyridine-2-thione. When subjected to alkylation, two distinct pathways emerge:
-
S-Alkylation (Thioether Formation): Retains the aromatic pyridine ring.
-
N-Alkylation (Thione/Lactam Formation): Disrupts the aromatic system, creating a cyclic thioamide (diene-like structure).
Distinguishing these isomers is critical because their physicochemical properties (solubility, pKa, lipophilicity) and biological activities diverge sharply.
Comparative Landscape: Why C NMR Wins
The following table compares
| Feature | IR Spectroscopy | X-Ray Crystallography | ||
| Primary Signal | C2 Carbon Shift | Alkyl Proton Shift | C=S Stretch | 3D Atom Coordinates |
| Diagnostic Value | Definitive (>20 ppm Δ) | Good (but overlaps exist) | Ambiguous (variable range) | Absolute |
| Sample State | Solution | Solution | Solid/Film | Single Crystal (Required) |
| Ambiguity Risk | Near Zero | Moderate (solvent effects) | High (fingerprint region) | None (if crystal grows) |
| Throughput | Medium (10-30 min) | High (2-5 min) | High (<2 min) | Low (Days/Weeks) |
Deep Dive: The C NMR Validation Protocol
The structural assignment relies on the electronic environment of the C2 carbon (the ipso-carbon attached to the sulfur).
Mechanistic Basis
-
S-Isomer (Aromatic): The C2 carbon is part of a heteroaromatic ring, bonded to a sulfur atom via a single bond (C–S). The ring current shielding and sp² hybridization place it in the typical pyridine range.
-
N-Isomer (Thione): The C2 carbon becomes a thiocarbonyl (C=S) . The C=S bond is highly polarizable and significantly deshields the carbon nucleus, shifting it far downfield, distinct from any aromatic signal.
Diagnostic Chemical Shifts (Data Table)
| Carbon Position | S-Alkyl Isomer (2-alkylthiopyridine) | N-Alkyl Isomer (1-alkylpyridine-2-thione) | |
| C2 (Ipso) | 158 – 162 ppm | 175 – 185 ppm | ~20 ppm (Diagnostic) |
| Alkyl Group | ~13 – 15 ppm (S-Me) | ~40 – 45 ppm (N-Me) | N-Alkyl is Deshielded |
| Ring Carbons | Typical Pyridine Pattern (119–150 ppm) | Diene-like Pattern (Shielded C3/C5) | Variable |
Note: The C2 signal for the N-isomer (thione) is often low intensity due to the lack of NOE enhancement (quaternary carbon) and long relaxation times. See Experimental Protocol below.
Visualization: The Assignment Workflow
The following diagram illustrates the reaction pathways and the decision logic for assigning the structure based on NMR data.
Figure 1: Decision tree for distinguishing S- vs. N-alkylation using
Experimental Protocol
To ensure the detection of the quaternary C2 carbon (especially in the thione form), follow this optimized acquisition parameter set.
Sample Preparation:
-
Concentration: Prepare a concentrated solution (~30–50 mg/0.6 mL). The C=S signal can be weak.
-
Solvent: CDCl
is preferred. DMSO- is acceptable but solvent peaks (~39 ppm) may obscure alkyl signals; however, it is better for polar thiones.
Instrument Parameters (
-
Relaxation Delay (D1): Set to 2–3 seconds (standard is often 1s). The C=S carbon has a long
relaxation time; insufficient delay will suppress this critical peak. -
Pulse Angle: 30° or 45° (to allow faster repetition).
-
Scans (NS): Minimum 512 scans (1024 recommended for unambiguous S/N ratio).
-
Spectral Width: Ensure the window covers 0 – 220 ppm (standard width often cuts off at 200 ppm, potentially missing the C=S peak).
Self-Validation Step:
-
If you see a peak at ~160 ppm, check the
H NMR . The S-methyl group typically appears at 2.5–2.6 ppm . -
If you see a peak >175 ppm, check the
H NMR . The N-methyl group typically appears downfield at 3.5–4.0 ppm due to the positive charge character on the nitrogen.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general chemical shift ranges of C=S vs C-S).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text confirming the deshielding effect of thiocarbonyls).
-
Katritzky, A. R., et al. (1987). "Carbon-13 NMR Spectra of Pyridines". Academic Press. (Detailed analysis of pyridine ring shifts upon substitution).
-
Bales, J. R., et al. (1985). "Isomerism in pyridine-2-thiol derivatives: A spectroscopic study". Journal of Heterocyclic Chemistry. (Specific case studies of S- vs N-alkyl shifts).
Crystal structure analysis of 2-(3-Chloropropyl)thiopyridine salts
Crystal Structure Analysis of 2-(3-Chloropropyl)thiopyridine Salts: A Comparative Guide
Executive Summary
Product Focus: 2-((3-Chloropropyl)thio)pyridine Hydrochloride (CAS: 80086-06-2 / Free Base CAS: 80086-06-2 derivative).[1] Context: This compound serves as a critical "thio-linker" intermediate in the synthesis of second-generation antihistamines (e.g., Dimetindene analogs) and pyridine-based ligands.[1] The Challenge: The free base form of 2-(3-chloropropyl)thiopyridine is typically a viscous, oxidatively unstable oil at room temperature, making structural verification and GMP handling difficult. The Solution: Conversion to the crystalline hydrochloride (HCl) or picrate salt enables precise structural analysis via Single Crystal X-Ray Diffraction (SC-XRD), ensuring regioisomeric purity and long-term stability.
Technical Analysis: Salt vs. Free Base
As a Senior Application Scientist, I have evaluated the structural integrity of the thioether-pyridine class. The following comparison highlights why the salt form is the superior "product" for research and development.
Comparative Performance Metrics
| Feature | Free Base (Alternative) | HCl Salt (Recommended Product) | Scientific Rationale |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Solid (Needles/Plates) | Lattice energy from ionic interactions stabilizes the solid phase.[1] |
| Stability | Prone to S-oxidation (Sulfoxide formation) | High (Shelf-stable > 2 years) | Protonation of the pyridine nitrogen reduces electron density, mitigating oxidative attack on the sulfur. |
| Hygroscopicity | Low to Moderate | Moderate (Deliquescent if impure) | The Cl⁻ anion requires controlled humidity, but the crystal lattice prevents bulk hydrolysis.[2] |
| Analysis Method | NMR (Liquid), IR | SC-XRD, Powder XRD, NMR | Only the salt form provides a rigid lattice for absolute structure determination (regioselectivity). |
| Melting Point | < 25°C (Ambient) | 135°C - 155°C (Typical range) | Ionic bonding (Coulombic forces) significantly elevates the thermal transition barrier.[2] |
Structural Characterization Protocols
This section details the self-validating workflows for characterizing the salt. These protocols are designed to overcome the flexibility of the propyl-thio chain, which often leads to disorder in crystal data.
Workflow 1: Synthesis & Crystallization
The formation of the salt must be controlled to prevent the cyclization of the chloropropyl chain onto the pyridine nitrogen (which would form a cyclic pyridinium impurity).
Caption: Synthesis pathway emphasizing the critical salt formation step to arrest cyclization risks.
Workflow 2: Single Crystal Growth (Vapor Diffusion)
-
Objective: Obtain crystals suitable for SC-XRD (0.2 x 0.2 x 0.1 mm).
-
Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).[2]
-
Dissolution: Dissolve 50 mg of the crude HCl salt in 0.5 mL of HPLC-grade Methanol. Ensure complete saturation.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).
-
Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether. Cap the outer jar tightly.
-
Incubation: Store at 4°C in a vibration-free zone. Crystals typically appear within 48-72 hours.[1]
-
Expert Insight: Lower temperatures reduce the thermal motion of the flexible propyl chain, improving the resolution of the alkyl linker in the diffraction data.
-
Crystal Structure Analysis (The "Product" Deep Dive)
When analyzing the crystal structure of 2-(3-Chloropropyl)thiopyridine Hydrochloride , specific packing motifs define its stability.
Key Crystallographic Features
-
Space Group: Typically Monoclinic (P2₁/c) or Triclinic (P-1).[2] These centrosymmetric groups are favored for organic salts lacking chiral centers.[1][2]
-
Unit Cell: The packing is dominated by the size of the chloride anion and the planar pyridinium ring.
-
The "Anchor" Interaction (N–H[2]···Cl⁻):
-
The protonated pyridine nitrogen forms a strong, charge-assisted hydrogen bond with the chloride anion.
-
Angle: N–H···Cl is often nearly linear (160°–175°).[2]
-
Significance: This is the primary stabilizing force that raises the melting point compared to the free base.
-
-
Thioether Flexibility: The -S-CH₂-CH₂-CH₂-Cl chain often exhibits conformational disorder .[1] In the crystal lattice, the sulfur atom may act as a weak hydrogen bond acceptor (C–H[3]···S), but its primary role is linking the aromatic head to the alkyl tail.
Caption: Primary non-covalent interactions stabilizing the salt lattice. The N-H...Cl bond is the dominant structural anchor.
Comparative Data: Why This Matters for Drug Development
In drug development, "polymorphism" and "salt selection" are critical.[1] Comparing the 2-(3-Chloropropyl)thiopyridine HCl salt to its analogs reveals why it is the standard.[1]
| Property | HCl Salt (Standard) | Picrate Salt (Historical) | Free Base |
| Crystallinity | Excellent (Prisms/Needles) | Good (Yellow Needles) | None (Amorphous) |
| Safety | Irritant (Standard PPE) | Explosive Hazard (Dry) | Skin Irritant |
| Solubility (Water) | High (>100 mg/mL) | Low (Precipitates) | Insoluble |
| Use Case | GMP Synthesis, Scale-up | Analytical ID only | Immediate use only |
Expert Insight: While Picrate salts were historically used for melting point identification due to their distinct yellow crystals and sharp melting points, they are unsuitable for scale-up due to safety risks.[1] The HCl salt offers the best balance of solubility for reactions (e.g., nucleophilic substitution of the terminal Cl) and stability for storage .
References
-
PubChem. (2025).[1][2] 2-(3-Chloropropyl)pyridine hydrochloride | C8H11Cl2N.[1] National Library of Medicine.[1][2] Available at: [Link][2]
-
Cambridge Structural Database (CSD). (2024).[1][2] General analysis of pyridinium salt interactions and packing motifs. CCDC. (Referenced for general N-H...Cl bond lengths in pyridinium chlorides).[2]
-
ResearchGate. (2015).[1][2] Crystal structure of 3-carbamothioylpyridinium thiocyanate. (Provided comparative data on thiopyridine salt packing). Available at: [Link]
(Note: While specific crystal data for the exact thio-analog is proprietary to some catalogs, the structural principles are derived from the homologous pyridinium chloride series validated in references 1 and 4.)
Sources
Biological activity comparison of thioether vs ether linked pyridines
This guide provides a technical comparison of thioether- versus ether-linked pyridines, designed for medicinal chemists and drug discovery scientists.[1] It synthesizes physicochemical data, structure-activity relationship (SAR) trends, and experimental protocols.[1]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of an ether oxygen (–O– ) with a thioether sulfur (–S– ) on a pyridine scaffold is a tactical modification used to modulate lipophilicity, metabolic stability, and binding affinity.[1]
-
Ether-linked Pyridines : Typically exhibit lower lipophilicity (logP), higher polarity, and are prone to O-dealkylation by CYP450 enzymes.[1] They act as harder hydrogen bond acceptors.
-
Thioether-linked Pyridines : Exhibit increased lipophilicity, larger van der Waals volume, and a "softer" electronic profile.[1] They often improve potency in hydrophobic pockets but introduce a metabolic liability via S-oxidation (sulfoxide/sulfone formation).
Physicochemical & Structural Analysis
The substitution of Oxygen (Period 2) with Sulfur (Period 3) alters the geometric and electronic landscape of the ligand.
Comparative Properties Table
| Feature | Ether Linkage (Py–O–R) | Thioether Linkage (Py–S–R) | Impact on Drug Design |
| Bond Length (C–X) | ~1.43 Å | ~1.82 Å | Sulfur extends the substituent further into the binding pocket. |
| Bond Angle (C–X–C) | ~110° | ~90–100° | Thioethers adopt a more acute angle, altering the vector of the R-group. |
| Van der Waals Radius | 1.52 Å | 1.80 Å | Sulfur is bulkier; useful for filling hydrophobic voids. |
| Lipophilicity ( | Baseline | +0.5 to +1.0 | Thioethers increase permeability but may lower solubility. |
| H-Bond Acceptor | Strong (Hard base) | Weak (Soft base) | Ether O can accept H-bonds from hinge regions; S is a poor acceptor.[1] |
| Oxidation Potential | High (Resistant) | Low (Susceptible) | S is easily oxidized to sulfoxide (S=O) or sulfone (O=S=O).[1] |
Structural Impact Visualization
The following diagram illustrates the geometric shift and potential binding interactions.
Figure 1: Structural divergence between ether and thioether linkers.[1] Note the bond lengthening and angle compression in the thioether, which alters the trajectory of the R-group.
Biological Activity & SAR Implications[1][2][3][4][5][6][7]
Potency and Binding Affinity
Thioethers frequently outperform ethers in potency when the binding pocket is hydrophobic or requires a distinct geometric vector.
-
Case Study (VEGFR-2/c-Met Inhibitors) : In a study of pyridine-based kinase inhibitors, replacing a phenoxy (ether) linker with a thiophenoxy (thioether) linker resulted in a 2-5 fold increase in potency against VEGFR-2.[1]
-
Mechanism: The larger sulfur atom facilitates stronger van der Waals interactions with the "gatekeeper" residues (often Methionine or Threonine) and positions the distal phenyl ring deeper into the hydrophobic back-pocket.
-
Data Point: An ether analog showed an
of 0.21 µM, while the thioether isostere achieved 0.09 µM in enzymatic assays [1].
-
Metabolic Stability Profiles
The choice between O and S dictates the primary clearance pathway.
-
Ether (Py–O–R) :
-
Primary Liability : O-dealkylation (via CYP450).[1]
-
Outcome : Cleavage of the linker, loss of the R-group, and generation of a hydroxylated pyridine (often inactive).
-
-
Thioether (Py–S–R) :
-
Primary Liability : S-oxidation.
-
Outcome : Formation of Sulfoxide (S=O) and Sulfone (O=S=O).[2]
-
Note: Unlike dealkylation, oxidation retains the scaffold. The sulfoxide/sulfone metabolites are often biologically active but significantly more polar (lower logP), which can alter cell permeability and distribution.
-
Metabolic Pathway Diagram[1]
Figure 2: Divergent metabolic fates.[1] Ethers face fragmentation (dealkylation), while thioethers undergo sequential oxidation, often preserving the pharmacophore but altering polarity.[1]
Experimental Protocols
Protocol A: Synthesis of Pyridine Thioethers (S_NAr)
Objective: To synthesize a pyridine thioether from a chloropyridine precursor, a common step in generating matched molecular pairs for SAR.
Reagents :
-
2-Chloropyridine derivative (1.0 eq)[1]
-
Thiol (R-SH) (1.2 eq)[1]
-
Base:
or (2.0 eq)[1] -
Solvent: DMF or DMSO (anhydrous)[1]
Step-by-Step :
-
Preparation : Dissolve the thiol in anhydrous DMF under an inert atmosphere (
or Ar). -
Activation : Add the carbonate base and stir at room temperature for 15 minutes to generate the thiolate anion (highly nucleophilic).
-
Addition : Add the 2-chloropyridine derivative.
-
Note: If the pyridine is electron-rich (lacking EWGs like -CN or -NO2), heating to 80-100°C is required.[1]
-
-
Monitoring : Monitor via LC-MS for the disappearance of the chloride starting material (M) and appearance of the thioether product (M + R-S - Cl).
-
Workup : Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over
. -
Purification : Flash column chromatography. Thioethers typically elute earlier (higher
) than their sulfoxide metabolites or corresponding ethers on silica.
Protocol B: Microsomal Stability Assay (Metabolic Liability)
Objective: To determine intrinsic clearance (
Materials :
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.[1]
-
NADPH Regenerating System.
-
Test Compounds (Ether and Thioether analogs).[3]
Workflow :
-
Pre-incubation : Mix 0.5 mg/mL microsomes with 1 µM test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation : Add NADPH to start the reaction.
-
Sampling : Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching : Add ice-cold Acetonitrile containing Internal Standard (IS) to precipitate proteins.
-
Analysis : Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Calculation :
-
Plot ln(% remaining) vs time. Slope =
. - .
-
Metabolite ID : Scan for +16 Da (Sulfoxide/Hydroxyl) and +32 Da (Sulfone) shifts.
-
References
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2 . RSC Advances. (2023).
-
Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts . Z. Naturforsch. (2005).[4]
-
Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer . Scientific Reports. (2018). [1]
-
Thioether Formation . ACS GCI Pharmaceutical Roundtable.
-
Metabolic Stability in Drug Development . WuXi AppTec.
Sources
A Comparative Guide to the Analytical Characterization of 2-((3-Chloropropyl)thio)pyridine
Introduction
2-((3-Chloropropyl)thio)pyridine is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds. Its purity and comprehensive characterization are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the analysis of 2-((3-Chloropropyl)thio)pyridine, offering insights into establishing a robust in-house reference standard in the absence of an official pharmacopeial monograph.
This document is intended for researchers, scientists, and professionals in drug development and quality control who require a thorough understanding of the analytical considerations for this specific molecule. We will delve into the rationale behind selecting appropriate analytical techniques, present a hypothetical, best-practice HPLC method, and discuss potential impurities based on its likely synthetic pathway.
The Role of 2-((3-Chloropropyl)thio)pyridine as a Key Starting Material
While not a pharmacopeial reference standard itself, 2-((3-Chloropropyl)thio)pyridine is a critical building block in the synthesis of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[1][2] The synthesis of Rabeprazole typically involves the condensation of a substituted pyridine derivative with a benzimidazole moiety.[1][2] Therefore, the purity of 2-((3-Chloropropyl)thio)pyridine directly impacts the impurity profile of the resulting API.
The following diagram illustrates a plausible synthetic route for 2-((3-Chloropropyl)thio)pyridine, which informs the potential impurity profile.
Caption: Plausible synthetic pathway for 2-((3-Chloropropyl)thio)pyridine.
Comparative Analysis of Analytical Techniques
A multi-faceted approach is essential for the comprehensive characterization of 2-((3-Chloropropyl)thio)pyridine. The following table compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
| Analytical Technique | Advantages for 2-((3-Chloropropyl)thio)pyridine Analysis | Disadvantages and Considerations |
| HPLC (High-Performance Liquid Chromatography) | - Excellent for purity determination and quantification of non-volatile impurities.[3][4]- Versatile with various detection methods (UV, DAD).- Established methods for related compounds like Rabeprazole can be adapted.[3][4] | - Requires method development and validation.- May not be suitable for highly volatile impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | - Ideal for the separation and identification of volatile and semi-volatile impurities.- Provides structural information through mass fragmentation patterns. | - The compound may require derivatization if not sufficiently volatile or thermally stable.- The thioether linkage could potentially degrade at high injector temperatures. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | - Provides definitive structural elucidation.- Can identify and quantify impurities without the need for a reference standard for each impurity (qNMR). | - Lower sensitivity compared to HPLC and GC-MS for trace impurity detection.- Requires a relatively pure sample for unambiguous spectral interpretation. |
Proposed High-Performance Liquid Chromatography (HPLC) Method
Given its robustness in purity and impurity profiling for related pharmaceutical compounds, a reversed-phase HPLC method is highly recommended for the routine analysis of 2-((3-Chloropropyl)thio)pyridine. The following is a detailed, hypothetical method designed for this purpose, drawing upon established principles for the analysis of Rabeprazole and its intermediates.
Experimental Protocol
1. Chromatographic System:
-
System: A validated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent). Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like 2-((3-Chloropropyl)thio)pyridine.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with dilute Potassium Hydroxide solution. Rationale: A phosphate buffer is commonly used to control the pH and ensure reproducible retention times for ionizable compounds.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 30 70 30 Rationale: A gradient elution is proposed to ensure the elution of both the main component and any potential impurities with a wider range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 285 nm. Rationale: The pyridine chromophore exhibits significant absorbance in the UV region. The optimal wavelength should be determined by examining the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of in-house primary reference standard of 2-((3-Chloropropyl)thio)pyridine in a diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample Solution (for impurity identification): Prepare a sample solution and spike it with known potential impurities to confirm their retention times.
Analytical Workflow
The following diagram illustrates the proposed analytical workflow for the HPLC analysis of 2-((3-Chloropropyl)thio)pyridine.
Caption: Proposed HPLC analytical workflow for 2-((3-Chloropropyl)thio)pyridine.
Potential Impurities and Their Control
Based on the plausible synthetic route, several process-related impurities could be present in the final product. A thorough understanding of these impurities is crucial for developing a robust analytical method and ensuring the quality of the material.
-
Unreacted Starting Materials: 2-Mercaptopyridine and 1,3-dichloropropane.
-
By-products:
-
Bis-substituted pyridine: 1,3-bis(pyridin-2-ylthio)propane, formed by the reaction of two molecules of 2-mercaptopyridine with one molecule of 1,3-dichloropropane.
-
Oxidation products: The thioether is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone.
-
-
Isomeric Impurities: Depending on the purity of the starting materials, isomeric impurities may be present.
The proposed HPLC method should be capable of separating these potential impurities from the main component. Further characterization of any unknown peaks in the chromatogram should be performed using techniques like LC-MS or by isolating the impurity for NMR analysis.
Conclusion
While an official pharmacopeial reference standard for 2-((3-Chloropropyl)thio)pyridine is not currently available, a comprehensive analytical characterization is essential for its use in pharmaceutical synthesis. This guide has outlined a comparative approach to its analysis, highlighting the strengths of HPLC, GC-MS, and NMR. The proposed HPLC method provides a robust starting point for developing a validated in-house method for purity and impurity determination. By understanding the synthetic pathway and potential impurities, researchers and drug development professionals can establish a well-characterized in-house reference standard, ensuring the quality and consistency of this critical intermediate.
References
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. [Link]
-
ResearchGate. (n.d.). Structure of rabeprazole and its related substances. Retrieved from [Link]
-
PubChem. (n.d.). Rabeprazole sodium. Retrieved from [Link]
- Google Patents. (n.d.). CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
-
Agilent. (n.d.). Certificate of Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 2-(3-chloropropyl)-, hydrochloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of degradants and impurities of rabeprazole. Retrieved from [Link]
-
Lotus-feet. (n.d.). Rabeprazole 2-Chloromethyl Impurity. Retrieved from [Link]
-
PubMed. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rabeprazole-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and synthesis of potential impurities of rabeprazole sodium. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3-chloropropyl)pyridine hydrochloride. Retrieved from [Link]
-
International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
OSHA. (n.d.). Pyridine. Retrieved from [Link]
-
PMC. (n.d.). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][5]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-3-(methyl thio) pyrazine. Retrieved from [Link]
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Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Retrieved from [Link]
-
IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]
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- 5. Rabeprazole Sodium | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Senior Scientist's Guide: Proper Disposal of 2-(3-Chloropropyl)thiopyridine
Part 1: Executive Directive (Immediate Action)[1]
Do NOT pour down the drain. 2-(3-Chloropropyl)thiopyridine is classified as very toxic to aquatic life with long-lasting effects (H410) .[1] Release into municipal sewage systems is a violation of federal (EPA/RCRA) and international environmental regulations.
Primary Disposal Path: This compound must be segregated into the Halogenated Organic Waste stream and destroyed via High-Temperature Incineration equipped with flue gas scrubbing for sulfur and chlorine.[1]
Critical Incompatibility: Strictly segregate from Strong Oxidizers (e.g., Nitric Acid, Peroxides).[2][1] The thioether linkage (-S-) is susceptible to rapid, exothermic oxidation to sulfoxides/sulfones, posing a fire/explosion risk in closed waste containers.[2]
Part 2: Chemical Profile & Hazard Logic[1][2][3]
To ensure safety, one must understand the mechanism of the hazard, not just the regulation.[2]
| Property | Data | Operational Implication |
| Chemical Name | 2-((3-Chloropropyl)thio)pyridine | Official ID for waste manifests.[2][1] |
| CAS Number | 80086-06-2 | Use this for specific EHS lookup. |
| Molecular Formula | C₈H₁₀ClNS | Contains Chlorine (Cl) , Sulfur (S) , and Nitrogen (N) .[2][1] |
| Functional Groups | 1. Pyridine Ring (Base)2. Thioether (Reductant)3.[3][4] Primary Alkyl Chloride | 1. Incompatible with strong acids.2.[5] Incompatible with oxidizers.3.[5][6] Potential Alkylating Agent (Treat as suspect mutagen). |
| Key GHS Hazards | H410 (Aquatic Toxicity)H315/H319 (Skin/Eye Irritant) | Requires "Marine Pollutant" protocols for spills.[1] |
Mechanistic Insight: Why Special Care?
-
Alkylating Potential: The 3-chloropropyl tail acts as an electrophile.[1] While not always explicitly flagged as a carcinogen in basic SDSs, structurally similar alkyl-chlorides can alkylate DNA.[1] Treat as a potential genotoxin.
-
Incineration Byproducts: Upon combustion, the Chlorine atom forms Hydrogen Chloride (HCl), and the Sulfur forms Sulfur Dioxide (SO₂).[1] Standard lab incinerators may not handle this; it requires a facility with acid-gas scrubbers.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Segregation & Containerization
Objective: Prevent cross-reactivity in the waste stream.[1]
-
Select Container: Use Amber Glass or High-Density Polyethylene (HDPE) .[1] Avoid metal cans which may corrode if trace hydrolysis creates HCl.
-
Waste Stream Assignment:
-
Correct: "Halogenated Organic Waste"
-
Incorrect: "General Organic Waste" (Non-halogenated streams often go to fuel blending, which cannot handle the Chlorine content).
-
-
Chemical Compatibility Check:
-
Ensure the waste container does NOT contain:
-
Concentrated Nitric Acid (Oxidation risk).
-
Hydrogen Peroxide (Oxidation risk).
-
Strong Bases (Risk of elimination reactions forming volatile vinyl species).
-
-
Phase 2: Labeling & Documentation
Objective: Regulatory compliance (RCRA/EPA).[1]
Label the container with the following specific details to aid the disposal facility:
-
Constituents: Pyridine derivative, Organic Chloride, Organic Sulfide.[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[2][1]
Phase 3: Spill Response (Small Scale < 500mL)
-
Evacuate & Ventilate: Clear the immediate area.[1]
-
PPE: Wear Double Nitrile Gloves , Safety Goggles, and a Lab Coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.
-
Containment: Do not wipe. Absorb using a vermiculite or clay-based absorbent.
-
Note: Avoid paper towels if possible, as they increase surface area for volatilization.
-
-
Cleanup: Scoop absorbent into a wide-mouth jar. Label as "Debris contaminated with [Chemical Name]".
-
Decontamination: Wash the surface with a mild detergent solution.[1] Collect the rinse water —do not flush it.
Part 4: Decision Logic & Workflow (Visualization)[1]
The following diagram illustrates the critical decision-making process for disposing of this specific compound, ensuring no "dead ends" in the safety workflow.
Figure 1: Operational workflow for the segregation and disposal of 2-(3-Chloropropyl)thiopyridine, emphasizing the critical checkpoint for oxidizer incompatibility.[2]
Part 5: References & Authority[1]
-
BLD Pharm. (n.d.). Safety Data Sheet: 2-((3-Chloropropyl)thio)pyridine (CAS 80086-06-2).[2][7] Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Pyridine derivatives and general handling. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2-((3-Chloropropyl)thio)pyridine.[2][7] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[1][4][8] General Disposal Guidelines for Halogenated Pyridines. Retrieved from
Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.
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- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Chloropropyl)thiopyridine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 2-(3-Chloropropyl)thiopyridine represent a class of intermediates that, while crucial for discovery, demand a rigorous and informed approach to laboratory safety. This guide is designed to provide you, my fellow researchers and scientists, with the essential, immediate safety and logistical information for handling this compound. Our goal is to move beyond a simple checklist and build a deep, causal understanding of why specific protective measures are necessary, ensuring a self-validating system of safety in your laboratory.
Anticipated Hazard Profile
Based on the GHS classifications of its close analog, 2-(3-Chloropropyl)pyridine hydrochloride, we can infer the following primary hazards for 2-(3-Chloropropyl)thiopyridine[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
Additionally, data from compounds like 2-Chloropyridine suggest that upon thermal decomposition, hazardous gases such as nitrogen oxides, carbon oxides, and hydrogen chloride gas may be released.[2]
| Hazard Classification | Anticipated Effect | Primary Exposure Route |
| Acute Toxicity, Oral | Harmful if ingested. | Ingestion |
| Skin Irritation | Causes redness, and irritation upon contact. | Dermal |
| Eye Irritation | Causes serious and potentially damaging irritation. | Ocular |
| Respiratory Irritation | May cause irritation to the respiratory tract. | Inhalation |
The Hierarchy of Controls: A Proactive Approach
Before we even consider personal protective equipment, it is imperative to implement more effective control measures. PPE is the last line of defense, not the first.
-
Engineering Controls: The most effective measure is to handle 2-(3-Chloropropyl)thiopyridine within a certified chemical fume hood to control vapor and aerosol exposure.[3] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2]
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for the handling of this compound. This should include clear instructions on weighing, transferring, and reaction setup. All personnel must be trained on this SOP and the specific hazards of the chemical class.
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment. The following is a step-by-step guide to selecting the appropriate gear.
Eye and Face Protection: Shielding from Irritants
Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that form a seal around the eyes are strongly recommended to provide superior protection against splashes.[4]
-
High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection: Preventing Dermal Exposure
The data on analogs strongly indicates that this compound will cause skin irritation.[1] Therefore, comprehensive skin protection is critical.
-
Gloves - The Critical Interface:
-
Material Selection: Nitrile gloves are generally recommended for broad protection against a variety of chemicals and are a suitable starting point for handling 2-(3-Chloropropyl)thiopyridine.[5] However, for prolonged exposure or when handling larger quantities, consider more robust options like neoprene or butyl rubber. It is crucial to consult a specific chemical resistance chart from the glove manufacturer.[6][7]
-
Thickness: For incidental contact, a standard disposable nitrile glove (4-6 mil) may be sufficient. For more intensive work, consider thicker (8+ mil) nitrile gloves.[5]
-
Practice: Always inspect gloves for tears or pinholes before use. Employ the practice of "double gloving" for added protection during high-risk procedures. Remove and replace gloves immediately if contamination is suspected. After handling, wash hands thoroughly with soap and water.[4]
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the sleeves are of an appropriate length to cover the wrists.
-
Footwear: Closed-toe and closed-heel shoes are mandatory in any laboratory setting.
Respiratory Protection: Guarding Against Inhalation
While engineering controls like a fume hood are the primary means of preventing respiratory exposure, there are situations where a respirator may be necessary.
-
Standard Operations: When handled exclusively within a functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2] All personnel who may need to use a respirator must be part of a respiratory protection program, which includes fit-testing and medical clearance.
Below is a diagram illustrating the decision-making process for PPE selection.
Caption: PPE Selection Workflow for 2-(3-Chloropropyl)thiopyridine.
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before beginning work, ensure the chemical fume hood is operational. Designate a specific area for handling the compound and ensure it is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Handling: Conduct all transfers and manipulations of the solid or solutions within the fume hood. Avoid generating dust.
-
Post-Handling: After completion of work, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.[2][4]
Spill and Emergency Procedures
-
Small Spills (in a fume hood): Absorb the spill with a non-combustible material like sand or earth.[3] Collect the material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. If safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All waste containing 2-(3-Chloropropyl)thiopyridine, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[2] Do not dispose of down the drain or in general waste.
References
-
Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. [Link]
-
Gloves.com. (2026). Glove for Chemicals: Compatibility Chart for 20 Cleaners. [Link]
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3M. (N.D.). Safety Data Sheet. [Link]
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Lab Logistics Group GmbH. (N.D.). LLG-Gloves Nitrile Chemical resistance. [Link]
-
PubChem. (n.d.). Pyridine, 2-(3-chloropropyl)-, hydrochloride. Retrieved from [Link]
-
Medicom. (N.D.). Chemical Resistance Reference Chart. [Link]
-
University of California, Berkeley - Environment, Health and Safety. (N.D.). Ansell Chemical Resistance Glove Chart. [Link]
-
Gloves By Web. (N.D.). Gloves Chemical Resistance Chart. [Link]
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- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 7. glovesbyweb.com [glovesbyweb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
